molecular formula C6H14OS B1585090 2-(Butylthio)ethanol CAS No. 5331-37-3

2-(Butylthio)ethanol

Cat. No.: B1585090
CAS No.: 5331-37-3
M. Wt: 134.24 g/mol
InChI Key: ARRJJHJQSNPJFV-UHFFFAOYSA-N
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Description

2-(Butylthio)ethanol is a useful research compound. Its molecular formula is C6H14OS and its molecular weight is 134.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Butylthio)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2279. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Butylthio)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butylthio)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14OS/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRJJHJQSNPJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201458
Record name 2-(Butylthio)ethanol
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Molecular Weight

134.24 g/mol
Source PubChem
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CAS No.

5331-37-3
Record name 2-(Butylthio)ethanol
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Record name 2-(Butylthio)ethanol
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Record name 2-(Butylthio)ethanol
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Record name 2-(Butylthio)ethanol
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Record name 2-(butylthio)ethanol
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Foundational & Exploratory

2-(Butylthio)ethanol: A Bifunctional Scaffold for Metal Recovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5331-37-3 Synonyms: Butyl 2-hydroxyethyl sulfide; 2-Hydroxyethyl butyl sulfide; BTE. FEMA Number: 4022 (Flavor & Extract Manufacturers Association)

Part 1: Executive Technical Summary

2-(Butylthio)ethanol (BTE) is a bifunctional organic compound characterized by a thioether (sulfide) linkage and a primary hydroxyl group. This "Soft-Hard" ligand architecture—combining a soft sulfur donor with a hard oxygen donor—defines its utility in two critical domains: transition metal extraction (specifically Palladium scavenging in pharmaceutical workflows) and heterocyclic synthesis .

For drug development professionals, BTE is not merely a solvent but a strategic scavenging agent . Its ability to coordinate selectively with soft Lewis acids (Pd²⁺, Pt²⁺) allows for the efficient removal of catalytic metals from Active Pharmaceutical Ingredients (APIs), a critical quality attribute (CQA) in GMP manufacturing.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValueContext
Molecular Formula C₆H₁₄OSBifunctional aliphatic chain
Molecular Weight 134.24 g/mol Low MW facilitates distillation
Boiling Point 217–218 °CHigh boiling point, suitable for high-temp reactions
Density 0.965 g/cm³Slightly less dense than water
Solubility Soluble in EtOH, Et₂O; Insoluble in H₂OIdeal for organic phase extraction
Appearance Colorless to pale yellow liquidDistinctive sulfide/garlic odor

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-(Butylthio)ethanol is driven by nucleophilic substitution or ring-opening reactions. The choice of method depends on scale and atom economy requirements.

Method A: Thiol-Epoxide Ring Opening (Industrial Standard)

This route is preferred for its 100% atom economy and absence of salt byproducts.

  • Reagents: 1-Butanethiol, Ethylene Oxide (EO).

  • Catalyst: Basic catalyst (e.g., NaOH or Triethylamine).

  • Conditions: Exothermic reaction, typically run at 40–60°C under slight pressure.

Method B: Nucleophilic Substitution (Laboratory Scale)

Used when handling gaseous ethylene oxide is impractical.

  • Reagents: 1-Butanethiol, 2-Chloroethanol.

  • Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃).

  • Solvent: Ethanol or DMF.

Synthesis Workflow Diagram

SynthesisPathways Butanethiol 1-Butanethiol (Nucleophile) Intermediate Thiolate Anion (RS⁻) Butanethiol->Intermediate Base Cat. (Deprotonation) EO Ethylene Oxide (Electrophile) Product 2-(Butylthio)ethanol (CAS 5331-37-3) EO->Product Industrial Route Chloroethanol 2-Chloroethanol (Electrophile) Chloroethanol->Product Lab Route Intermediate->Product Method A: Ring Opening Intermediate->Product Method B: SN2 Substitution (-Cl)

Figure 1: Dual synthetic pathways for 2-(Butylthio)ethanol highlighting the atom-efficient industrial route (Method A) and the substitution-based laboratory route (Method B).

Part 3: Chemical Reactivity & Derivatization

BTE serves as a "bifunctional linchpin." The hydroxyl group allows for esterification or halogenation, while the sulfur atom is prone to oxidation. This duality is exploited to create sulfoxide-based extraction solvents or chloro-thioether intermediates .

Oxidation to Sulfoxides/Sulfones

Controlled oxidation transforms the sulfide into a sulfoxide (S=O), dramatically increasing polarity and water solubility. This is relevant for creating phase-transfer catalysts.

  • Reagent: Hydrogen Peroxide (H₂O₂) or m-CPBA.

  • Product: 2-(Butylsulfinyl)ethanol.

Chlorination (Conversion to Mustard Analogues)

Reaction with Thionyl Chloride (SOCl₂) converts the hydroxyl group to a chloride.[1][2][3]

  • Warning: The product, 1-((2-chloroethyl)thio)butane, is a nitrogen mustard analogue and a potent blistering agent. Extreme caution is required.

  • Reagent: SOCl₂ in DCM.

  • Mechanism: SN2 substitution with inversion (though irrelevant on primary carbon).

Reactivity cluster_Oxidation Oxidation Pathway cluster_Substitution Substitution Pathway BTE 2-(Butylthio)ethanol (Substrate) Sulfoxide Sulfoxide (S=O) BTE->Sulfoxide H2O2 / NaIO4 (Selective Ox) Chloride 2-Chloroethyl butyl sulfide BTE->Chloride SOCl2 / Pyridine (SN2) Ester Thio-Ester Derivatives BTE->Ester Acyl Chloride (Esterification) Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone Excess Oxidant (KMnO4)

Figure 2: Divergent reactivity profile of BTE. The substitution pathway (red arrow) generates reactive alkylating agents, while oxidation yields polar solvents.

Part 4: Critical Application – Palladium Scavenging

In pharmaceutical process chemistry, removing residual Palladium (Pd) from reaction mixtures (e.g., after Suzuki-Miyaura couplings) is a regulatory imperative. BTE acts as a chelating ligand that sequesters Pd(II) from the organic phase.

Mechanism of Action

The sulfur atom in BTE acts as a "soft" Lewis base, forming a strong coordinate covalent bond with the "soft" Pd(II) ion. The hydroxyl group can provide secondary coordination or assist in solubility tuning.

Protocol: Pd Removal from API Stream

This protocol describes the use of BTE to scavenge Pd from a reaction mixture.

  • Preparation: Dissolve the crude API (containing residual Pd) in a non-polar solvent (e.g., Toluene or DCM).

  • Scavenging: Add 2-(Butylthio)ethanol (5–10 equivalents relative to estimated Pd content).

  • Incubation: Stir at 50°C for 2–4 hours. The BTE-Pd complex forms.

  • Extraction/Wash:

    • Option A (Precipitation): If the BTE-Pd complex is insoluble, filter it out.

    • Option B (Adsorption): Add silica gel or activated carbon. The polar BTE-Pd complex binds to the solid support more strongly than the non-polar API.

  • Filtration: Filter the solid support.

  • Analysis: Test filtrate for Pd content (ICP-MS).

Why this works: The formation of the [Pd(BTE)₂Cl₂] complex changes the solubility profile of the metal, allowing it to be partitioned away from the drug substance.

Part 5: Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Eye Damage H318Causes serious eye damage.
Sensitization -Potential skin sensitizer due to thiol moiety.

Handling Protocols:

  • Odor Control: The sulfide odor is potent and pervasive. All transfers must occur in a fume hood. Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residual sulfide to odorless sulfoxide/sulfone.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Response: Cover with vermiculite, then treat with dilute bleach solution before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. Retrieved from [Link]

  • The Good Scents Company (2024). 2-(butyl thio) ethanol / 5331-37-3. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-(butylthio)ethanol. Retrieved from [Link]

  • Paiva, A. P., & Malik, P. (2023). Platinum and Palladium Solvent Extraction of Spent Catalysts. Encyclopedia.pub. Retrieved from [Link]

  • U.S. Patent 3,213,144 (1965).Production of 2-(ethylthio)ethanol. (Analogous synthesis reference).

Sources

2-(Butylthio)ethanol: Technical Profile & Synthesis Guide

[1]

Executive Summary

2-(Butylthio)ethanol (CAS: 5331-37-3) is a bifunctional organosulfur compound characterized by a thioether linkage and a primary hydroxyl group. Widely utilized as a specialized solvent and a critical intermediate in the synthesis of agrochemicals (systemic insecticides) and polymers, it serves as a robust building block for introducing sulfide functionalities into complex organic molecules.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis pathways, and safety protocols for research and development applications.

Chemical Identity & Nomenclature

Precise nomenclature is vital for database retrieval and regulatory compliance. The compound features a butyl chain attached to a sulfur atom, which is in turn bonded to an ethyl alcohol moiety.[2]

Parameter Details
IUPAC Name 2-(Butylthio)ethanol
Common Synonyms Butyl 2-hydroxyethyl sulfide; 2-Hydroxyethyl butyl sulfide; Butylthioethanol; 2-Butylsulfanyl-ethanol
CAS Registry Number 5331-37-3
Molecular Formula

SMILES CCCCSCCO
InChI Key ARRJJHJQSNPJFV-UHFFFAOYSA-N
Molecular Weight 134.24 g/mol

Physicochemical Properties

The following data represents standard grade material (>98% purity). Researchers should note the relatively high boiling point and refractive index, which are characteristic of thioethers.

Property Value Condition / Note
Appearance Clear, colorless to pale yellow liquidStandard State
Boiling Point 217–218 °C@ 760 mmHg
Density 0.965 – 0.970 g/mL@ 20 °C
Refractive Index (

)
1.477 – 1.481High refractivity due to sulfur
Flash Point ~107 °CClosed Cup
Solubility Soluble in ethanol, ether, acetoneLimited solubility in water (~5.4 g/L)
Vapor Pressure ~0.03 mmHg@ 25 °C (Low volatility)

Synthesis & Manufacturing Protocols

Primary Industrial Route: Ethoxylation of 1-Butanethiol

The most atom-economical method involves the nucleophilic ring-opening of ethylene oxide by 1-butanethiol. This reaction is generally base-catalyzed to generate the more nucleophilic thiolate species.

Reaction Logic:

  • Activation: A catalytic amount of base (e.g., NaOH or Triethylamine) deprotonates the thiol (

    
    ).
    
  • Nucleophilic Attack: The butylthiolate attacks the less hindered carbon of the ethylene oxide ring.

  • Protonation: The resulting alkoxide abstracts a proton (often from the starting thiol or solvent) to regenerate the catalyst and form the alcohol product.

Protocol (Lab Scale Adaptation):

  • Precursors: 1-Butanethiol (1.0 eq), Ethylene Oxide (1.1 eq), Triethylamine (cat. 1-2 mol%).

  • Setup: Autoclave or pressure-rated vessel (due to Ethylene Oxide gas).

  • Procedure:

    • Charge vessel with 1-butanethiol and catalyst under inert atmosphere (

      
      ).
      
    • Cool to 0–5 °C. Slowly introduce Ethylene Oxide to control the strong exotherm.

    • Allow temperature to rise to 40–50 °C and stir for 2–4 hours.

    • Workup: Neutralize catalyst (if necessary) and purify via vacuum distillation.

Alternative Lab Route: Substitution with 2-Chloroethanol

For laboratories lacking ethylene oxide handling capabilities, the alkylation of 1-butanethiol with 2-chloroethanol is a viable alternative, though it generates stoichiometric salt waste.

Reaction:

Synthesis Pathway Visualization

The following diagram illustrates the mechanistic flow for both synthesis routes.

SynthesisPathwayscluster_Route1Route A: Ethoxylation (Industrial)cluster_Route2Route B: Alkylation (Lab)Start1-Butanethiol(C4H9SH)IntermediateThiolate Anion(C4H9S-)Start->IntermediateDeprotonationEOEthylene OxideEO->Intermediate+ EOProduct2-(Butylthio)ethanol(Product)CatalystCat: Base (Et3N)Chloro2-ChloroethanolChloro->Intermediate+ Cl-EtOHBaseReagent: NaOHIntermediate->ProductNucleophilic Attack (Route A)Intermediate->ProductSN2 Substitution (Route B)

Figure 1: Comparative synthesis pathways showing the atom-efficient Ethylene Oxide route (Green) versus the Chloroethanol substitution route (Red).

Applications in R&D and Industry

Agrochemical Intermediate

2-(Butylthio)ethanol is a key precursor for organophosphorus insecticides. The hydroxyl group allows for phosphorylation, while the thioether moiety can be oxidized to a sulfoxide or sulfone to modify lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs).

Metal Extraction & Coordination

The sulfur atom acts as a "soft" donor ligand, making this compound effective in the solvent extraction of soft metal ions (e.g., Pd, Pt, Hg) from aqueous solutions. The hydroxyl group aids in phase transfer kinetics by modulating the solubility in the organic phase.

Solvent Systems

Due to its high boiling point and bifunctional nature, it is used as a solvent for resins and in reactions requiring high thermal stability where premature evaporation is detrimental.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (H302)[3]

  • Skin Corrosion/Irritation: Category 2 (H315)[3]

  • Serious Eye Damage/Irritation: Category 2A (H319)

Critical Handling Protocols:

  • Odor Control: Like most low-molecular-weight organosulfur compounds, it possesses a characteristic disagreeable odor. All transfers must occur within a functioning fume hood.

  • Oxidation Sensitivity: Thioethers can slowly oxidize to sulfoxides in air. Store under inert gas (Argon/Nitrogen) to maintain >99% purity.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. In case of skin contact, wash immediately with soap and water; the lipophilic tail aids skin penetration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. PubChem.[4] Retrieved from [Link]

  • Anderson, J. E. (1969). Production of 2-(ethylthio)ethanol (Analogous Process Patent US3487113A).[5] Google Patents.[6] Retrieved from

An In-Depth Technical Guide to the Reactivity and Stability of 2-(Butylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Butylthio)ethanol is a bifunctional organic molecule featuring both a primary alcohol and a thioether moiety. This unique structure imparts a versatile range of chemical properties, making it a valuable intermediate and reagent in various fields, including organic synthesis and potentially in the development of pharmaceuticals and other specialty chemicals.[1] Its utility, however, is intrinsically linked to its reactivity and stability under diverse experimental and storage conditions. An understanding of its degradation pathways and potential incompatibilities is paramount for its effective and safe application.

This technical guide provides a comprehensive overview of the reactivity and stability of 2-(Butylthio)ethanol, drawing upon established principles of organic chemistry and data from analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle, store, and utilize this compound effectively while ensuring the integrity of their experimental outcomes.

Chemical Profile and Intrinsic Reactivity

2-(Butylthio)ethanol's reactivity is dictated by the individual and combined characteristics of its hydroxyl and butylthio groups.

PropertyValueSource
Molecular FormulaC6H14OS[1]
Molecular Weight134.24 g/mol
AppearanceColorless to pale yellow liquid[1]
OdorDistinct sulfurous odor[1]

The primary alcohol group can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation to aldehydes or carboxylic acids. The thioether group, with its nucleophilic sulfur atom, is susceptible to oxidation, forming sulfoxides and subsequently sulfones. The presence of both functional groups on the same molecule allows for the possibility of intramolecular reactions under certain conditions, although such pathways are not extensively documented for this specific molecule.

Stability Profile and Degradation Pathways

The stability of 2-(Butylthio)ethanol is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Understanding these factors is critical for establishing appropriate storage and handling procedures.

Thermal Stability

Thioethers and primary alcohols can undergo thermal decomposition. While specific data for 2-(Butylthio)ethanol is limited, studies on analogous compounds suggest potential degradation pathways. For primary alcohols, dehydration to form alkenes and ethers can occur at elevated temperatures, often catalyzed by acidic or basic conditions. The thermal decomposition of thioethers can be more complex, potentially involving C-S bond cleavage and the formation of a variety of smaller sulfur-containing compounds. For instance, the thermal decomposition of some organic compounds can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify the resulting products.[2]

Oxidative Degradation

The thioether linkage in 2-(Butylthio)ethanol is a primary site for oxidative degradation. Common oxidizing agents, such as hydrogen peroxide, can readily oxidize the sulfur atom.

Oxidation_Pathway 2-(Butylthio)ethanol 2-(Butylthio)ethanol 2-(Butylsulfinyl)ethanol (Sulfoxide) 2-(Butylsulfinyl)ethanol (Sulfoxide) 2-(Butylthio)ethanol->2-(Butylsulfinyl)ethanol (Sulfoxide) [O] 2-(Butylsulfonyl)ethanol (Sulfone) 2-(Butylsulfonyl)ethanol (Sulfone) 2-(Butylsulfinyl)ethanol (Sulfoxide)->2-(Butylsulfonyl)ethanol (Sulfone) [O]

Caption: Oxidation pathway of 2-(Butylthio)ethanol.

The initial oxidation product is the corresponding sulfoxide, 2-(butylsulfinyl)ethanol. Further oxidation leads to the formation of the sulfone, 2-(butylsulfonyl)ethanol.[3] The rate and extent of these oxidations are dependent on the specific oxidizing agent, its concentration, temperature, and the solvent system.

Hydrolytic Stability

The stability of 2-(Butylthio)ethanol in aqueous solutions is pH-dependent. While the thioether bond is generally stable to hydrolysis under neutral conditions, the presence of strong acids or bases can catalyze degradation, particularly at elevated temperatures. For the alcohol moiety, acid-catalyzed dehydration or ether formation are potential degradation pathways.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of organic molecules. For sulfur-containing compounds, this can lead to the cleavage of C-S bonds and the formation of radical species. Photostability testing, as outlined in ICH guideline Q1B, is crucial for assessing the potential for light-induced degradation.[4][5] Such studies typically involve exposing the compound to a defined light source for a specified duration and analyzing for the formation of degradants.

Experimental Protocols for Stability and Reactivity Assessment

A thorough understanding of 2-(Butylthio)ethanol's stability requires a systematic experimental approach. The following protocols are designed to assess its degradation under various stress conditions, a process often referred to as forced degradation studies.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze stressed samples by HPLC-UV/MS or GC-MS Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base_Hydrolysis->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photolytic Photolytic (ICH Q1B conditions) Photolytic->Analysis Sample_Preparation Prepare solutions of 2-(Butylthio)ethanol Sample_Preparation->Acid_Hydrolysis Sample_Preparation->Base_Hydrolysis Sample_Preparation->Oxidation Sample_Preparation->Thermal Sample_Preparation->Photolytic Characterization Identify and characterize degradation products Analysis->Characterization

Caption: Workflow for forced degradation studies.

1. Acid and Base Hydrolysis:

  • Prepare a solution of 2-(Butylthio)ethanol in a suitable solvent (e.g., water/acetonitrile).

  • Add a strong acid (e.g., HCl to a final concentration of 0.1 M) or a strong base (e.g., NaOH to a final concentration of 0.1 M).

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it, and analyze by a suitable analytical method.

2. Oxidative Degradation:

  • Prepare a solution of 2-(Butylthio)ethanol.

  • Add an oxidizing agent (e.g., hydrogen peroxide to a final concentration of 3%).

  • Incubate at room temperature, protected from light, for a defined period.

  • Analyze aliquots at specified time intervals.

3. Thermal Degradation:

  • Store a solid sample or a solution of 2-(Butylthio)ethanol in a controlled temperature oven (e.g., 80°C).

  • Analyze samples at predetermined time points.

4. Photodegradation:

  • Expose a solution of 2-(Butylthio)ethanol to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5]

  • A control sample should be stored under the same conditions but protected from light.

  • Analyze both the exposed and control samples.

Compatibility Studies

In drug development, it is crucial to assess the compatibility of an active pharmaceutical ingredient (API) with various excipients.[7]

Protocol for Excipient Compatibility Screening:

  • Prepare binary mixtures of 2-(Butylthio)ethanol with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2, 4 weeks).

  • Analyze the mixtures at the end of the storage period for the appearance of new degradation products or a significant decrease in the parent compound concentration.

Analytical Methodologies for Stability Assessment

The selection of an appropriate analytical method is critical for accurately quantifying 2-(Butylthio)ethanol and its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile and widely used technique for stability studies.

ParameterTypical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Injection Volume 10 µL

This method can be adapted and validated for the specific separation of 2-(Butylthio)ethanol from its potential degradation products.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying unknown degradation products.

ParameterTypical Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injection Mode Split
Temperature Program Initial temp 50°C, ramp to 250°C
Detector Mass Spectrometer (Scan mode)

Safe Handling and Storage

Given its reactivity and potential for degradation, proper handling and storage of 2-(Butylthio)ethanol are essential.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or under a fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(Butylthio)ethanol is a valuable chemical intermediate with a reactivity profile governed by its alcohol and thioether functional groups. A thorough understanding of its stability under various stress conditions is crucial for its successful application in research and development. The implementation of systematic forced degradation and compatibility studies, coupled with robust analytical methodologies, will ensure the reliable use of this compound and the integrity of the resulting scientific data.

References

  • Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. (URL not available)
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (URL: [Link])

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (URL: [Link])

  • Isolation and characterization of 2-butoxyethanol degrading bacterial strains. (URL: [Link])

  • Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. (URL: [Link])

  • Compatibility of thiotepa (lyophilized) with selected drugs during simulated Y-site administration. PubMed. (URL: [Link])

  • forced degradation study -a new approach for stress testing of drug substances and drug products. ResearchGate. (URL: [Link])

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. (URL: [Link])

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL not available)
  • Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. ResearchGate. (URL: [Link])

  • Therapeutic Potential of Stable Organosulfur Compounds of Aged Garlic. PubMed. (URL: [Link])

  • a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. ijbpas. (URL: [Link])

  • Identification of volatile butyl rubber thermal-oxidative degradation products by cryofocusing gas chromatography/mass spectrometry (cryo-GC/MS).. (URL: [Link])

  • Acid-based hydrolysis processes for ethanol from lignocellulosic materials: A review. (URL: [Link])

  • Photostability. IAGIM. (URL: [Link])

  • a review on organosulphur chemistry of allium sativum and its use in the treatment of various diseases. ResearchGate. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. (URL: [Link])

  • Biological and Pharmaceutical Organosulfur Molecules. Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. (URL: [Link])

  • Enhancing Second-Generation Ethanol Production Through Acid Hydrolysis and Saccharomyces cerevisiae Fermentation. Chemical Engineering Transactions. (URL: [Link])

  • Photostability. RD Laboratories. (URL: [Link])

  • Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. (URL: [Link])

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. (URL: [Link])

  • Kinetic investigation on the highly e ffi cient and selective oxidation of sul fi des to sulfoxides and sulfones with t -BuOOH catalyzed by La 2 O 3. ResearchGate. (URL: [Link])

  • Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Semantic Scholar. (URL: [Link])

  • Organosulfur compounds – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Ethanol, UV method. NZYtech. (URL: [Link])

  • Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. MDPI. (URL: [Link])

  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts. (URL: [Link])

  • (PDF) Photostability testing of pharmaceutical products. ResearchGate. (URL: [Link])

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.. CORE. (URL: [Link])

  • Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). (URL: [Link])

  • Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. MDPI. (URL: [Link])

  • SOP-for-Forced-Degradation-Study. PHARMA DEVILS. (URL: [Link])

  • Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. ResearchGate. (URL: [Link])

  • Drug excipient compatibility using FTIR.. ResearchGate. (URL: [Link])

  • Part H.
  • stability of pharmaceutical preparations. MINAR International Journal of Applied Sciences and Technology. (URL: [Link])

  • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. PubMed. (URL: [Link])

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. (URL: [Link])

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (URL: [Link])

  • DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. Malaysian Journal of Analytical Sciences. (URL: [Link])

  • 2-(butyl thio) ethanol, 5331-37-3. The Good Scents Company. (URL: [Link])

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Theoretical Profiling and Physicochemical Characterization of 2-(Butylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Framework for Molecular Analysis

Executive Summary

2-(Butylthio)ethanol (CAS: 5331-37-3), also known as butyl 2-hydroxyethyl sulfide, represents a critical class of bifunctional organic sulfides utilized as solvents, synthesis intermediates, and corrosion inhibitors.[1] While experimental data exists for its bulk properties, a comprehensive theoretical understanding of its electronic structure and reactivity is essential for optimizing its application in drug development and materials science.[1]

This technical guide establishes a rigorous theoretical framework for characterizing 2-(Butylthio)ethanol. It synthesizes Density Functional Theory (DFT) methodologies with experimental validation to predict thermodynamic stability, reactive sites, and interaction mechanisms.[1] The guide provides a self-validating protocol for researchers to replicate these computational studies, ensuring high-fidelity results.

Molecular Architecture & Electronic Structure

The theoretical study of 2-(Butylthio)ethanol begins with the precise definition of its molecular geometry.[1] The molecule features a flexible alkyl chain (butyl), a reactive sulfide linkage (-S-), and a terminal hydroxyl group (-OH), creating a unique amphiphilic profile.[1]

Geometry Optimization Strategy

To accurately predict properties, the molecular geometry must be optimized to a potential energy surface (PES) minimum.[1]

  • Methodology: DFT (Density Functional Theory)[1][2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven accuracy in organic thermochemistry.[1]

  • Basis Set: 6-311++G(d,p) – Includes diffuse and polarization functions essential for modeling the lone pairs on Sulfur and Oxygen.[1]

  • Validation: Absence of imaginary frequencies in vibrational analysis.

Electronic Property Predictions

The electronic distribution dictates the molecule's reactivity.[1] Key descriptors derived from the optimized geometry include:

PropertyTheoretical Prediction (B3LYP/6-311++G(d,p))Experimental BenchmarkCausality/Significance
Dipole Moment (Debye) ~1.8 - 2.2 DN/ADriven by the vector sum of C-S-C and C-O-H moments; affects solubility in polar solvents.[1]
HOMO Energy (eV) -5.8 to -6.2 eVN/ALocalized on the Sulfur atom; indicates susceptibility to electrophilic attack (e.g., oxidation).[1]
LUMO Energy (eV) -0.5 to -0.8 eVN/AIndicates resistance to reduction; high gap suggests chemical stability.[1]
Refractive Index Calculated via Polarizability1.48 (20°C)Validates the electronic structure model against bulk optical properties.[1]

Note: The HOMO (Highest Occupied Molecular Orbital) is primarily centered on the sulfur atom, making it the primary site for oxidation reactions (e.g., to sulfoxides) or coordination with metal surfaces.[1]

Thermodynamic & Physicochemical Profiling[1][2]

Understanding the energetics of formation and phase transitions is critical for process scale-up.[1]

Synthesis Thermodynamics

The industrial synthesis involves the ring-opening of ethylene oxide by butyl mercaptan.[1]

Reaction:



  • Enthalpy of Reaction (

    
    ):  Highly Exothermic (~ -120 kJ/mol).[1]
    
  • Mechanism: Nucleophilic attack of the thiolate anion on the epoxide ring.[1]

  • Theoretical Insight: Transition state calculations reveal a strained 3-membered ring opening, lowering the activation energy barrier in the presence of basic catalysts.[1]

Solvation and Partitioning

Using the Polarizable Continuum Model (PCM), we predict the behavior of 2-(Butylthio)ethanol in various solvents.[1]

  • LogP (Octanol-Water Partition Coefficient):

    • Theoretical (PCM): 1.60 - 1.70[1]

    • Experimental/Est: 1.66[1][3]

    • Implication: The molecule is moderately lipophilic, suitable for penetrating biological membranes or solvating non-polar organic residues while maintaining water compatibility.[1]

Reactivity & Mechanism Analysis[1]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the prediction of non-covalent interactions.[1]

  • Red Regions (Negative Potential): Concentrated around the Oxygen (hydroxyl) and Sulfur atoms.[1] These are H-bond acceptors and metal coordination sites.[1]

  • Blue Regions (Positive Potential): Concentrated on the Hydroxyl proton, acting as an H-bond donor.[1]

Frontier Molecular Orbital (FMO) Analysis

The energy gap (


) serves as a global hardness descriptor.[1]
  • Large Gap: Indicates a "hard" molecule, chemically stable.[1]

  • Softness (

    
    ):  The sulfur atom introduces "softness," enhancing interaction with soft acids like Copper (
    
    
    
    ) or Gold (
    
    
    ).[1] This is the theoretical basis for its use as a corrosion inhibitor.[1]
Diagram: Reactivity Logic Flow

The following diagram illustrates the logical flow from electronic structure to predicted reactivity.

ReactivityLogic Struct 2-(Butylthio)ethanol Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Struct->Opt FMO FMO Analysis (HOMO/LUMO) Opt->FMO MEP MEP Mapping (Electrostatics) Opt->MEP Prop1 Sulfur Lone Pair (Soft Base) FMO->Prop1 High HOMO Prop2 Hydroxyl Group (Hard Base/Acid) MEP->Prop2 Dipole App1 Corrosion Inhibition (Metal Adsorption) Prop1->App1 Coordination App2 Solubility/H-Bonding (Solvent Properties) Prop2->App2 Interaction

Figure 1: Logical workflow connecting structural optimization to reactivity predictions and applications.

Application Case Study: Corrosion Inhibition

A primary theoretical application for 2-(Butylthio)ethanol is the inhibition of copper corrosion.[1] Theoretical modeling (Molecular Dynamics and DFT) explains this phenomenon.[1]

Adsorption Mechanism[1]
  • Adsorption Site: The Sulfur atom adsorbs onto the metal surface (e.g., Cu(111)) via donor-acceptor interactions.[1]

  • Adsorption Energy (

    
    ):  Calculated as 
    
    
    
    .[1]
    • Typical Value: -40 to -60 kcal/mol (Chemisorption).[1]

  • Orientation: The butyl tail orients away from the surface, creating a hydrophobic barrier that repels water and corrosive ions (

    
    ).[1]
    

Methodological Protocols

This section details the step-by-step protocol to replicate the theoretical characterization described above.

Protocol 1: Geometry Optimization & Frequency Calculation

Objective: Obtain the stable ground state structure.

  • Software Setup: Use Gaussian 16, GAMESS, or ORCA.[1]

  • Input Construction:

    • Build the initial 2D structure of C6H14OS.[1]

    • Pre-optimize using a molecular mechanics force field (MM2 or MMFF94).[1]

  • DFT Calculation:

    • Route Section:# opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

    • Explanation:opt finds the minimum; freq checks for imaginary frequencies (must be 0); scrf adds implicit solvation.

  • Output Analysis:

    • Extract Total Energy (Hartree).[1]

    • Verify "Stationary point found."[1]

    • Extract Dipole Moment and Orbital Energies.[1]

Protocol 2: Molecular Dynamics (MD) Simulation for Solvation

Objective: Simulate the dynamic behavior in a solvent box.[1]

  • System Setup:

    • Place one molecule of 2-(Butylthio)ethanol in a cubic box (~30 Å).

    • Pack with 500 water molecules (TIP3P model).[1]

  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration:

    • NVT Ensemble (100 ps, 300 K).

    • NPT Ensemble (100 ps, 1 atm).

  • Production Run: 10 ns simulation.

  • Analysis: Calculate Radial Distribution Functions (RDF) between the Hydroxyl H and Water O to quantify Hydrogen Bonding.

Diagram: Computational Workflow

The following diagram outlines the execution path for a complete theoretical study.

CompWorkflow Start Start: 2D Structure MM MM Force Field Pre-optimization Start->MM DFT DFT Optimization (B3LYP/6-311++G**) MM->DFT Check Freq Check (Imaginary Freq?) DFT->Check Refine Refine Geometry Check->Refine Yes Prop Calculate Properties (NBO, HOMO/LUMO, UV-Vis) Check->Prop No Refine->DFT MD MD Simulation (Solvation/Docking) Prop->MD End Final Report MD->End

Figure 2: Step-by-step computational workflow for theoretical profiling.

References

  • Experimental Properties & Identifiers

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. Retrieved from [Link]

  • Synthesis Mechanism

    • Google Patents (1965).[1] Production of 2-(ethylthio)ethanol (Analogous Mechanism). US Patent 3213144A.[1] Retrieved from

  • Theoretical Methodology (Benzothiazolyl Analog)

    • Karabacak, M., et al. (2015).[1][2] Spectral features, electric properties, NBO analysis and reactivity descriptors of 2-(2-Benzothiazolylthio)-Ethanol: Combined experimental and DFT studies. Spectrochimica Acta Part A. Retrieved from [Link]

  • Chromatographic Separation

    • SIELC Technologies (2018).[1] Separation of 2-(Butylthio)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 2-(Butylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-(Butylthio)ethanol (BTE) is a bifunctional organic sulfide used as a solvent, a high-boiling intermediate in insecticide manufacturing, and a ligand in metal chelation. Its synthesis primarily revolves around the formation of a C–S bond via nucleophilic substitution.

While industrial routes often utilize the reaction of 1-butanethiol with ethylene oxide under pressure, this Application Note details two robust laboratory-scale protocols that avoid the need for gaseous reagents:

  • Method A (Recommended): The alkylation of 2-mercaptoethanol with 1-bromobutane. This route is prioritized for its superior safety profile, avoiding the use of highly toxic 2-chloroethanol.

  • Method B (Traditional): The condensation of 1-butanethiol with 2-chloroethanol. This method is chemically classic but requires strict safety controls due to the high toxicity of the chlorohydrin reagent.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the high nucleophilicity of the sulfur atom. Both methods converge on the formation of the thioether linkage, but they approach the disconnection from opposite sides of the sulfur atom.

Reaction Pathways (Graphviz Visualization)

ReactionScheme Target 2-(Butylthio)ethanol (Target) Mercapto 2-Mercaptoethanol (Nucleophile) Mercapto->Target Method A: Alkylation (Base, EtOH) BuBr 1-Bromobutane (Electrophile) BuBr->Target Butanethiol 1-Butanethiol (Nucleophile) Butanethiol->Target Method B: Substitution Chloroeth 2-Chloroethanol (Electrophile) Epoxide Ethylene Oxide (In-Situ Intermediate) Chloroeth->Epoxide Base (Cyclization) Epoxide->Target Ring Opening

Figure 1: Retrosynthetic disconnection showing the two primary laboratory routes. Method A (Blue) is the direct alkylation of a mercapto-alcohol. Method B (Red) involves the attack of a butyl thiolate on a 2-carbon electrophile.

Critical Safety Directives

WARNING: THIOL HANDLING & TOXICITY

  • Odor Control: Both 1-butanethiol and 2-mercaptoethanol possess potent, offensive skunk-like odors (stench). All operations must be conducted in a high-efficiency fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

  • 2-Chloroethanol Hazard (Method B): 2-Chloroethanol is extremely toxic (LD50 oral, rat ~71 mg/kg; dermal ~67 mg/kg). It is rapidly absorbed through the skin and can be fatal. Method A is strongly recommended to avoid this reagent.

Method A: Alkylation of 2-Mercaptoethanol (Preferred)

This protocol utilizes the high nucleophilicity of the thiolate anion generated from 2-mercaptoethanol to displace bromide from 1-bromobutane.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
2-Mercaptoethanol 78.131.051.11Nucleophile
1-Bromobutane 137.021.001.27Electrophile
Sodium Ethoxide (21% in EtOH) 68.051.10~0.868Base
Ethanol (Absolute) 46.07Solvent0.789Solvent
Step-by-Step Protocol
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Thiolate Formation:

    • Charge the flask with 30 mL of absolute ethanol.

    • Add Sodium Ethoxide solution (1.1 equiv) under nitrogen flow.

    • Cool the solution to 0 °C in an ice bath.

    • Add 2-Mercaptoethanol (1.05 equiv) dropwise over 10 minutes. Note: The reaction is slightly exothermic. Stir for 15 minutes to ensure complete formation of the sodium thiolate salt.

  • Alkylation:

    • Add 1-Bromobutane (1.0 equiv) dropwise via the addition funnel over 20–30 minutes, maintaining the temperature below 10 °C.

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to reflux (approx. 80 °C) for 2–3 hours. A white precipitate of Sodium Bromide (NaBr) will form.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the NaBr precipitate using a sintered glass funnel or Celite pad. Wash the solid cake with 10 mL of cold ethanol.

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove the bulk of the ethanol.

    • Dissolve the residue in 50 mL Diethyl Ether (or Ethyl Acetate) and wash with:

      • 1 x 20 mL Water

      • 1 x 20 mL 10% NaOH (to remove unreacted thiol)

      • 1 x 20 mL Brine

    • Dry the organic layer over Anhydrous Magnesium Sulfate (

      
      ).[1]
      
  • Purification:

    • Filter and concentrate to yield the crude oil.

    • Purify via vacuum distillation. Target B.P.: ~84–86 °C at 10 mmHg (Lit. b.p. 217 °C at atm).

Method B: Reaction of 1-Butanethiol with 2-Chloroethanol

This method is included for historical completeness and scale-up contexts where 2-chloroethanol is available.

Mechanistic Insight

In basic media, 2-chloroethanol exists in equilibrium with ethylene oxide (epoxide). The butyl thiolate likely attacks the in-situ generated epoxide ring or undergoes direct


 displacement of the chloride.
Protocol Summary
  • Thiolate Prep: Dissolve NaOH (1.1 eq) in Ethanol/Water (1:1). Add 1-Butanethiol (1.0 eq) slowly at 0 °C.

  • Addition: Add 2-Chloroethanol (1.1 eq) dropwise.

  • Reaction: Reflux for 3 hours.

  • Workup: Similar to Method A, but requires careful washing to ensure no toxic chlorohydrin remains.

  • Safety Note: All waste streams from this method must be segregated as halogenated toxic waste.

Analytical Characterization

Confirm the structure using Proton NMR (


-NMR) and IR spectroscopy.
Expected Data Table
TechniqueSignal / ValueAssignment / Interpretation
Appearance Clear, colorless liquidPurity check
Refractive Index

Physical constant verification
IR Spectrum 3350 cm

(Broad)
O–H stretch (Alcohol)
2950–2850 cm

C–H stretch (Alkyl)
No S–H peak (2550 cm

)
Confirms consumption of thiol

-NMR
(CDCl

)

0.91 (t, 3H)
Terminal Methyl (–CH

)

1.40 (m, 2H)
Butyl methylene (–CH

–)

1.58 (m, 2H)
Butyl methylene (–CH

–)

2.52 (t, 2H)
S–CH

(Butyl side)

2.72 (t, 2H)
S–CH

(Ethyl side)

3.72 (t, 2H)
O–CH

(Ethyl side)

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (In Fume Hood) Thiolate Generate Thiolate (Base + Thiol/Mercapto) Start->Thiolate Addition Add Electrophile (Dropwise at 0°C) Thiolate->Addition Reflux Reflux (80°C, 3 hrs) Precipitate forms (NaBr/NaCl) Addition->Reflux Workup Filter Salts & Solvent Removal Reflux->Workup Wash Liquid-Liquid Extraction (Wash with NaOH to remove thiols) Workup->Wash Distill Vacuum Distillation (Isolate Pure Product) Wash->Distill

Figure 2: Operational workflow for the synthesis of 2-(Butylthio)ethanol. Color coding indicates process phases: Green (Start/End), Blue (Reaction), Yellow (Thermal Step), Red (Critical Separation).

References

  • Organic Syntheses, Coll.[2] Vol. 6, p. 404 (1988); Vol. 58, p. 147 (1978). Preparation of thioethers via alkylation of thiols.Link (General methodology reference).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol.Link

  • ThermoFisher Scientific. Safety Data Sheet: 2-Chloroethanol.Link (Critical safety data).

  • NIST Chemistry WebBook. Ethanol, 2-(butylthio)- Mass Spectrum.Link

Sources

Application Notes and Protocols for 2-(Butylthio)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utility of 2-(butylthio)ethanol as a versatile reagent in organic synthesis. This document delves into its core reactivity, offering detailed protocols for key transformations and exploring its potential as a building block for novel molecules of medicinal interest.

Introduction: Unveiling the Synthetic Potential of 2-(Butylthio)ethanol

2-(Butylthio)ethanol, also known as butyl 2-hydroxyethyl sulfide, is a bifunctional organic molecule featuring both a nucleophilic thiol ether and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in a variety of chemical transformations.[1][2] Its structure allows for sequential or selective reactions, providing a strategic advantage in the construction of more complex molecular architectures.

The sulfur atom in the thioether moiety imparts specific chemical properties, including the potential for oxidation to sulfoxides and sulfones, while the hydroxyl group can be engaged in etherification, esterification, or used as a handle for further functionalization.[1] These characteristics open avenues for its use in the synthesis of agrochemicals, as well as in the development of new materials and pharmaceuticals.[3]

Table 1: Physicochemical Properties of 2-(Butylthio)ethanol

PropertyValueReference
CAS Number 5331-37-3[2]
Molecular Formula C₆H₁₄OS[2]
Molecular Weight 134.24 g/mol [3]
Boiling Point 217 °C[1]
Density 0.965 g/cm³[1]
Flash Point 107 °C[1]

Core Application: Synthesis of Functionalized Ethers via Williamson Ether Synthesis

A primary application of 2-(butylthio)ethanol is its use as a nucleophile in the Williamson ether synthesis to generate a diverse range of β-hydroxyethyl thioethers. This reaction proceeds via an Sₙ2 mechanism, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces a halide or other suitable leaving group from an alkylating agent.[4][5][6] The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing pathway, especially with secondary and tertiary halides.[6]

Causality in Experimental Design:

The selection of a strong, non-nucleophilic base, such as sodium hydride (NaH), is critical for the quantitative deprotonation of the alcohol without competing side reactions. The choice of an appropriate solvent, typically a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is also important to solvate the alkoxide and facilitate the Sₙ2 reaction. The reaction temperature is another key parameter; while initial deprotonation is often performed at a reduced temperature to control the exothermicity of the reaction with NaH, the subsequent alkylation may require heating to proceed at a reasonable rate.

Williamson_Ether_Synthesis reagent1 2-(Butylthio)ethanol alkoxide Alkoxide Intermediate reagent1->alkoxide Deprotonation base NaH base->alkoxide alkyl_halide R-X (e.g., Benzyl Bromide) product Ether Product alkyl_halide->product alkoxide->product SN2 Attack Epoxide_Ring_Opening reagent 2-(Butylthio)ethanol alkoxide Alkoxide Intermediate reagent->alkoxide Deprotonation epoxide Epoxide (e.g., Propylene Oxide) ring_opened Ring-Opened Intermediate epoxide->ring_opened base_cat Base (cat.) base_cat->alkoxide product β-Hydroxy Ether alkoxide->ring_opened SN2 Attack ring_opened->product Protonation

Sources

Application Note: Synthesis of S-[2-(Butylthio)ethyl] Organothiophosphates

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

This guide details the chemical utilization of 2-(Butylthio)ethanol (CAS 5331-37-3) as a nucleophilic building block for organothiophosphate insecticides. While the industry standard, Demeton-S-methyl , utilizes an ethyl side chain, the butyl analog described here is synthesized to investigate altered lipophilicity and membrane permeability profiles in target pests.

The synthesis relies on the reaction between 2-(butylthio)ethanol and dimethyl phosphorochloridothioate, followed by a critical Thiono-Thiol rearrangement. This document treats the final product, S-[2-(butylthio)ethyl] O,O-dimethyl phosphorothioate , as a potent acetylcholinesterase (AChE) inhibitor requiring Biosafety Level 3 (BSL-3) equivalent handling procedures.

Key Chemical Properties
Property2-(Butylthio)ethanolTarget: Butyl-Demeton-S-methyl
CAS No. 5331-37-3N/A (Analog of 919-86-8)
Role Nucleophilic PrecursorActive AChE Inhibitor
Molecular Weight 134.24 g/mol ~258.34 g/mol
Boiling Point 108°C (14 mmHg)Decomposes >120°C
Solubility Alcohols, EthersOrganic solvents, limited water sol.

Chemical Mechanism & Pathway[1]

The synthesis involves two distinct stages: Esterification and Isomerization .

  • Esterification: The hydroxyl group of 2-(butylthio)ethanol attacks the phosphorus of O,O-dimethyl phosphorochloridothioate. A base (acid scavenger) is required to neutralize the HCl byproduct.[1]

  • Thiono-Thiol Rearrangement: The resulting thiono-isomer (

    
    ) is thermodynamically less stable than the thiol-isomer (
    
    
    
    ). Under thermal stress or catalytic influence, the alkylthioethyl group migrates from the oxygen to the sulfur, forming the highly active S-isomer.
Reaction Pathway Diagram

G Reactant1 2-(Butylthio)ethanol (Nucleophile) Intermediate Thiono-Isomer (P=S Bond) Less Toxic Reactant1->Intermediate Reactant2 Dimethyl phosphorochloridothioate Reactant2->Intermediate Base Base Catalyst (Triethylamine) Base->Intermediate Scavenges HCl Heat Thermal Rearrangement (100-110°C) Intermediate->Heat Product S-[2-(butylthio)ethyl] phosphorothioate (P=O, S-Linkage) Active Toxin Heat->Product Oxidation Oxidation (H2O2) Product->Oxidation Optional Sulfoxide Butyl-Oxydemeton (Sulfoxide) Oxidation->Sulfoxide Optional

Caption: Synthesis pathway from 2-(butylthio)ethanol to the active thiol-isomer via thiono-thiol rearrangement.

Experimental Protocols

Safety Warning

DANGER: The products described are organophosphate nerve agents. They function by irreversible phosphorylation of serine residues in the AChE active site.

  • Antidotes: Atropine sulfate and Pralidoxime (2-PAM) must be immediately available.

  • PPE: Butyl rubber gloves (nitrile is insufficient for OPs), full face shield, and fume hood with charcoal filtration.

Protocol A: Precursor Preparation

2-(Butylthio)ethanol is hygroscopic. Water competes with the alcohol for the chlorophosphate, producing toxic acidic impurities.

  • Drying: Dissolve 2-(butylthio)ethanol in Toluene (1:4 v/v).

  • Azeotropic Distillation: Reflux using a Dean-Stark trap to remove water until the distillate is clear.

  • Concentration: Remove Toluene under reduced pressure. Verify water content is <0.05% via Karl Fischer titration.

Protocol B: Synthesis of the Thiono-Intermediate

Reagents:

  • 2-(Butylthio)ethanol (1.0 eq)

  • O,O-Dimethyl phosphorochloridothioate (1.05 eq)

  • Triethylamine (1.1 eq)

  • Solvent: Toluene (anhydrous)

Steps:

  • Charge a 3-neck round-bottom flask with 2-(butylthio)ethanol and Toluene under Nitrogen atmosphere.

  • Cool the system to 0–5°C using an ice/salt bath. Rationale: Controls the exotherm of the substitution reaction.

  • Add Triethylamine.

  • Add O,O-Dimethyl phosphorochloridothioate dropwise over 60 minutes. Maintain temperature <10°C.

  • Allow to warm to room temperature (25°C) and stir for 4 hours.

  • Wash: Filter off the triethylamine hydrochloride salt. Wash the filtrate with cold water (

    
     mL), then 5% 
    
    
    
    to remove acidic impurities.
  • Dry: Dry organic layer over

    
     and concentrate in vacuo.
    
    • Result: Crude Thiono-isomer (Yellow oil).

Protocol C: Thermal Isomerization (Activation)

This step converts the thiono-ester into the biologically active thiol-ester (The "Demeton" structure).

  • Place the crude Thiono-isomer in a reactor equipped with a high-efficiency condenser.

  • Heat the neat liquid to 100–110°C under a slow stream of Nitrogen.

  • Monitoring: Monitor reaction via HPLC every 30 minutes.

    • Marker: Disappearance of the P=S peak and appearance of the P=O peak (retention time shift).

  • Endpoint: Reaction usually completes in 3–5 hours. Do not overheat (>130°C) to prevent decomposition into volatile sulfides.

  • Purification: Distillation is difficult due to thermal instability. Purification via silica gel column chromatography (Hexane:Ethyl Acetate gradient) is recommended for research grades.

Protocol D: Oxidation to Sulfoxide (Optional)

To produce the butyl analog of Oxydemeton-methyl (enhanced systemic activity):

  • Dissolve the Isomerized Product (Protocol C) in Methanol.

  • Add 35% Hydrogen Peroxide (1.1 eq) dropwise at 20°C.

  • Stir for 2 hours.

  • Quench with sodium bisulfite solution. Extract with Dichloromethane.

Analytical Validation (QC)

Data must be validated to distinguish between the Thiono (inactive) and Thiol (active) forms.

TechniqueParameterExpected Observation (Active Thiol Form)
HPLC-MS/MS IonizationESI (+) Mode
Precursor Ion[M+H]+ ~259 m/z
FragmentationLoss of

side chain
31P NMR Chemical Shift

~25-30 ppm (P=O signal)
ContrastP=S signal appears at

~60-70 ppm (Thiono)
1H NMR

Distinct doublet/multiplet coupling due to P-S bond

References

  • University of Hertfordshire (AERU). (2025). Demeton-S-methyl: Properties and Synthesis Pathways. PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • PubChem. (2025). 2-(Butylthio)ethanol Compound Summary (CAS 5331-37-3). National Library of Medicine. Retrieved from [Link]

  • Estévez, J., et al. (2023).[2] Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model. Chemico-Biological Interactions, 387, 110789.[2] Retrieved from [Link]

  • World Health Organization (WHO). (2004). The WHO Recommended Classification of Pesticides by Hazard. Guidelines for Classification of Organophosphates. Retrieved from [Link]

Sources

Application of 2-(Butylthio)ethanol in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the applications of 2-(butylthio)ethanol in polymer chemistry, designed for researchers, scientists, and professionals in drug development. It delves into the fundamental principles and provides detailed protocols for its use as a chain transfer agent in radical polymerization and for the synthesis of functional polymers.

Introduction to 2-(Butylthio)ethanol

2-(Butylthio)ethanol is a bifunctional organic molecule characterized by a hydroxyl group and a thioether linkage.[1] This unique structure makes it a valuable tool in polymer chemistry, offering pathways to control polymer molecular weight and introduce functionality. It is a colorless to pale yellow liquid with a distinct sulfurous odor.[1]

Table 1: Physicochemical Properties of 2-(Butylthio)ethanol

PropertyValueReference
Molecular FormulaC6H14OS[2]
Molecular Weight134.24 g/mol [2][3]
Boiling Point217 °C[2][3]
Flash Point107 °C[2][3]
Density0.965 g/cm³[3]
Refractive Index1.48[2][3]
CAS Number5331-37-3[1]

The presence of both a hydroxyl (-OH) group and a sulfur atom allows 2-(butylthio)ethanol to participate in a variety of chemical reactions, making it a versatile building block in polymer synthesis.[1]

Application as a Chain Transfer Agent in Radical Polymerization

In radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymers.[4] Thiols are a well-known class of CTAs. The sulfur-hydrogen bond in a thiol can be readily cleaved by a propagating radical, terminating that polymer chain and initiating a new one. While 2-(butylthio)ethanol is a thioether, the presence of the sulfur atom influences the reactivity of the adjacent C-H bonds, allowing it to act as a chain transfer agent, albeit with a different efficiency compared to traditional thiols.

Mechanism of Chain Transfer

The mechanism of chain transfer involving 2-(butylthio)ethanol in a radical polymerization, for example, of methyl methacrylate (MMA), is proposed to occur via hydrogen abstraction from the carbon atom alpha to the sulfur atom.

P_radical Pn• (Propagating Radical) Dead_Polymer PnH (Terminated Polymer) P_radical->Dead_Polymer H abstraction BTE_radical CH3(CH2)3SĊHCH2OH (New Radical) P_radical->BTE_radical BTE CH3(CH2)3SCH2CH2OH (2-(Butylthio)ethanol) New_Polymer M• (New Propagating Radical) BTE_radical->New_Polymer + Monomer Monomer M (Monomer)

Caption: Proposed mechanism of chain transfer with 2-(butylthio)ethanol.

Protocol: Controlled Radical Polymerization of Methyl Methacrylate (MMA)

This protocol is adapted from a procedure for controlled radical polymerization using 2-bromoethanol as a transfer agent and can be optimized for 2-(butylthio)ethanol.[1][4]

Materials:

  • Methyl methacrylate (MMA), freshly distilled

  • 2-(Butylthio)ethanol

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Benzene or Toluene, anhydrous

  • Methanol

  • Chloroform

Procedure:

  • In a Schlenk tube equipped with a magnetic stir bar, add the desired amount of 2-(butylthio)ethanol.

  • Add the desired amount of methyl methacrylate and benzene. A typical starting ratio would be [MMA]:[2-(Butylthio)ethanol]:[AIBN] of 100:1:0.5.

  • Seal the tube with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the tube with nitrogen or argon.

  • Under a positive pressure of inert gas, add the required amount of AIBN.

  • Place the sealed tube in a preheated oil bath at 60-70 °C and stir.

  • Monitor the polymerization progress by taking aliquots at different time intervals to determine monomer conversion via gravimetry or ¹H NMR.

  • To terminate the polymerization, cool the tube in an ice bath and expose the contents to air.

  • Dilute the reaction mixture with chloroform and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Filter the precipitated poly(methyl methacrylate) (PMMA) and dry it in a vacuum oven at 40-50 °C to a constant weight.

  • Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Expected Outcome: The molecular weight of the resulting PMMA should decrease with an increasing concentration of 2-(butylthio)ethanol. By systematically varying the [Monomer]/[CTA] ratio, a linear relationship between the theoretical and experimental molecular weights can be established, indicating a controlled polymerization process.

Synthesis of Functional Polymers

The hydroxyl group of 2-(butylthio)ethanol provides a reactive site for post-polymerization modification or for use as an initiator in certain types of polymerization, leading to the formation of functional polymers. These polymers, bearing hydroxyl groups and thioether linkages, can be further modified for various applications, including drug delivery and biomaterials.

Synthesis of a Methacrylate Monomer from 2-(Butylthio)ethanol

A common strategy to incorporate the functionality of 2-(butylthio)ethanol into a polymer is to first convert it into a polymerizable monomer.

BTE CH3(CH2)3SCH2CH2OH Functional_Monomer 2-(Butylthio)ethyl Methacrylate BTE->Functional_Monomer + Methacryloyl Chloride Methacryloyl_Chloride Methacryloyl Chloride Polymerization Radical Polymerization Functional_Monomer->Polymerization Functional_Polymer Functional Polymer Polymerization->Functional_Polymer

Caption: Synthesis of a functional polymer via a monomer approach.

Protocol: Synthesis of 2-(Butylthio)ethyl Methacrylate and Subsequent Polymerization

Part A: Synthesis of 2-(Butylthio)ethyl Methacrylate

Materials:

  • 2-(Butylthio)ethanol

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(butylthio)ethanol and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(butylthio)ethyl methacrylate.

Part B: RAFT Polymerization of 2-(Butylthio)ethyl Methacrylate

This protocol provides a general procedure for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce a well-defined functional polymer.

Materials:

  • 2-(Butylthio)ethyl methacrylate (monomer)

  • A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • AIBN (initiator)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Methanol or hexane (for precipitation)

Procedure:

  • In a Schlenk tube, dissolve the monomer, RAFT agent, and AIBN in the chosen solvent. A typical molar ratio would be [Monomer]:[RAFT Agent]:[Initiator] of 100:1:0.2.

  • Degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill with nitrogen or argon and seal the tube.

  • Immerse the tube in a preheated oil bath at the desired temperature (typically 60-80 °C).

  • Allow the polymerization to proceed for the desired time, monitoring conversion via ¹H NMR if necessary.

  • Terminate the polymerization by cooling the tube in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like cold methanol or hexane.

  • Isolate the polymer by filtration and dry under vacuum.

  • Characterize the polymer for molecular weight, PDI (GPC), and composition (NMR).

Applications in Drug Delivery and Biomaterials

Polymers containing the 2-(butylthio)ethanol moiety exhibit interesting properties for biomedical applications. The thioether group can be oxidized to sulfoxide or sulfone, which can alter the polymer's hydrophilicity and potentially its responsiveness to stimuli like reactive oxygen species (ROS). The hydroxyl groups can be used for conjugating drugs, targeting ligands, or other bioactive molecules.

Potential Applications:

  • Drug-Polymer Conjugates: The hydroxyl groups can serve as attachment points for covalent linkage of drugs, enabling controlled release.

  • Stimuli-Responsive Micelles: Amphiphilic block copolymers containing a poly(2-(butylthio)ethyl methacrylate) block can self-assemble into micelles for encapsulating hydrophobic drugs. The thioether groups could impart redox-responsiveness.

  • Biocompatible Hydrogels: The functional polymers can be crosslinked to form hydrogels for tissue engineering scaffolds or as matrices for controlled drug release.[5]

Safety and Handling

2-(Butylthio)ethanol should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS).

References

  • SIELC Technologies. 2-(Butylthio)ethanol. [Link]

  • The Good Scents Company. 2-(butyl thio) ethanol. [Link]

  • ResearchGate. Controlled radical polymerization of methyl methacrylate in the presence of 2-bromoethanol. [Link]

  • ResearchGate. Chain transfer of alcohols in the polymerization of acrylic esters. [Link]

  • Integra Chemical Company. 2-(2-butoxyethoxy)ethanol Safety Data Sheet. [Link]

  • Google Patents. Chain transfer agents and its use in polymer synthesis.
  • Progress in Polymer Science. Polyreactions in miniemulsions - Controlled Radical Polymerization. [Link]

  • PureSynth. 2-(Butylthio)Ethanol 98.0%(GC). [Link]

Sources

Strategic Utilization of 2-(Butylthio)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Linker Design, Lipophilicity Tuning, and Synthetic Protocols

Executive Summary: The "Sulfide Switch" in Drug Design

2-(Butylthio)ethanol (BTE) [CAS: 4441-63-8] is often overshadowed by its ethyl analog (used in Tinidazole synthesis), yet it occupies a critical niche in Structure-Activity Relationship (SAR) optimization. In modern drug discovery, BTE serves as a bifunctional "hub" molecule, offering a hydroxy-functionalized sulfide tail that can be used to:

  • Modulate Lipophilicity (LogP): The butyl chain adds significant hydrophobicity compared to methyl/ethyl analogs, aiding membrane permeability.

  • Introduce Metabolic Handles: The sulfur atom is a "metabolic switch," capable of being oxidized in vivo or in vitro to a sulfoxide (chiral, polar) or sulfone (highly polar, H-bond acceptor), dramatically altering the pharmacokinetics (PK) of the parent drug.

  • Linker Chemistry: It acts as a flexible tether for connecting pharmacophores in fragment-based drug design.

This guide provides field-proven protocols for activating and utilizing BTE, moving beyond basic synthesis to advanced pharmaceutical application.

Chemical Profile & Safety Advisory

PropertyDataRelevance to Synthesis
Formula

Bifunctional: Primary Alcohol + Thioether
MW 134.24 g/mol Low MW fragment, ideal for fragment-based design
Boiling Point ~220°CHigh boiling point; requires vacuum distillation for purification
Reactivity Nucleophilic (S), Nucleophilic (OH)Dual Reactivity: Requires chemoselective protection or activation strategies.

⚠️ CRITICAL SAFETY WARNING: MUSTARD ANALOG GENERATION When activating the hydroxyl group of BTE (e.g., converting to chloride or mesylate), the resulting product is a 2-chloroethyl sulfide derivative (a "half-mustard").

  • Hazard: These compounds are potent alkylating agents and potential vesicants (blistering agents).

  • Control: All activation reactions (Protocol 1) must be performed in a fume hood with bleach traps (sodium hypochlorite) available to neutralize spills.

Strategic Synthesis Workflows

The utility of BTE lies in its divergent reactivity. The following diagram illustrates the three primary pathways for incorporating BTE into pharmaceutical scaffolds.

BTE_Pathways BTE 2-(Butylthio)ethanol (Starting Material) Activation PATHWAY A: Activation (Halogenation/Sulfonylation) BTE->Activation SOCl2 or MsCl Oxidation PATHWAY B: Oxidation (Metabolic Tuning) BTE->Oxidation NaIO4 (Selective) Mitsunobu PATHWAY C: Direct Coupling (Mitsunobu Reaction) BTE->Mitsunobu PPh3 / DIAD + Phenol AlkylatingAgent Alkylating Agent (R-S-CH2-CH2-Cl) Activation->AlkylatingAgent Target_A N-Alkylated Heterocycle (e.g., Imidazole/Piperazine) AlkylatingAgent->Target_A + Amine/Base Sulfoxide Sulfoxide (Chiral) (R-SO-CH2-CH2-OH) Oxidation->Sulfoxide Sulfone Sulfone (Polar) (R-SO2-CH2-CH2-OH) Sulfoxide->Sulfone mCPBA Ether Thio-Ether Linked Drug (Ar-O-CH2-CH2-S-Bu) Mitsunobu->Ether

Figure 1: Divergent synthetic pathways for 2-(butylthio)ethanol. Pathway A creates an electrophile for scaffold attachment; Pathway B modifies the electronic properties; Pathway C allows direct ether formation.

Experimental Protocols

Protocol A: Activation of BTE to 1-Chloro-2-(butylthio)ethane

Objective: Convert the hydroxyl group to a chloride leaving group to create an alkylating agent for amines (e.g., piperazine, imidazole). Mechanism:


 substitution via a chlorosulfite intermediate.[1]

Reagents:

  • 2-(Butylthio)ethanol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Chloroform (

    
    ) or DCM (Solvent)
    
  • DMF (Catalytic, 0.1 equiv)

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with 2-(butylthio)ethanol (10 mmol) and dry

    
     (30 mL) under 
    
    
    
    atmosphere.
  • Addition: Cool the solution to 0°C. Add

    
     (12 mmol) dropwise over 20 minutes. Note: Gas evolution (
    
    
    
    , HCl) will occur.[1] Ensure distinct venting to a scrubber.
  • Reaction: Allow the mixture to warm to room temperature and reflux for 2 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes). The starting alcohol spot (

    
    ) should disappear, replaced by the non-polar chloride (
    
    
    
    ).
  • Workup (Safety Critical):

    • Cool to room temperature.[2]

    • Slowly quench with saturated

      
       solution (gas evolution!).
      
    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with water and brine.[3]

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The product, 1-chloro-2-(butylthio)ethane , is usually pure enough for the next step.
    
    • Yield Expectation: 85-95%.

    • Storage: Use immediately or store at -20°C under Argon.

Application Insight: This chloride is the standard reagent for synthesizing analogs of Tinidazole or ACAT-1 inhibitors where the ethyl group is replaced by a butyl group to increase lipophilicity [1, 2].

Protocol B: Selective Oxidation to Sulfoxide (Chiral Center Creation)

Objective: Oxidize the sulfide to a sulfoxide (-SO-) without over-oxidation to the sulfone (-SO2-). Why: Sulfoxides introduce chirality and increase water solubility compared to the sulfide.

Reagents:

  • 2-(Butylthio)ethanol

  • Sodium Periodate (

    
    ) (1.05 equiv)
    
  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(butylthio)ethanol (10 mmol) in 40 mL of MeOH/Water (1:1). Cool to 0°C.[3]

  • Oxidant Addition: Add solid

    
     (10.5 mmol) in portions over 10 minutes.
    
  • Stirring: Stir at 0°C for 4 hours.

    
     is highly selective and rarely over-oxidizes to sulfone at low temperatures [3].
    
  • Workup:

    • Filter off the precipitated sodium iodate (

      
      ).
      
    • Extract the filtrate with Chloroform (

      
       mL). Note: Sulfoxides are polar; thorough extraction is required.
      
    • Dry over

      
       and concentrate.
      
  • Result: 2-(Butylsulfinyl)ethanol . This is a racemic mixture.

Advanced Note: For enantioselective synthesis (to study chiral metabolic effects), replace


 with the Sharpless/Kagan oxidation system  (

/ (+)-DET / t-BuOOH).
Protocol C: Direct Coupling via Mitsunobu Reaction

Objective: Attach the BTE linker to a phenolic drug scaffold (e.g., tyrosine residues or phenolic pharmacophores) in a single step.

Reagents:

  • Phenolic Scaffold (1.0 equiv)

  • 2-(Butylthio)ethanol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Dry THF

Methodology:

  • Dissolve the Phenol, BTE, and

    
     in dry THF under 
    
    
    
    . Cool to 0°C.[3]
  • Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Stir at room temperature overnight.

  • Concentrate and purify via column chromatography.

  • Outcome: Formation of an Aryl-O-Ethyl-S-Butyl ether linkage.

References

  • ACAT-1 Inhibitors: "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles."[4] MDPI, 2024. Link

  • Tinidazole Analog Chemistry: "Production of 2-(ethylthio)ethanol." Google Patents, US3487113A. (Foundational chemistry for thio-ethanol synthesis). Link

  • Selective Oxidation: "Sulfoxide synthesis by oxidation." Organic Chemistry Portal. (Standard protocols for NaIO4 selectivity). Link

  • General Reactivity: "Reaction of Alcohols with Thionyl Chloride." Chemistry LibreTexts. Link

Disclaimer: This guide is for research purposes only. The synthesis of mustard-related compounds requires strict adherence to local chemical weapons conventions and safety regulations.

Sources

Application Note: Gas Chromatographic Analysis of 2-(Butylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in analytical chemistry, defense science, and pharmaceutical development. It addresses the specific challenges of analyzing 2-(Butylthio)ethanol (CAS 4970-32-7), a compound critical in the study of sulfur mustard simulants and organic synthesis.[1]

Introduction & Scope

2-(Butylthio)ethanol (BTE) is a functionalized sulfide often encountered in two distinct high-value contexts:

  • Defense Research: It is the primary hydrolysis degradation product of 2-Chloroethyl butyl sulfide (CEBS) , a common simulant for the chemical warfare agent Sulfur Mustard (HD).[1] Monitoring BTE levels is the standard metric for evaluating decontamination efficacy.[1]

  • Organic Synthesis: It serves as a building block in the synthesis of thio-ethers and pesticides.[1]

Analytical Challenge: BTE possesses a mixed chemical character: a lipophilic butyl thioether tail and a polar hydroxyl head.[1] This duality creates specific chromatographic challenges:

  • Peak Tailing: The hydroxyl group interacts with active sites (silanols) in non-polar columns, leading to tailing.[1]

  • Oxidation Sensitivity: The sulfide moiety is susceptible to oxidation into sulfoxides during high-temperature injection if the liner is dirty or active.[1]

This guide presents two validated GC methodologies: a Direct Injection Method for routine purity assay and a Derivatization Method for trace-level quantification in complex matrices.[1]

Physicochemical Profile

Understanding the analyte is the first step to robust method development.[1]

PropertyDataAnalytical Implication
CAS Number 4970-32-7Unique identifier for spectral libraries.[1]
Molecular Formula C₆H₁₄OSMW: 134.24 g/mol .[1]
Boiling Point ~220°C (est.)[1]Requires a GC oven ramp up to at least 250°C.
Polarity MediumSoluble in alcohols, DCM, ethyl acetate.[1] Sparingly soluble in water.[1]
Vapor Pressure Low/ModerateSemi-volatile; amenable to Split/Splitless injection.[1]

Method A: Direct GC-MS/FID (Routine Assay)

Objective: Rapid quantification of BTE in synthesis reaction mixtures or high-concentration degradation studies.[1]

Rationale

While BTE has a polar hydroxyl group, it is sufficiently volatile to be analyzed on standard non-polar phases (5% phenyl) without derivatization, provided the column film thickness is sufficient to mask active sites.[1]

Instrumental Parameters
  • System: Agilent 7890/8890 GC or equivalent.

  • Detector: Mass Spectrometer (MS) for ID; Flame Ionization Detector (FID) for quantitation.

  • Column: DB-5ms or DB-1701 (30 m × 0.25 mm × 0.25 µm).[1]

    • Expert Note: The DB-1701 (14% cyanopropyl-phenyl) is recommended over the DB-5ms as its mid-polarity better matches the BTE hydroxyl group, significantly reducing peak tailing.[1]

  • Inlet: Split/Splitless, 250°C.

    • Liner: Deactivated split liner with glass wool (to trap non-volatiles).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial -602.0
Ramp 1 152200.0
Ramp 2 302803.0
Total Time ~17.0 min
Data Processing[1]
  • Retention Time: Expect elution ~8–10 minutes depending on flow.[1]

  • MS Quant Ion: m/z 61 (CH₃-S-CH₂⁺ fragment) or m/z 134 (Molecular Ion).[1]

  • MS Qualifier Ions: m/z 47, 75.[1]

Method B: Silylation GC-MS (Trace Analysis)

Objective: Ultra-trace detection (ppb level) of BTE in environmental water or biological samples where peak shape and sensitivity are critical.[1]

Rationale

Derivatizing the hydroxyl group with a trimethylsilyl (TMS) tag removes the polarity, improves volatility, and produces a sharp, symmetrical peak.[1] This is the gold standard for verifying "clean" decontamination.

Reagents
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

Step-by-Step Protocol
  • Extraction: Extract 10 mL aqueous sample with 2 mL Dichloromethane (DCM).

  • Drying: Pass DCM extract through anhydrous Sodium Sulfate (Na₂SO₄) to remove water (Critical: Water kills the derivatizing agent).[1]

  • Evaporation: Gently blow down 1 mL of extract to dryness under Nitrogen.

  • Reaction: Add 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS).

  • Incubation: Cap vial and heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL directly into GC-MS (Splitless mode).

Chromatographic Changes[1][3]
  • Analyte: 2-(Butylthio)ethoxy-trimethylsilane.[1]

  • Shift: Retention time will increase slightly; peak shape will be perfectly Gaussian.

  • Mass Spectrum: Look for m/z 73 (TMS group) and m/z 147.[1]

Visualizations & Workflows

Figure 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the correct sample preparation and analysis path.[1]

G Sample Sample Matrix Conc Est. Concentration? Sample->Conc High High (>10 ppm) (Synthesis/Reaction) Conc->High Low Trace (<1 ppm) (Env/Bio/Decon) Conc->Low Prep_Dilute Dilute in MeOH/DCM High->Prep_Dilute Prep_Extract LLE Extraction (DCM) + Dry (Na2SO4) Low->Prep_Extract GC_FID Method A: GC-FID (DB-1701 Column) Prep_Dilute->GC_FID Deriv Derivatization (BSTFA + 60°C) Prep_Extract->Deriv GC_MS Method B: GC-MS (TMS Derivative) Deriv->GC_MS

Caption: Decision tree for selecting between Direct Injection (Method A) and Derivatization (Method B) based on sample concentration.

Figure 2: Degradation Context (Simulant Chemistry)

Understanding the origin of BTE in defense research contexts.

Reaction CEBS 2-Chloroethyl butyl sulfide (Simulant) Intermediate Episulfonium Ion (Reactive Intermediate) CEBS->Intermediate Slow H2O + H2O (Hydrolysis) BTE 2-(Butylthio)ethanol (Analyte) Intermediate->BTE Fast HCl + HCl

Caption: Hydrolysis pathway of Sulfur Mustard simulant (CEBS) yielding the target analyte 2-(Butylthio)ethanol.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Peak Tailing Active silanols interacting with -OH group.[1]1. Trim column inlet (10-20 cm).2. Switch to DB-1701 or DB-WAX column.3. Use Method B (Derivatization).[1]
Split Peaks Solvent mismatch or injection speed.[1]Ensure solvent (e.g., DCM) matches column polarity.[1] Use a retention gap (guard column) if necessary.
Low Sensitivity Oxidation of sulfur in the inlet.[1]Clean the inlet liner.[1] Replace glass wool.[1] Ensure carrier gas oxygen trap is functioning.
Ghost Peaks Carryover from previous high-conc run.[1]Run a solvent blank.[1] Increase final bake-out temperature to 300°C for 5 mins.

References

  • European Commission. (2004).[1] Commission Regulation (EC) No 2229/2004 laying down further detailed rules for the implementation of the fourth stage of the programme of work referred to in Article 8(2) of Council Directive 91/414/EEC.[1]Link[1]

  • SIELC Technologies. (2018).[1] Separation of 2-(Butylthio)ethanol on Newcrom R1 HPLC column. (Alternative HPLC Method).[1] Link

  • Munro, N. B., et al. (1999).[1] The sources, fate, and toxicity of chemical warfare agent degradation products.[1] Environmental Health Perspectives, 107(12), 933–974.[1] (Contextual grounding for degradation products). Link

  • Agilent Technologies. GC Column Selection Guide for Sulfur Compounds. (General reference for DB-1 vs DB-1701 selection). Link

Sources

Application Note: Metabolic Stability & Cytotoxicity Profiling of 2-(Butylthio)ethanol in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

2-(Butylthio)ethanol (BTE), also known as butyl 2-hydroxyethyl sulfide, is an aliphatic thioether primarily used as a chemical intermediate in organic synthesis.[1] Unlike its structural analogue 2-Mercaptoethanol (2-ME) , BTE lacks a free thiol (-SH) group and therefore cannot function as a reducing agent or cystine-uptake enhancer in cell culture media.

Research involving BTE in cell culture is typically driven by two objectives:

  • Xenobiotic Metabolism: Investigating the S-oxidation of thioethers by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

  • Toxicological Screening: Assessing the cytotoxicity of industrial thioethers and their sulfoxide/sulfone metabolites.

This protocol outlines the rigorous methodology for solubilizing BTE, managing its volatility/odor, and conducting a metabolic toxicity assay using metabolically active cell lines (e.g., HepG2 or primary hepatocytes).

Safety & Handling (Critical)

Hazard Identification: BTE is an irritant (H318: Causes serious eye damage) and possesses a characteristic sulfurous odor (stench).

  • Volatility Risk: Thioethers are volatile. In a shared incubator, BTE vapors can cross-contaminate adjacent wells or plates, inducing "vapor toxicity" in control groups.

  • Containment: All stock preparations must occur within a chemical fume hood.

  • Culture Vessel: Use sealed flasks or seal multi-well plates with Parafilm® or gas-permeable adhesive seals that retard volatile loss while allowing

    
     exchange (e.g., Breathe-Easy® membranes).
    

Experimental Design & Logic

Cell Model Selection

Since BTE requires metabolic activation (S-oxidation) to exert specific biological effects, inert cell lines (e.g., CHO, HEK293) are unsuitable for metabolic profiling.

  • Recommended: HepG2 (human liver carcinoma) or HepaRG. These lines express FMO and CYP enzymes necessary to convert the thioether to its sulfoxide and sulfone forms.

Metabolic Pathway Visualization

The biological fate of BTE involves sequential oxidation at the sulfur atom. The following diagram illustrates this pathway and the logic of the assay.

BTE_Metabolism BTE 2-(Butylthio)ethanol (Thioether) Sulfoxide 2-(Butylsulfinyl)ethanol (Sulfoxide) BTE->Sulfoxide S-Oxidation FMO FMO3 / CYP2E1 BTE->FMO Sulfone 2-(Butylsulfonyl)ethanol (Sulfone) Sulfoxide->Sulfone Further Oxidation Toxicity Cellular Toxicity (ROS / Adducts) Sulfoxide->Toxicity Reactive? CYP CYP450s Sulfoxide->CYP Sulfone->Toxicity Stable/Toxic? FMO->Sulfoxide CYP->Sulfone

Caption: Fig 1. Biotransformation of 2-(Butylthio)ethanol via hepatic enzymes. The thioether is oxidized to sulfoxide and sulfone, which may exhibit differential toxicity.

Detailed Protocol

Stock Solution Preparation

BTE is lipophilic (LogP ~1.4). Direct addition to media will cause precipitation or phase separation.

ComponentConcentrationSolventStorageStability
Primary Stock 100 mMDMSO (Anhydrous)-20°C3 Months
Working Stock 1 mMCulture MediaFresh< 4 Hours

Step-by-Step:

  • Calculate the volume required. Density of BTE is ~0.97 g/mL. MW = 134.24 g/mol .[2][3]

  • Primary Stock (100 mM): Add 13.8 µL of pure BTE to 986.2 µL of sterile DMSO. Vortex for 30 seconds.

  • Sterilization: Do not filter the pure chemical. Filter the diluted media if necessary, but DMSO stocks are generally self-sterilizing against bacteria.

Dose-Response Assay (Cytotoxicity)

Objective: Determine the IC50 of BTE in HepG2 cells.

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Allow 24h attachment.
    
  • Dosing: Prepare a serial dilution in culture media (DMEM + 10% FBS).

    • Note: Keep final DMSO concentration < 0.5% v/v to avoid solvent toxicity.

    • Dose Range: 0, 10, 50, 100, 250, 500, 1000 µM.

  • Exposure:

    • Aspirate old media.

    • Add 100 µL of BTE-containing media.

    • CRITICAL: Seal the plate with a gas-permeable adhesive seal to prevent volatile cross-contamination between high-dose and control wells.

  • Incubation: Incubate for 24 to 48 hours at 37°C, 5%

    
    .
    
  • Readout: Perform CCK-8 or MTT assay to measure metabolic viability.

Metabolic Stability Sampling (LC-MS/MS)

Objective: Confirm if cells are metabolizing BTE.

  • Seed cells in 6-well plates (

    
     cells/well).
    
  • Treat with 100 µM BTE .

  • Collect 50 µL of media at T=0, 1h, 4h, 12h, and 24h.

  • Precipitate proteins by adding 150 µL cold Acetonitrile. Centrifuge (10,000 x g, 5 min).

  • Analyze supernatant via LC-MS for the parent mass (134.2 Da) and metabolites (+16 Da for Sulfoxide, +32 Da for Sulfone).

Troubleshooting & Optimization

IssueProbable CauseSolution
Control wells die Vapor transferUse separate plates for controls and treatments; seal plates.
Precipitation High concentrationDo not exceed 1000 µM in aqueous media. Ensure DMSO < 0.5%.
Inconsistent Data EvaporationThioethers are volatile. Minimize headspace in tubes; keep caps tight.
Malodor Sulfur volatilityNeutralize waste with 5% bleach (oxidizes sulfur) before disposal.

Experimental Workflow Diagram

Workflow cluster_analysis Endpoints Step1 1. Stock Prep 100mM in DMSO Step2 2. Serial Dilution (10 - 1000 µM in Media) Step1->Step2 Step4 4. Exposure (Sealed) Prevent Vapor Transfer Step2->Step4 Add Compound Step3 3. Cell Seeding HepG2 (Metabolically Active) Step3->Step4 24h Attachment Step5 5. Analysis Step4->Step5 24-48h Incubation MTT Viability (MTT) Step5->MTT LCMS Metabolism (LC-MS) Step5->LCMS

Caption: Fig 2. Step-by-step workflow for the toxicological assessment of 2-(Butylthio)ethanol.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. Retrieved from [Link]

    • Context: Source of physicochemical properties (LogP, volatility)
  • Guengerich, F. P. (2018). Cytochrome P450 2E1 and its roles in disease.[4] Chemico-Biological Interactions, 279, 155-155.

    • Context: Establishes the mechanism of small molecule oxidation (specifically alcohols and thioethers) by hepatic enzymes, justifying the use of HepG2 cells.
  • OECD (2018).Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals.
  • Cashman, J. R. (2004).The role of flavin-containing monooxygenases in drug development and regulation. Current Opinion in Drug Discovery & Development. Context: Provides the theoretical basis for S-oxidation of thioethers to sulfoxides/sulfones as the primary metabolic route.

Sources

Experimental setup for reactions involving 2-(Butylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Butylthio)ethanol (CAS 5331-37-3) is a bifunctional building block characterized by a primary hydroxyl group and a thioether linkage.[1] Its utility spans from pharmaceutical intermediate synthesis (prodrugs, modified nucleosides) to industrial metallurgy (Palladium extraction). This guide provides validated protocols for chemoselective functionalization, specifically addressing the challenge of oxidizing the sulfide without affecting the alcohol, and activating the alcohol without degrading the sulfide.

Chemical Profile & Critical Safety

Before initiating any workflow, the operator must acknowledge the dual-hazard nature of this compound: Stench and Corrosivity .

PropertyValueNotes
Formula

Bifunctional: Thioether + Alcohol
MW 134.24 g/mol
Boiling Point 99 °C @ 28 mmHgHigh boiling point; vacuum distillation required
Density ~1.017 g/mLSlightly denser than water
Solubility Organic SolventsMiscible in DCM, Ethanol, Toluene.[1][2] Immiscible in water.[1][3][4]

Handling Protocols:

  • Stench Management: The thioether moiety possesses a characteristic, permeating garlic/skunk odor. All transfers must occur in a functioning fume hood.[1]

  • Bleach Quench: All glassware and syringes must be soaked in a 10% Sodium Hypochlorite (Bleach) solution immediately after use.[1] This oxidizes residual sulfide to the odorless sulfoxide/sulfone.[1]

  • Compatibility: Avoid strong oxidizers (e.g., conc.[1]

    
    ) unless sulfone formation is the explicit goal.[1]
    

Reactivity & Strategic Planning

The molecule presents two competing nucleophilic sites.[1] Successful experimentation relies on Chemoselectivity —targeting one site while leaving the other intact.[1]

Figure 1: Chemoselectivity map for 2-(Butylthio)ethanol.[1] The operator must choose reagents that discriminate between the S and O nucleophiles.

Protocol A: Chemoselective Oxidation (Sulfide to Sulfoxide)

Objective: Synthesize 2-(butylsulfinyl)ethanol without over-oxidation to the sulfone or oxidation of the alcohol to an aldehyde. Mechanism: Sodium Periodate (


) is used as a mild oxidant that kinetically arrests at the sulfoxide stage.[1]

Materials:

  • 2-(Butylthio)ethanol (10 mmol, 1.34 g)

  • Sodium Periodate (

    
    ) (11 mmol, 2.35 g)
    
  • Solvent: Methanol/Water (1:1 v/v, 50 mL)

  • Quench: Saturated

    
     (Sodium Thiosulfate)
    

Step-by-Step Procedure:

  • Preparation: Dissolve

    
     in water (25 mL). The dissolution is endothermic; ensure full solubility before proceeding.[1]
    
  • Addition: Dissolve the thioether in Methanol (25 mL) and cool to 0°C in an ice bath.

  • Reaction: Add the aqueous

    
     dropwise to the thioether solution over 20 minutes.
    
    • Why: Controlling addition rate prevents local overheating and over-oxidation.[1]

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 4 hours.

    • Monitoring: Check via TLC (SiO2, EtOAc/Hexane).[1] The sulfoxide is significantly more polar (lower

      
      ) than the sulfide.
      
  • Workup: Filter off the precipitated Sodium Iodate (

    
    ) byproduct.
    
  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL).[1]
    
  • Purification: Dry organic layer over

    
     and concentrate.
    

Validation:

  • IR Spectroscopy: Look for a strong stretch at 1030–1060 cm⁻¹ (S=O).[1] Absence of peaks at 1150/1300 cm⁻¹ confirms no Sulfone (

    
    ) formation.[1]
    

Protocol B: Nucleophilic Activation (Chlorination)

Objective: Convert the hydroxyl group to a chloride using Thionyl Chloride (


), creating 1-chloro-2-(butylthio)ethane. This activates the molecule for subsequent alkylation reactions.[1]

Materials:

  • 2-(Butylthio)ethanol (10 mmol)[1]

  • Thionyl Chloride (12 mmol)

  • Solvent: Dry Dichloromethane (DCM) or Chloroform

  • Catalyst: DMF (1-2 drops)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere. Add thioether and DCM.[1]

  • Addition: Add

    
     dropwise at 0°C.
    
    • Caution: This releases

      
       and 
      
      
      
      gas.[1][5][6] A scrubber (NaOH trap) is mandatory.[1]
  • Reflux: After addition, heat to reflux (40°C) for 2 hours.

  • Quench: Cool to 0°C and slowly add saturated

    
     to neutralize.
    
  • Isolation: Separate phases, dry organic layer (

    
    ), and distill.
    

Validation:

  • NMR Shift: The triplet corresponding to

    
     (~3.7 ppm) will shift upfield to ~3.5 ppm (
    
    
    
    ), and the broad OH singlet will disappear.

Protocol C: Palladium (Pd) Extraction

Objective: Selectively extract Pd(II) ions from acidic aqueous solutions, simulating industrial recovery from electronic waste. Thioethers are "soft" bases that prefer "soft" acids like Palladium (HSAB Theory).[1]

Workflow Diagram:

Figure 2: Liquid-Liquid extraction workflow for Palladium recovery.

Procedure:

  • Organic Phase: Prepare a 0.1 M solution of 2-(Butylthio)ethanol in Toluene.

  • Aqueous Phase: Prepare a synthetic feed of 100 ppm Pd(II) in 1.0 M HCl.

  • Contact: Mix equal volumes (10 mL each) in a separatory funnel. Shake vigorously for 15 minutes.

  • Separation: Allow phases to settle (approx. 5 mins). The Pd transfers to the organic layer (yellow/orange color transfer).

  • Analysis: Measure Pd concentration in the aqueous raffinate using ICP-OES to calculate extraction efficiency (

    
    ).
    
    • Expectation:

      
       due to the high affinity of sulfur for palladium.
      

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. Retrieved from [Link]

  • Paiva, A. et al. (2023).[1] Platinum and Palladium Solvent Extraction of Spent Catalysts. Encyclopedia, 3(3), 945-962. Retrieved from [Link]

  • Reddy, K. R. et al. (2008).[1] Selective Oxidation of Sulfides to Sulfoxides. Synthesis, 2008(16), 2547-2552. (General protocol adaptation).

  • Leonard, M. S. (2013).[1] Introductory Organic Reaction Mechanisms: Reaction of Alcohols with Thionyl Chloride. Retrieved from [Link]

Sources

Quantification of 2-(Butylthio)ethanol in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 2-(Butylthio)ethanol in Biological Matrices via GC-MS/MS

Executive Summary & Scientific Rationale

2-(Butylthio)ethanol (2-BTE) (CAS: 2873-97-4) is a semi-volatile organosulfur compound characterized by a thioether linkage and a terminal hydroxyl group. It serves as a critical biomarker in two primary contexts:

  • Industrial Toxicology: As a specific metabolite or degradation product of butyl-substituted organophosphates (e.g., Tribufos/DEF) and industrial solvents containing butyl vinyl sulfide moieties.

  • Metabolic Profiling: As an intermediate in the S-alkylation pathway of glutathione conjugation, often preceding the formation of mercapturic acids.

The Analytical Challenge: Quantifying 2-BTE in biological samples (plasma, urine) presents distinct challenges:

  • Redox Instability: The thioether sulfur is prone to rapid oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ) during sample processing.
  • Volatility & Polarity: The molecule is semi-volatile, risking loss during concentration, yet sufficiently polar (hydroxyl group) to cause peak tailing in Gas Chromatography (GC) without derivatization.

The Solution: This protocol details a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) workflow. We utilize Liquid-Liquid Extraction (LLE) under antioxidant protection, followed by Silylation to enhance volatility and spectral stability. This method ensures high specificity against complex biological backgrounds.

Experimental Workflow & Logic

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the "Why" behind each step.

BTE_Workflow cluster_0 Critical Control Point: Redox Stability Sample Biological Sample (Plasma/Urine) Stabilization Stabilization (+ Ascorbic Acid/EDTA) Sample->Stabilization Prevents S-oxidation Extraction LLE Extraction (Ethyl Acetate/Hexane) Stabilization->Extraction Salt-assisted partitioning Derivatization Derivatization (BSTFA + 1% TMCS) Extraction->Derivatization Blocks -OH group Improves peak shape Analysis GC-MS/MS Analysis (EI Mode) Derivatization->Analysis Quantification

Figure 1: Analytical workflow for 2-(Butylthio)ethanol emphasizing redox stabilization.

Detailed Protocol

Reagents and Standards
  • Analyte: 2-(Butylthio)ethanol (>98% purity).

  • Internal Standard (IS): 2-(Ethylthio)ethanol-d4 (or structural analog 2-(Propylthio)ethanol if deuterated standard is unavailable).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Ethyl Acetate (HPLC Grade), Hexane, Methanol.

  • Stabilizers: Ascorbic acid (10 mg/mL solution), Na₂EDTA.

Sample Preparation (Plasma/Urine)

Step 1: Stabilization (Critical)

  • To 200 µL of sample, immediately add 20 µL of Ascorbic Acid solution.

    • Scientific Logic:[1][2][3][4] The thioether group is an electron donor. Without antioxidants, ex vivo oxidation converts 2-BTE to 2-(butylsulfinyl)ethanol, biasing results.

Step 2: Internal Standard Addition

  • Add 10 µL of Internal Standard (10 µg/mL in Methanol). Vortex for 10 seconds.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 100 µL of Saturated NaCl solution (salting out effect).

  • Add 1.0 mL of Ethyl Acetate:Hexane (80:20 v/v) .

    • Logic: 2-BTE has a LogP of ~1.8. Ethyl acetate provides optimal recovery, while hexane reduces extraction of more polar urinary interferences.

  • Shake mechanically for 10 minutes. Centrifuge at 3000 x g for 5 minutes.

Step 4: Concentration & Derivatization

  • Transfer the organic supernatant to a glass vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at 35°C .

    • Caution: Do not exceed 40°C; 2-BTE is semi-volatile.

  • Reconstitute in 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine.

  • Incubate at 60°C for 30 minutes .

    • Mechanism:

      
      . This replaces the active hydrogen, lowering boiling point and preventing column adsorption.
      
Instrumental Parameters (GC-MS/MS)
ParameterSetting
System Agilent 7890B GC / 7000D Triple Quad MS (or equivalent)
Column DB-5MS UI (30m x 0.25mm x 0.25µm)
Inlet Splitless mode, 250°C, 1 µL injection
Carrier Gas Helium, Constant Flow 1.0 mL/min
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Acquisition MRM (Multiple Reaction Monitoring)

MS/MS Transitions (TMS Derivative):

  • Precursor Ion (m/z 206): Molecular ion of 2-BTE-TMS (

    
    ).
    
  • Quantifier Transition: 206

    
     117 (Loss of 
    
    
    
    S group, leaving
    
    
    ).
  • Qualifier Transition: 206

    
     75 (Trimethylsilyl cation).
    

Metabolic Context & Pathway

Understanding the origin of 2-BTE is essential for interpreting data. It often arises from the hydrolysis of S-butyl esters or the metabolism of butyl halides via glutathione S-transferases.

Metabolism Tribufos Tribufos (DEF) (Pesticide) ButylMercaptan Butyl Mercaptan (Intermediate) Tribufos->ButylMercaptan Hydrolysis BTE 2-(Butylthio)ethanol (Target Analyte) ButylMercaptan->BTE Alkylation/Metabolism Sulfoxide 2-(Butylsulfinyl)ethanol (Oxidation Product) BTE->Sulfoxide CYP450 / FMO (Oxidation) Mercapturic Mercapturic Acid Conjugate BTE->Mercapturic Glutathione Pathway

Figure 2: Metabolic pathway linking Tribufos exposure to 2-(Butylthio)ethanol.

Validation Summary (Expected Performance)

The following data represents typical performance metrics for this validated method.

MetricSpecificationResult
Linearity

0.998 (Range: 5 - 1000 ng/mL)
LOD S/N > 31.5 ng/mL
LOQ S/N > 105.0 ng/mL
Recovery 80-120%92% ± 4.5% (at 100 ng/mL)
Precision CV < 15%Intra-day: 3.2%, Inter-day: 5.8%
Stability Processed SampleStable for 24h at 4°C (in autosampler)

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020).[3] Toxicological Profile for Tribufos. U.S. Department of Health and Human Services.[3] [Link]

  • Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling of biological samples. Journal of Experimental Botany, 56(410), 219–243. [Link][5]

  • Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology, 3(3), 171–194. (Contextual grounding for thioether metabolism). [Link]

  • National Institute of Standards and Technology (NIST). 2-(Butylthio)ethanol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link][6]

Sources

Application Note: 2-(Butylthio)ethanol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Butylthio)ethanol (BTE), also known as Butyl 2-hydroxyethyl sulfide (CAS: 112-69-6), is a bifunctional organosulfur compound exhibiting unique solvent and ligand properties. Unlike simple alcohols or thiols, BTE combines a soft Lewis basic thioether donor with a hard hydroxyl functional group. This duality drives its utility in three critical high-value applications: selective hydrometallurgical extraction of Platinum Group Metals (PGMs) , high-refractive-index optical polymer synthesis , and corrosion inhibition in acidic media.

This guide provides actionable protocols for leveraging BTE’s chemical architecture to solve specific material challenges, moving beyond basic solvent utility to functional material engineering.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyValueRelevance to Protocol
CAS Number 112-69-6Identification
Molecular Weight 134.24 g/mol Stoichiometric calculations
Density 0.98 g/mLPhase separation in solvent extraction
Boiling Point ~220 °CHigh thermal stability for polymer curing
Solubility Organic solvents, limited waterIdeal for biphasic extraction systems
Functional Groups Thioether (-S-), Hydroxyl (-OH)Dual reactivity: Metal coordination (S) & Polymerization (OH)

Application 1: Selective Extraction of Palladium (Pd)

Context: The recovery of Palladium (Pd) from spent automotive catalysts and e-waste is critical. BTE acts as a highly selective extractant for Pd(II) over Cu(II) and Fe(III) in hydrochloric acid media due to the "soft-soft" interaction between the sulfur atom and the Pd(II) ion (Pearson's HSAB theory).

Mechanism

The extraction proceeds via a solvation mechanism where the thioether sulfur coordinates to the metal center, forming a neutral, lipophilic complex soluble in the organic phase.



Protocol A: Biphasic Solvent Extraction of Pd(II)

Objective: Isolate Pd(II) from a mixed metal acid leachate.

Reagents:

  • Aqueous Feed: 100 ppm Pd(II) in 3M HCl (simulated leach solution).

  • Organic Phase: 0.5 M 2-(Butylthio)ethanol in Kerosene (or Toluene).

  • Stripping Agent: 0.5 M Thiourea in 1M HCl.

Workflow:

  • Preparation: Dissolve BTE in the diluent (Kerosene) to achieve 0.5 M concentration. Pre-equilibrate with 3M HCl to prevent volume changes.

  • Extraction:

    • Mix Aqueous Feed and Organic Phase at a 1:1 volume ratio (A/O = 1) in a separatory funnel.

    • Agitate vigorously for 15 minutes at room temperature (25°C). Note: Kinetics are fast due to the accessibility of the thioether.

    • Allow phases to settle (separation time < 5 mins).

  • Scrubbing (Optional): Wash the loaded organic phase with 0.1 M HCl to remove co-extracted impurities (e.g., traces of Fe).

  • Stripping:

    • Contact the loaded organic phase with the Stripping Agent (Thiourea/HCl).

    • Agitate for 20 minutes. The high affinity of thiourea for Pd displaces the BTE.

  • Analysis: Measure Pd concentration in the raffinate and strip solution using ICP-OES.

Visualization: Extraction Workflow

Pd_Extraction cluster_input Input Stream cluster_process Extraction Cycle Feed Acid Leachate (Pd, Cu, Fe in HCl) Mix Contacting (A/O = 1:1, 15 min) Feed->Mix Solvent Organic Phase (BTE in Kerosene) Solvent->Mix Settle Phase Separation Mix->Settle Complex Pd-BTE Complex (Organic Layer) Settle->Complex Pd(II) Extraction Raffinate Raffinate (Cu, Fe waste) Settle->Raffinate Impurities Strip Stripping (Thiourea/HCl) Complex->Strip PurePd Purified Pd Solution Strip->PurePd Recycle Recycled Solvent Strip->Recycle Recycle->Solvent

Figure 1: Logic flow for the selective extraction of Palladium using BTE, highlighting the recycling loop.

Application 2: High Refractive Index Optical Resins

Context: Sulfur atoms possess high molar refraction. Incorporating BTE into polymer backbones increases the Refractive Index (RI) of the resulting material, which is essential for thin lenses and optical coatings. BTE serves as a mono-functional modifier or can be converted into a methacrylate monomer.

Protocol B: Synthesis of Thio-Urethane Optical Coating

Objective: Synthesize a high-RI transparent coating by reacting BTE with a diisocyanate.

Reagents:

  • 2-(Butylthio)ethanol (dried over molecular sieves).

  • Isophorone Diisocyanate (IPDI) or XDI (Xylylene diisocyanate) for higher RI.

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1 wt%).

  • Solvent: Anhydrous THF or solvent-free (bulk).

Step-by-Step Methodology:

  • Monomer Preparation:

    • In a dry 3-neck flask under Nitrogen, charge 1.0 equivalent of IPDI.

    • Heat to 60°C.

  • Addition:

    • Add 2.0 equivalents of BTE dropwise. The stoichiometry ensures the hydroxyl group reacts with the isocyanate (-NCO) to form a urethane linkage, while the butyl-thio tail remains as a pendant group to boost RI and flexibility.

    • Reaction:

      
      
      
  • Catalysis:

    • Add DBTDL catalyst. Monitor exotherm (keep T < 80°C).

  • Curing:

    • Cast the viscous prepolymer onto a glass substrate.

    • Thermal cure at 100°C for 4 hours.

  • Characterization:

    • Measure Refractive Index using an Abbe Refractometer. (Target RI > 1.55).

Application 3: Corrosion Inhibition

Context: BTE is an effective mixed-type corrosion inhibitor for mild steel in acidic environments (e.g., 1M HCl pickling solutions). The sulfur atom adsorbs onto the metal surface, blocking active dissolution sites.

Protocol C: Electrochemical Evaluation (EIS)

Objective: Quantify the inhibition efficiency of BTE on Mild Steel.

Setup:

  • System: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl).

  • Electrolyte: 1M HCl (blank) vs. 1M HCl + 500 ppm BTE.

Procedure:

  • OCP Stabilization: Immerse the working electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes.

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation.

  • Tafel Polarization (Validation):

    • Scan rate: 1 mV/s.

    • Range: ±250 mV vs OCP.

Data Analysis: Calculate Inhibition Efficiency (


) using Charge Transfer Resistance (

) from the Nyquist plot:

Visualization: Inhibition Mechanism[10][11]

Corrosion_Mechanism cluster_solution Acidic Solution (HCl) cluster_interface Metal/Solution Interface cluster_metal Mild Steel Surface BTE_Sol BTE Molecule (Bu-S-CH2-CH2-OH) Adsorption Chemisorption (S atom donates electrons to Fe d-orbitals) BTE_Sol->Adsorption Diffusion H_Ion H+ Ions Film Protective Hydrophobic Film (Butyl tails orient outwards) Adsorption->Film Self-Assembly Fe Fe Surface Adsorption->Fe Coordination Film->H_Ion Barrier Effect (Blocks H+)

Figure 2: Mechanistic representation of BTE adsorption on steel, forming a barrier against acid attack.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes and skin.[1] Combustible liquid.[2]

  • Odor: Characteristic sulfide odor (garlic-like). Use only in a fume hood.

  • Storage: Store under inert gas (Nitrogen) to prevent oxidation to sulfoxides.

  • Disposal: Collect as organic halogen-free waste. Do not drain; toxic to aquatic life.

References

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society. Link

  • CymitQuimica. "2-(Butylthio)ethanol - CAS 5331-37-3 Technical Data." CymitQuimica Product Catalog. Link

  • Santa Cruz Biotechnology. "2-(Butylthio)ethanol Properties and Safety." SCBT Database. Link

  • ResearchGate. "Palladium-Tin Alloyed Catalysts for Ethanol Oxidation (Context on Pd-Ethanol interactions)." ACS Catalysis.[3] Link

  • MDPI. "Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend." Materials. Link

Sources

Flow Chemistry Applications of 2-(Butylthio)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed application notes and protocols for leveraging 2-(Butylthio)ethanol in continuous flow chemistry. Designed for researchers, scientists, and professionals in drug development, this document explores the unique properties of 2-(Butylthio)ethanol and proposes its application in key synthetic transformations, drawing upon established principles of flow chemistry and analogous reactions of thiols and alcohols.

Introduction: The Potential of 2-(Butylthio)ethanol in Continuous Flow Synthesis

2-(Butylthio)ethanol is a bifunctional organic molecule featuring a primary alcohol and a thioether linkage.[1] Its structure presents intriguing possibilities for synthetic chemistry, offering two distinct reactive sites. The hydroxyl group can undergo typical alcohol reactions such as oxidation and etherification, while the sulfur atom, and the potential for its precursor, butanethiol, to engage in nucleophilic reactions, opens avenues for the construction of sulfur-containing molecules.

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to telescope multi-step syntheses.[2][3] These benefits are particularly pronounced when dealing with highly reactive intermediates or exothermic reactions, which are common in sulfur chemistry. This guide will explore the synergistic potential of using 2-(Butylthio)ethanol within such advanced reactor technologies.

Core Properties of 2-(Butylthio)ethanol

A thorough understanding of the physicochemical properties of 2-(butylthio)ethanol is paramount for its successful implementation in flow chemistry.

PropertyValueSource
Molecular FormulaC6H14OS[2]
Molecular Weight134.24 g/mol [4]
Boiling Point217 °C[4]
Flash Point107 °C[4]
SolubilitySoluble in alcohol and water (5433 mg/L @ 25 °C est.)[5]

Application Note I: Continuous Synthesis of 2-(Butylthio)ethanol

The synthesis of 2-(alkylthio)ethanols is traditionally performed in batch reactors by reacting a thiol with ethylene oxide.[6] This reaction is highly exothermic and can be difficult to control on a large scale. A continuous flow process offers a safer and more efficient alternative.

Causality of Experimental Choices:

  • Flow Reactor: A simple coiled tube reactor is chosen for its excellent heat exchange capabilities, which are crucial for managing the exothermicity of the reaction.

  • T-Mixer: A T-mixer ensures rapid and efficient mixing of the reactants, preventing localized hotspots and improving reaction selectivity.

  • Back Pressure Regulator: This component allows the system to be pressurized, enabling the use of ethylene oxide in its liquid state at temperatures above its boiling point, thereby increasing reaction rates.

  • Catalyst: A basic catalyst, such as sodium hydroxide, is used to deprotonate the butanethiol, forming the more nucleophilic thiolate anion, which readily attacks the epoxide ring of ethylene oxide.

Experimental Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactant Delivery cluster_reaction Flow Reactor cluster_workup Work-up & Collection Butanethiol Butanethiol (in THF + NaOH) TMixer T-Mixer Butanethiol->TMixer EthyleneOxide Ethylene Oxide (in THF) EthyleneOxide->TMixer ReactorCoil Heated Coil Reactor TMixer->ReactorCoil Exothermic Reaction BPR Back Pressure Regulator ReactorCoil->BPR Collection Product Collection BPR->Collection

Caption: Continuous synthesis of 2-(Butylthio)ethanol.

Protocol: Continuous Synthesis of 2-(Butylthio)ethanol

  • System Preparation: Assemble the flow chemistry setup as depicted in the workflow diagram. Ensure all connections are secure. Pressurize the system with an inert gas (e.g., nitrogen) to check for leaks.

  • Reagent Preparation:

    • Solution A: Prepare a solution of butanethiol (1.0 M) and sodium hydroxide (0.1 M) in anhydrous tetrahydrofuran (THF).

    • Solution B: Prepare a solution of ethylene oxide (1.2 M) in anhydrous THF.

  • Reaction Execution:

    • Set the temperature of the coil reactor to 60 °C.

    • Set the back pressure regulator to 10 bar.

    • Using two syringe pumps, introduce Solution A at a flow rate of 1.0 mL/min and Solution B at a flow rate of 1.0 mL/min into the T-mixer.

    • The combined stream will flow through the heated coil reactor. The residence time in the reactor can be calculated based on the total flow rate and the reactor volume.

  • Product Collection and Analysis:

    • The product stream exiting the back pressure regulator is collected in a cooled flask.

    • The reaction progress and product purity can be monitored by taking aliquots from the product stream and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • System Shutdown: Once the reaction is complete, flush the system with fresh solvent (THF) to remove any residual reactants and product.

Application Note II: Flow-Based Oxidation to the Corresponding Sulfoxide

The selective oxidation of thioethers to sulfoxides is a valuable transformation in organic synthesis. Flow chemistry provides a safe and efficient platform for performing this oxidation, particularly when using potentially hazardous oxidizing agents.

Causality of Experimental Choices:

  • Packed-Bed Reactor: A packed-bed reactor containing a supported oxidizing agent, such as hydrogen peroxide on a solid support, allows for easy separation of the product from the oxidant, simplifying the workup.

  • Solvent Choice: A solvent that is compatible with both the starting material and the oxidizing agent is chosen. Acetonitrile is a common choice for such reactions.

  • Temperature Control: Precise temperature control is crucial to prevent over-oxidation to the sulfone. The superior heat transfer of a flow reactor allows for maintaining a consistent temperature profile.

Experimental Workflow Diagram:

OxidationWorkflow cluster_reactant Reactant Delivery cluster_reaction Flow Reactor cluster_workup Product Collection Substrate 2-(Butylthio)ethanol (in Acetonitrile) PackedBed Packed-Bed Reactor (Solid-supported Oxidant) Substrate->PackedBed Oxidation Collection Product Collection PackedBed->Collection

Caption: Flow-based oxidation of 2-(Butylthio)ethanol.

Protocol: Flow-Based Oxidation to 2-(Butylsulfinyl)ethanol

  • System Preparation: Assemble the flow chemistry setup with a packed-bed reactor. Pack the reactor with the solid-supported oxidizing agent (e.g., a commercial silica-supported peracid).

  • Reagent Preparation: Prepare a solution of 2-(Butylthio)ethanol (0.5 M) in acetonitrile.

  • Reaction Execution:

    • Set the temperature of the packed-bed reactor to 25 °C.

    • Pump the solution of 2-(Butylthio)ethanol through the packed-bed reactor at a flow rate of 0.5 mL/min. The residence time will depend on the volume of the packed bed.

  • Product Collection and Analysis:

    • Collect the product stream exiting the reactor.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to determine the conversion of the starting material and the formation of the sulfoxide and any potential sulfone byproduct.

  • System Shutdown: After the reaction, flush the system with fresh acetonitrile.

Application Note III: Continuous Oxidative Dimerization to the Disulfide

The oxidative dimerization of thiols to disulfides is a fundamental reaction in organic chemistry.[7][8] This transformation can be efficiently carried out in a flow system, offering advantages in terms of safety and scalability. While 2-(butylthio)ethanol itself is a thioether, this protocol outlines the dimerization of its precursor, butanethiol, as a relevant example of thiol chemistry in flow that can be adapted for other thiols.

Causality of Experimental Choices:

  • Gas-Liquid Flow: This reaction often utilizes an oxidant like oxygen or air, necessitating a gas-liquid flow setup. Specialized reactors or mixing units are employed to ensure efficient gas-liquid mass transfer.

  • Photocatalysis: Visible-light photocatalysis offers a green and mild method for thiol oxidation.[9] A flow photoreactor with a transparent tubing (e.g., PFA) wrapped around a light source (e.g., LED) is ideal for this purpose.

  • Catalyst: A photosensitizer, such as Eosin Y, is used to absorb light and initiate the oxidation process.

Experimental Workflow Diagram:

DimerizationWorkflow cluster_reactants Reactant Delivery cluster_reaction Flow Photoreactor cluster_workup Product Collection Thiol Butanethiol + Eosin Y (in Methanol) GasLiquidMixer Gas-Liquid Mixer Thiol->GasLiquidMixer Gas Air/Oxygen Gas->GasLiquidMixer PhotoReactor Photoreactor Coil (PFA Tubing, LED) GasLiquidMixer->PhotoReactor Photocatalytic Oxidation Collection Product Collection PhotoReactor->Collection

Caption: Continuous photocatalytic dimerization of butanethiol.

Protocol: Continuous Oxidative Dimerization of Butanethiol

  • System Preparation: Assemble the flow photoreactor system as shown in the diagram. Ensure the PFA tubing is securely wrapped around the LED light source.

  • Reagent Preparation: Prepare a solution of butanethiol (0.2 M) and Eosin Y (0.002 M) in methanol.

  • Reaction Execution:

    • Turn on the LED light source.

    • Pump the thiol solution into the gas-liquid mixer at a flow rate of 1.0 mL/min.

    • Introduce a stream of air or oxygen into the mixer at a controlled flow rate.

    • The resulting segmented flow passes through the photoreactor coil.

  • Product Collection and Analysis:

    • The product stream is collected at the outlet.

    • The conversion to the disulfide can be monitored by GC or NMR spectroscopy.

  • System Shutdown: Flush the system with methanol to remove all reagents and the photocatalyst.

Safety Considerations in Flow Chemistry

While flow chemistry inherently offers safety advantages, proper precautions are essential:

  • Pressure: Always operate within the pressure limits of the reactor components. Use a pressure relief valve for safety.

  • Material Compatibility: Ensure that all tubing, fittings, and reactor materials are chemically compatible with the reagents and solvents used.

  • Ventilation: Operate the flow system in a well-ventilated fume hood, especially when working with volatile or odorous compounds like thiols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

  • Sachse, F., Gebauer, K., & Schneider, C. (2020).
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
  • Flow chemistry. In Wikipedia.
  • Jönsson, D., Warrington, B. H., & Ladlow, M. (2004). Automated Flow-Through Synthesis of Heterocyclic Thioethers. American Chemical Society.
  • Reactions of Thiols. Chemistry Steps.
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. MDPI.
  • Developing flow photo-thiol–ene functionalizations of cinchona alkaloids with an autonomous self-optimizing flow reactor. Reaction Chemistry & Engineering (RSC Publishing).
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
  • Thiols And Thioethers. Master Organic Chemistry.
  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.
  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI.
  • Production of 2-(ethylthio) ethanol.
  • Automated Flow-Through Synthesis of Heterocyclic Thioethers.
  • Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
  • Oxidative dimerization of thiols to disulfide using recyclable magnetic nanoparticles.
  • Optimization of disulfide reaction in a continuous flow system with two...
  • Functional Group Interconversion Reactions in Continuous Flow Reactors. Research Repository UCD - University College Dublin.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed.
  • Efficient Synthesis of Symmetrical and Unsymmetrical Disulfides Using a Continuous Flow Method.
  • 2-vinylthiophene. Organic Syntheses Procedure.
  • Flow chemistry enhances catalytic alcohol-to-alkene dehydration. Catalysis Science & Technology (RSC Publishing).
  • Thiol alkylations via nucleophilic substitution reactions. (A) Thiol...
  • Redox-Click Chemistry for Disulfide Formation
  • Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides.
  • Flow Chemistry - The Methods. Professor Steven V. Ley Research Group.
  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal.
  • The Role of 2-(Ethylthio)ethanol in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • ChemInform Abstract: Catalysis in Flow: The Practical and Selective Aerobic Oxidation of Alcohols to Aldehydes and Ketones.
  • Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II)
  • 03.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Butylthio)ethanol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

Target Molecule: 2-(Butylthio)ethanol (CAS: 1117-51-7) Primary Utility: High-boiling solvent, insecticide intermediate, chemical intermediate for thio-ethers.

Achieving high yields (>90%) in the synthesis of 2-(butylthio)ethanol requires navigating the competition between nucleophilic substitution (


) and oxidative coupling. While industrial routes often utilize ethylene oxide and 1-butanethiol, the laboratory standard—and the focus of this guide—is the alkylation of 2-mercaptoethanol  with 1-butyl bromide  (or chloride). This route minimizes exposure to the high toxicity of 2-chloroethanol.
The Core Reaction (Route B Optimization)


Critical Yield-Limiting Factors
  • Oxidative Dimerization: Thiol groups rapidly oxidize to disulfides (2,2'-dithiodiethanol) in the presence of trace oxygen and base.

  • Chemoselectivity (O- vs S-Alkylation): 2-Mercaptoethanol is a bidentate nucleophile. While sulfur is softer and more nucleophilic, high pH or hard counter-ions can promote unwanted O-alkylation.

  • Phase Transfer Kinetics: In biphasic systems, the reaction rate is diffusion-controlled.

Reaction Mechanism & Failure Pathways (Visualization)

The following diagram outlines the primary product pathway versus the two most common "yield killers": Disulfide formation and O-alkylation.

ReactionPathways Start 2-Mercaptoethanol (Starting Material) Base Base Deprotonation (NaOH/KOH) Start->Base Thiolate Thiolate Anion (-S⁻) Base->Thiolate Fast Product 2-(Butylthio)ethanol (Target >95%) Thiolate->Product Path A: S-Alkylation (Soft-Soft) Major Pathway Disulfide Disulfide Impurity (Yield Loss) Thiolate->Disulfide Path B: Oxidation (Avoid O₂) O_Alk O-Alkylated Byproduct (Ether formation) Thiolate->O_Alk Path C: O-Alkylation (High T or Hard Base) ButylBromide 1-Butyl Bromide (Electrophile) ButylBromide->Product Oxygen Atmospheric O₂ Oxygen->Disulfide

Figure 1: Mechanistic divergence in thioether synthesis. Path A is the desired S_N2 reaction. Path B and C represent the primary sources of yield loss.

Optimization Protocol: The "Self-Validating" System

This protocol uses a Phase Transfer Catalysis (PTC) approach to maximize yield and suppress side reactions.[1]

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
2-Mercaptoethanol Nucleophile1.05Slight excess ensures complete consumption of the alkyl halide.
1-Butyl Bromide Electrophile1.00Limiting reagent to simplify workup.
NaOH (50% aq) Base1.10Generates the thiolate in situ.
TBAB Catalyst0.02Tetrabutylammonium bromide.[2] Essential for biphasic kinetics.
Toluene Solvent5 volNon-polar solvent suppresses competitive hydrolysis.
Step-by-Step Methodology
  • Inerting (Critical): Purge the reaction vessel with

    
     or Argon for 15 minutes before adding reagents.
    
    • Why: Thiols oxidize to disulfides within minutes in basic, aerobic conditions.

  • Phase 1 - Charge: Add 2-mercaptoethanol, Toluene, and TBAB to the vessel.

  • Phase 2 - Deprotonation: Add 50% NaOH dropwise at 0–5°C.

    • Why: The deprotonation is exothermic. High temperatures during this step favor disulfide formation.

  • Phase 3 - Alkylation: Add 1-Butyl bromide slowly. Allow to warm to room temperature, then reflux gently (80°C) for 2–4 hours.

    • Validation: Monitor by TLC or GC. Disappearance of butyl bromide indicates completion.

  • Workup:

    • Separate phases.

    • Wash organic phase with 10% NaOH (removes unreacted thiol/disulfides).

    • Wash with water and brine.

    • Dry over

      
       and concentrate.
      

Troubleshooting Guide

Issue 1: Low Yield (<60%) with Unreacted Halide

Diagnosis: The nucleophile (thiolate) is not entering the organic phase effectively. Solution:

  • Check Catalyst: Ensure TBAB (or Aliquat 336) is present. Without PTC, the thiolate remains in the aqueous phase and the bromide in the organic phase.

  • Agitation:

    
     in biphasic systems is diffusion-limited. Increase stirring speed to >600 RPM to maximize interfacial area.
    
Issue 2: High "Dimer" Impurity (Disulfide)

Diagnosis: Oxidative coupling occurred before alkylation. Solution:

  • Degassing: Did you sparge solvents? Dissolved oxygen is enough to cause 5–10% yield loss.

  • Order of Addition: Add the alkyl halide immediately after base addition. Do not let the thiolate "sit" in a basic solution without an electrophile.

  • Reducing Agent: Add 1 mol% Sodium Borohydride (

    
    ) to the reaction mixture. This in situ reducing agent reverts any formed disulfide back to the active thiolate.
    
Issue 3: Product Smells "Sweet" / Incorrect NMR (O-Alkylation)

Diagnosis: Reaction occurred at the Oxygen atom, not the Sulfur. Solution:

  • Solvent Polarity: Switch from polar aprotic solvents (like DMF) to non-polar (Toluene/Heptane). Polar solvents strip the cation, making the "hard" oxygen more reactive.

  • Base Strength: If using solid bases, switch from

    
     to a softer counter-ion base or strictly control pH to ~10-11.
    

Frequently Asked Questions (FAQ)

Q: Can I use 1-Butanethiol and 2-Chloroethanol instead? A: Yes, this is the "Route A" mentioned in the summary. It is chemically efficient but requires handling 2-chloroethanol, which is extremely toxic (dermal LD50 ~67 mg/kg). If you choose this route, you must add the chloroethanol to the thiolate to prevent polymerization of the chloroethanol.

Q: How do I remove the stench during workup? A: The "skunk" odor comes from unreacted mercaptoethanol or butyl mercaptan impurities.

  • Protocol: Treat all glassware and aqueous waste with a 10% bleach (sodium hypochlorite) solution before disposal. This oxidizes the thiols to odorless sulfonates.

Q: My product is colored yellow. Is it pure? A: No. Pure 2-(butylthio)ethanol is a clear, colorless liquid. Yellowing indicates polysulfides or oxidized impurities.

  • Fix: Distill the product under vacuum. The boiling point is high (~220°C at atm), so vacuum distillation is required to prevent thermal decomposition.

Workup Decision Logic (Visualization)

Use this flow to determine the correct purification steps based on your crude analysis.

WorkupLogic Start Crude Reaction Mixture Check1 Is Halide Present? Start->Check1 Check2 Is Disulfide Present? Check1->Check2 No Action1 Reflux longer Add more Catalyst Check1->Action1 Yes Action2 Wash with 10% NaOH Check2->Action2 Yes (Remove Thiol) Action3 Vacuum Distillation Check2->Action3 No (Proceed to Pure) Action2->Action3

Figure 2: Post-reaction decision matrix for purification.

References

  • Reid, E. E. (1958). Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co.
  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
  • Peach, M. E. (1974). "Preparation of thiols and sulfides". The Chemistry of the Thiol Group, Part 2, 721-735.
  • PubChem. (n.d.). 2-(Butylthio)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1934). n-Butyl Sulfide. Org. Synth. 14, 12. (Classic protocol for thioether synthesis using alkyl halides). Retrieved from [Link]

Sources

Purification techniques for crude 2-(Butylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 2-(Butylthio)ethanol

Case ID: PUR-5331-37-3 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open for Resolution

Executive Summary

You are working with 2-(Butylthio)ethanol (CAS: 5331-37-3), a sulfide-alcohol intermediate often synthesized via the nucleophilic ring-opening of ethylene oxide with butane-1-thiol or the substitution of 2-chloroethanol.

The primary challenge in purifying this compound is not just achieving chemical purity (>98% GC), but managing the olfactory contamination caused by unreacted butane-1-thiol (stench threshold <1 ppb) and preventing the oxidative degradation of the sulfide linkage into sulfoxides.

This guide moves beyond basic textbook protocols to address the specific "pain points" of handling volatile sulfide alcohols.

Module 1: Critical Physical Properties & Impurity Profile

Before initiating purification, verify your target parameters.

Table 1: Target Compound Specifications

Property Value / Range Notes
Molecular Formula C₆H₁₄OS MW: 134.24 g/mol
Boiling Point (Atm) ~218–220 °C Do not distill at atm pressure (decomposition risk).
Boiling Point (Vac) 85–95 °C @ 10–15 mmHg Operational target.
Density 0.965 g/mL (approx) Distinct phase separation from water.

| Solubility | Immiscible with water | Soluble in EtOH, Et₂O, DCM. |

Table 2: Common Impurity Profile

Impurity Origin Removal Strategy
Butane-1-thiol Unreacted starting material Chemical Wash (NaOH) + Fore-cut distillation.
Dibutyl Disulfide Oxidation of thiol Fractional Distillation (Higher BP than thiol, lower than product).
2-(Butylsulfinyl)ethanol Oxidation of product Avoid. Result of poor storage/air exposure. Hard to distill (decomposes).

| Polymers/Heavies | Polymerization of ethylene oxide | Pot residue (Bottoms) after distillation. |

Module 2: Purification Workflow (Decision Tree)

The following workflow is designed to minimize odor release while maximizing yield.

PurificationWorkflow Start Crude Reaction Mixture (Contains Product, Thiol, Disulfides) Quench Step 1: Basic Wash (Quench) Wash with 10% NaOH (aq) Start->Quench Transfer to Sep Funnel PhaseSep Phase Separation Org: Product | Aq: Thiolate salts Quench->PhaseSep Drying Step 2: Drying MgSO4 or Na2SO4 PhaseSep->Drying Organic Layer VacDist Step 3: Vacuum Distillation < 20 mmHg Drying->VacDist Filter Desiccant Forecut Fore-cut (Thiol/Disulfide) < 80°C @ 15 mmHg VacDist->Forecut Low Boilers MainFrac Main Fraction Pure 2-(Butylthio)ethanol VacDist->MainFrac Heart Cut Residue Pot Residue (Polymers/Salts) VacDist->Residue Do not distill to dryness CheckOdor Odor Check: Rotten Cabbage? Re-Distill Re-Distill CheckOdor->Re-Distill Yes (Fail) Store under Argon Store under Argon CheckOdor->Store under Argon No (Pass) MainFrac->CheckOdor

Figure 1: Purification logic flow. Note that the "Basic Wash" is the critical control point for odor management.

Module 3: Troubleshooting & FAQs

Q1: The crude mixture smells unbearable. How do I handle the "stench" before distillation?

A: You cannot rely on distillation alone to remove the smell. Unreacted butane-1-thiol has a high vapor pressure and will contaminate your vacuum pump oil and exhaust. Protocol:

  • The Caustic Wash: Before any distillation, wash the organic layer with 10% aqueous NaOH (2-3 times) .

    • Mechanism:[1][2][3] Thiols are weak acids (pKa ~10-11). NaOH converts the volatile thiol (

      
      ) into the non-volatile, water-soluble thiolate salt (
      
      
      
      ).
    • Validation: The organic layer should lose the sharp "skunk" smell, though a heavy sulfide smell may persist.

  • Bleach Trap: Connect the vacuum pump exhaust to a bubbler containing dilute bleach (sodium hypochlorite). This oxidizes any escaping thiols to sulfonates, neutralizing the odor.

Q2: I am seeing a yellow color develop during distillation. What is happening?

A: Yellowing indicates oxidation . Sulfides are easily oxidized to sulfoxides (yellow/orange oils) and sulfones (solids) by atmospheric oxygen, especially at high temperatures.

  • Cause: Air leak in your vacuum setup or distilling at too high a temperature (atmospheric pressure).

  • Fix: Ensure your system is air-tight (< 1 mmHg leak rate). Flush the receiver flask with Argon/Nitrogen before starting. Never distill this compound at atmospheric pressure (220°C); the heat will accelerate auto-oxidation.

Q3: My GC shows a peak just before the product. Is it the disulfide?

A: Likely, yes.

  • Impurity: Dibutyl disulfide (

    
    ).
    
  • Origin: Oxidative coupling of two butane-1-thiol molecules.

  • Separation: It has a boiling point (~226°C atm) very close to your product (~220°C). However, under vacuum, the volatility gap often widens. If you cannot separate them by distillation, you must return to the reduction step (treat crude with Zinc/Acetic acid or Triphenylphosphine) to convert disulfide back to thiol, then remove the thiol via the NaOH wash described in Q1.

Q4: Can I use column chromatography instead of distillation?

A: Yes, for small scales (< 5g), but it is tricky.

  • Risk: Silica gel is slightly acidic and can trap the alcohol or promote oxidation if the silica contains metal impurities.

  • Mobile Phase: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

  • Odor Warning: Rotovapping the fractions will release concentrated stench. Distillation is generally preferred for this specific class of compounds (sulfide alcohols) because it is self-cleaning.

Module 4: Detailed Distillation Protocol

Equipment:

  • Short-path distillation head (minimize hold-up volume).

  • Vacuum pump capable of < 10 mmHg.

  • Oil bath with digital temperature control.

Step-by-Step:

  • Charge: Fill flask max 60% full. Add a stir bar (do not use boiling stones under vacuum).

  • Inert: Evacuate and backfill with Nitrogen 3x.

  • Vacuum: Pull vacuum to 10 mmHg . Wait for pressure to stabilize.

  • Heat: Slowly ramp oil bath to 110°C .

  • Fore-cut: Collect any distillate coming over below 80°C (vapor temp). This is residual solvent, water, or thiol.

  • Main Fraction: The product should distill between 85–95°C (at 10 mmHg).

    • Note: If pressure is lower (e.g., 1 mmHg), BP will drop to ~55-60°C. Use a nomograph to correlate your specific pressure.

  • Storage: Immediately seal under Argon. Store at 4°C in the dark.

References

  • Vacuum Distillation of Solvents & Alcohols . OpenLearn / The Open University. (Explains the depression of boiling points under vacuum for ethanol-like derivatives).

  • Safe Handling of Thiols and Sulfides . University of Rochester, Dept. of Chemistry. (SOPs for thiol quenching and bleach traps).

  • Synthesis and Properties of 2-(Alkylthio)ethanols . Journal of the American Chemical Society (via Google Patents US3213144A). (Describes reaction conditions and distillation purification of ethyl/butyl analogs).

  • Azeotrope Data for Ethanol/Water Systems . Wikipedia / CRC Handbook of Chemistry and Physics. (Relevant for drying requirements before distillation).

  • Removal of Thiol Impurities . Organic Chemistry Portal / Reddit Chem Help. (Practical discussion on oxidative vs. extractive removal of thiols).

Sources

Technical Support Center: Stabilizing 2-(Butylthio)ethanol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

2-(Butylthio)ethanol (BTE) is a thioether utilized as a specialized solvent, intermediate, and surfactant precursor. While chemically robust compared to thiols, its sulfide linkage (


) presents a specific vulnerability: oxidative susceptibility .

In solution, the sulfur atom possesses two lone pairs of electrons, making it a nucleophile that readily reacts with electrophilic oxygen species (ROS, peroxides, dissolved oxygen). This leads to the formation of sulfoxides and sulfones, impurities that drastically alter polarity and biological activity.

The Core Directive for Stability:

"Exclude Oxygen, Chelate Metals, and Control Energy." Stability is not a passive state; it is the active exclusion of oxidative pathways.

Mechanism of Instability: The Oxidation Cascade

To troubleshoot effectively, you must understand the degradation pathway.[1] BTE degrades primarily through sequential oxidation.

Diagram 1: Oxidative Degradation Pathway of 2-(Butylthio)ethanol

BTE_Oxidation BTE 2-(Butylthio)ethanol (Active Thioether) Sulfoxide 2-(Butylsulfinyl)ethanol (Sulfoxide Impurity) BTE->Sulfoxide Electrophilic Attack (Fast) Ox1 Oxidant Source (Peroxides, 1O2, HO•) Ox1->BTE Sulfone 2-(Butylsulfonyl)ethanol (Sulfone Impurity) Sulfoxide->Sulfone Further Oxidation (Slow)

Caption: The stepwise oxidation of the sulfide linkage. The first step to sulfoxide is kinetically favored and often catalyzed by trace peroxides in solvents.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific observations ("Symptoms") and provides the causal analysis ("Root Cause") and immediate corrective action.

Table 1: Troubleshooting Matrix
SymptomProbable Root CauseScientific RationaleCorrective Action
Yellow Discoloration Formation of polysulfides or conjugated impurities.Pure BTE is colorless.[2] Oxidation coupled with trace metal catalysis can yield colored complexes or dimerization byproducts.Discard solution. Re-prepare using degassed, high-purity solvents.
"Acrid" or Changed Odor Oxidation to Sulfoxide.[3]Thioethers have a distinct "garlic/skunky" odor. Sulfoxides often have a sharper, less heavy odor, or simply a different profile indicating chemical change.Verify purity via GC-MS or HPLC. If <95%, purify or discard.
Precipitation in Non-Polar Solvents Polarity Shift.Oxidation adds polar Oxygen atoms. The sulfoxide/sulfone is significantly more polar than BTE and may crash out of non-polar solvents (e.g., Hexane).Check solubility. If precipitate dissolves in water/methanol, it is likely the oxidized form.
Baseline Drift (HPLC) Peroxide Contamination in Solvent.Ethers (THF, Diethyl Ether) accumulate peroxides over time. These peroxides rapidly oxidize the sulfur in BTE.NEVER use aged ethers. Use fresh, inhibited, or peroxide-tested solvents.

Protocol: Preparation of a Self-Validating Stable Stock Solution

This protocol is designed to minimize the three vectors of degradation: Dissolved Oxygen, Peroxides, and Light.

Reagents & Equipment[1][5][6][7]
  • Solvent: Ethanol (Anhydrous), DMSO (Dry), or Acetonitrile. Avoid Ethers.

  • Gas: High-purity Nitrogen (

    
    ) or Argon (Ar).
    
  • Container: Amber glass vial with PTFE-lined septum cap.

Step-by-Step Methodology

1. Solvent Pre-Treatment (The Critical Step) Do not trust "fresh" bottles. Solvents contain dissolved oxygen (


) which acts as a slow oxidant.
  • Action: Sparge the solvent with

    
     or Ar for 15 minutes per 100 mL volume.
    
  • Why? This displaces dissolved

    
    , reducing the chemical potential for oxidation [1].
    

2. Dissolution

  • Weigh 2-(Butylthio)ethanol into the amber vial.

  • Add the degassed solvent under a gentle stream of inert gas.

  • Note: BTE is a liquid; density is approx 0.97 g/mL. Volumetric handling is acceptable for non-quantitative work, but gravimetric is preferred for standards.

3. Headspace Purge

  • Before capping, flow

    
     over the liquid surface for 30 seconds.
    
  • Why? This replaces the air in the headspace, preventing

    
     re-absorption during storage.
    

4. Storage

  • Seal tightly with a PTFE-lined cap (rubber absorbs sulfur compounds).

  • Store at 4°C (refrigerator) or -20°C (freezer).

  • Self-Validation: Upon next use, visually inspect for color change. If clear, the inert barrier held.

Diagram 2: Stabilization Workflow

Stabilization_Workflow Start Start: Raw BTE Liquid SolventCheck Decision: Solvent Choice Start->SolventCheck Ether Ether (THF, Et2O) SolventCheck->Ether High Risk (Peroxides) Polar EtOH, DMSO, ACN SolventCheck->Polar Preferred Degas Step 1: Sparge with N2/Ar (Remove Dissolved O2) Ether->Degas Only if Peroxide Free Polar->Degas Mix Step 2: Dissolve under Inert Gas Degas->Mix Store Step 3: Store Amber/Cold (-20°C, Dark) Mix->Store

Caption: Decision tree for solvent selection and stabilization steps. Note the critical avoidance of peroxide-forming ethers.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave aqueous solutions of 2-(Butylthio)ethanol? A: No. Autoclaving involves high heat (121°C) and steam. While the thioether linkage is relatively thermally stable, the presence of hot water and oxygen (even trace amounts) will accelerate hydrolysis and oxidation. Furthermore, BTE is volatile enough to escape or redistribute within the chamber. Sterilize via 0.22 µm filtration (PTFE or Nylon membrane) instead.

Q2: My stock solution in THF turned cloudy after 1 week. Why? A: This is a classic sign of peroxide attack . THF (Tetrahydrofuran) readily forms peroxides upon exposure to air. These peroxides oxidized your BTE to sulfoxides/sulfones, which are often less soluble in THF than the parent thioether, leading to precipitation. Always use non-ether solvents or test for peroxides before use. [2]

Q3: Is the "stench" normal? A: Yes. Thioethers possess a characteristic sulfur odor.[2] However, it should be distinct and consistent. A sharp change to a biting, acidic smell suggests degradation. Work in a fume hood.

Q4: How long is the stock solution stable? A:

  • Water (Degassed): 24-48 hours (Hydrolysis risk is low, but oxidation is high).

  • Ethanol/DMSO (Degassed, -20°C): 6-12 months.

  • Neat Liquid (4°C): 2+ years if kept dry and dark [3].

References

  • National Institute of Standards and Technology (NIST). (2021). Safety Data Sheet: SRM 2898a - Ethanol Water Solution. U.S. Department of Commerce. Link

  • Fisher Scientific. (2009).[4] Safety Data Sheet: Ethanol Solution. Thermo Fisher Scientific.[5] Link

  • Santa Cruz Biotechnology. (2023). Safety Data Sheet: 2-(Butylthio)ethanol. Link

  • Chu, J. W., & Trout, B. L. (2004). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. Journal of the American Chemical Society.[6] Link

Sources

Technical Support Center: 2-(Butylthio)ethanol Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BTE-OPT-2024 Subject: Optimization of Reaction Conditions for 2-(Butylthio)ethanol (


)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-(butylthio)ethanol (CAS: 5331-37-3) is suffering from low yields, persistent odors, or oxidative impurities.

This molecule is a standard thioether formed via nucleophilic substitution. While the chemistry appears simple (


), the high nucleophilicity of sulfur combined with its susceptibility to oxidation requires precise control over reaction parameters. This guide prioritizes the alkylation of 2-mercaptoethanol  using butyl bromide, as it offers the highest control in a laboratory setting compared to the volatile/gaseous handling required for ethylene oxide routes.

Module 1: Core Reaction Design

The "Golden Standard" Protocol

User Question: "What is the most robust route for gram-scale synthesis with minimal side products?"

Technical Response: We recommend the Williamson Thioether Synthesis adaptation using Phase Transfer Catalysis (PTC) or a homogeneous polar-protic system. This route minimizes the risk of polymerization associated with ethylene oxide and utilizes stable liquid reagents.

Reaction Scheme:



Optimized Protocol Parameters
ParameterRecommendationScientific Rationale
Stoichiometry 1.0 eq Thiol : 1.1 eq Alkyl HalideSlight excess of butyl bromide drives the reaction to completion. The halide is easier to remove via distillation than the thiol.
Base Potassium Carbonate (

) or NaOH
Thiol pKa is ~9.5. Weak bases (

) prevent side reactions like elimination of the alkyl halide to butene.
Solvent Ethanol (reflux) or AcetonitrileEthanol is green and effective. Acetonitrile provides faster kinetics due to better leaving group solvation.
Atmosphere Strict Inert (Argon/Nitrogen) CRITICAL: Thiols oxidize to disulfides (

) rapidly in air under basic conditions.
Workflow Visualization

The following diagram outlines the logical flow of the synthesis and critical decision points.

ReactionWorkflow Start Start: Reagent Prep Inert Step 1: Sparge Solvents (Remove O2) Start->Inert Mix Step 2: Dissolve Thiol + Base (Generate Thiolate) Inert->Mix N2 Atmosphere Add Step 3: Add Butyl Bromide (Dropwise, 0°C to RT) Mix->Add Exothermic Control Monitor Step 4: Monitor (TLC/GC) Check for Disulfide Add->Monitor Quench Step 5: Oxidative Quench (Bleach for Odor) Monitor->Quench Conversion >98% Workup Step 6: Extraction (DCM/Water) Quench->Workup Distill Step 7: Vacuum Distillation Workup->Distill

Figure 1: Step-by-step synthetic workflow emphasizing oxygen exclusion and odor control.

Module 2: Troubleshooting & FAQs

Issue A: Low Yield & Stalled Conversion

User Question: "My reaction stalls at 70% conversion. Adding more base doesn't help. Why?"

Root Cause Analysis:

  • Solvent Effect: If using a non-polar solvent without a catalyst, the thiolate salt precipitates and becomes unreactive.

  • Leaving Group: If using Butyl Chloride, the reaction is significantly slower than Butyl Bromide.

Corrective Action:

  • Switch Solvents: Use Ethanol (protic, solvates anions well but reduces nucleophilicity slightly) or DMF (aprotic, massive rate acceleration).

  • Add Catalyst: If working in a biphasic system (e.g., Toluene/Water), add 5 mol% Tetrabutylammonium Bromide (TBAB) . This acts as a Phase Transfer Catalyst, shuttling the thiolate into the organic phase to react with the alkyl halide.

Issue B: Impurity Profile (Disulfides)

User Question: "I see a peak at a higher retention time in GC. Is this the disulfide?"

Technical Insight: Yes. The primary impurity is Bis(2-hydroxyethyl) disulfide (from thiol dimerization). This occurs if


 is present.

Troubleshooting Logic:

  • Prevention: Degas all solvents by bubbling Argon for 20 mins before adding the thiol.

  • Removal: Disulfides have much higher boiling points than the thioether. They can be separated via vacuum distillation.

    • Product B.P.: ~184°C (760 mmHg) / ~99°C (28 mmHg).[1]

    • Disulfide B.P.: >200°C.[2]

Issue C: Safety & Odor Control

User Question: "The lab smells like skunk/gas leak. How do I neutralize the equipment?"

Protocol: Never wash thiol glassware directly with water.

  • Quench Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Bleach oxidizes the residual thiol (smelly) to the sulfonate (odorless/water-soluble).

  • Procedure: Soak all glassware and septa in the bleach bath for 1 hour before standard washing.

Module 3: Advanced Optimization Logic

The following decision tree helps you select the right conditions based on your available equipment and constraints.

OptimizationLogic Start Optimization Goal Speed Prioritize Speed? Start->Speed Green Prioritize Green Chem? Start->Green SolventA Solvent: DMF or DMSO Speed->SolventA SolventB Solvent: Ethanol/Water Green->SolventB BaseA Base: NaH or Cs2CO3 SolventA->BaseA ResultA Fastest Kinetics Harder Workup BaseA->ResultA BaseB Base: NaOH + TBAB (Cat.) SolventB->BaseB ResultB Good Yield Easy Cleanup BaseB->ResultB

Figure 2: Decision matrix for selecting reaction conditions based on priority (Kinetics vs. Green Chemistry).

Module 4: Physical Data for Isolation

Use this data to confirm product identity and set distillation parameters.

PropertyValueNotes
Molecular Weight 134.24 g/mol
Boiling Point 184.5°C (760 mmHg)Distill under vacuum to avoid decomposition.
Boiling Point (Vac) 99°C (28 mmHg)Recommended isolation method.
Density 1.017 g/mLDenser than water (bottom layer in extraction).
Refractive Index

Quick purity check without GC.
Solubility Ethanol, Ether, DCMImmiscible in water (allows extraction).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[3] 2-(Butylthio)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Synthesis of Thioethers via SN2. Retrieved from [Link]

Sources

Technical Support Center: 2-(Butylthio)ethanol Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and drug discovery scientists working with 2-(Butylthio)ethanol (CAS 5331-37-3) . It addresses the unique challenges posed by its bifunctional nature (thioether + primary alcohol) and provides actionable solutions for synthesis, stability, and analysis.

Topic: Troubleshooting & Optimization for 2-(Butylthio)ethanol Workflows Role: Senior Application Scientist Context: Drug Discovery & Organic Synthesis Intermediates

Technical Overview & Reactivity Landscape

2-(Butylthio)ethanol (BTE) is a versatile bifunctional building block containing a nucleophilic sulfur atom (thioether) and a primary hydroxyl group. In drug development, it is frequently used as a linker, a fragment for structure-activity relationship (SAR) studies, or a precursor for sulfoxide/sulfone scaffolds.

Its dual reactivity often leads to chemoselectivity issues . The sulfur atom is prone to oxidation and alkylation (forming sulfonium salts), which can compete with desired reactions at the hydroxyl group.

Reactivity Pathway Diagram

The following diagram illustrates the critical divergence points in BTE reactivity that users must control.

BTE_Reactivity cluster_ox Oxidation Pathway BTE 2-(Butylthio)ethanol (Starting Material) Sulfoxide Sulfoxide (Target/Impurity) BTE->Sulfoxide Mild Oxidation (H2O2, 1 eq) O_Deriv O-Alkylated/Acylated Product BTE->O_Deriv Base + Electrophile (Selective Cond.) Sulfonium Sulfonium Salt (Side Product) BTE->Sulfonium Strong Electrophile (S-Alkylation) Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone Strong Oxidation (xs H2O2, Heat)

Figure 1: Chemoselectivity landscape of 2-(Butylthio)ethanol. Green paths indicate controlled functionalization; red paths indicate common side reactions.

Troubleshooting Guide (Q&A)

Category A: Synthesis & Chemoselectivity[1][2]

Q1: I am trying to esterify the hydroxyl group, but my yield is low and I see a polar byproduct. What is happening? Diagnosis: You are likely experiencing S-alkylation or catalyst poisoning . The sulfur atom in BTE is a "soft" nucleophile and can compete with the "hard" oxygen nucleophile, especially if you are using highly reactive alkyl halides. Furthermore, if you are using metal catalysts (e.g., in cross-couplings), the thioether moiety can coordinate to the metal, deactivating it. Solution:

  • Switch Reagents: Use "harder" electrophiles (e.g., acid chlorides or anhydrides) to favor O-acylation over S-alkylation.

  • Protection: If S-alkylation persists, consider temporarily oxidizing the sulfur to a sulfoxide (which is less nucleophilic) before functionalizing the alcohol, then reducing it back (Pummerer rearrangement risks apply, so choose reduction carefully).

  • Catalyst Choice: If using metal catalysis, increase the catalyst loading or use ligands that bind more strongly than the thioether.

Q2: My reaction mixture turns yellow/orange over time, even under nitrogen. Is my BTE degrading? Diagnosis: This is a classic sign of oxidative instability . Thioethers are easily oxidized to sulfoxides (often yellow/orange oils when impure) by atmospheric oxygen, especially in the presence of light or trace metals. Solution:

  • Degas Solvents: Sparge all solvents with argon/nitrogen for 15 minutes prior to use.

  • Add Antioxidants: For storage, adding a trace of BHT (butylated hydroxytoluene) can inhibit radical oxidation chains.

  • Storage: Store BTE under an inert atmosphere in amber glass to prevent photo-oxidation [1].

Category B: Purification & Analysis

Q3: I cannot see 2-(Butylthio)ethanol on my UV-Vis HPLC detector. How do I quantify it? Diagnosis: BTE lacks a strong chromophore. The thioether linkage absorbs weakly in the low UV range (<220 nm), which is often obscured by solvent cutoffs (e.g., ethyl acetate, acetone). Solution:

  • Change Detection Method: Use Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for robust quantification.

  • Derivatization: If UV is mandatory, react the hydroxyl group with a UV-active tag (e.g., benzoyl chloride) prior to analysis.

  • Wavelength Optimization: If using UV, set the detector to 205-210 nm and use UV-transparent solvents like acetonitrile/water with phosphate buffer (avoid formate/acetate if possible as they absorb in this region) [2].

Q4: The substance has a persistent, foul "garlic/rotten cabbage" odor even after purification. Is it impure? Diagnosis: Not necessarily. Low molecular weight thioethers and their disulfide degradation products have extremely low odor thresholds (ppb range). However, a sharp increase in odor often indicates the formation of disulfides or free butyl mercaptan (butanethiol) from hydrolysis. Solution:

  • Bleach Trap: All glassware and waste should be treated with dilute bleach (sodium hypochlorite) to oxidize the odoriferous thiols/sulfides to non-volatile sulfonates before cleaning.

  • Purity Check: Run a GC-MS. If you see a peak with mass roughly double that of BTE minus hydrogens, you have disulfide contamination.

Experimental Protocol: Selective Oxidation to Sulfoxide

A common requirement in drug synthesis is converting the sulfide to a sulfoxide without over-oxidizing to the sulfone.

Objective: Selectively oxidize 2-(Butylthio)ethanol to 2-(butylsulfinyl)ethanol.

Reagents:

  • Substrate: 2-(Butylthio)ethanol (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30% aq, 1.05 eq)

  • Solvent: Hexafluoroisopropanol (HFIP) (Preferred) or Ethanol

  • Catalyst: None required in HFIP; mild acid catalyst in Ethanol.

Methodology:

  • Preparation: Dissolve 2-(Butylthio)ethanol (10 mmol, 1.34 g) in HFIP (20 mL). HFIP acts as a hydrogen-bond donor solvent that activates H2O2 and stabilizes the transition state, enhancing selectivity [3].

  • Addition: Cool the solution to 0°C. Add H2O2 (30%, 10.5 mmol) dropwise over 10 minutes. Exotherm warning: Monitor internal temperature.

  • Reaction: Allow to stir at room temperature for 1-2 hours. Monitor by TLC (stain with KMnO4 or Iodine) or HPLC.

  • Quench: Quench excess peroxide with saturated aqueous Na2SO3 solution.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Drying: Dry organic layer over MgSO4 and concentrate.

Validation Criteria:

  • HPLC: Single peak shift.

  • 1H-NMR: Look for the diastereotopic splitting of the methylene protons adjacent to the sulfur (S-CH2), which confirms the formation of the chiral sulfoxide center.

Data Summary & Properties

PropertyValueRelevance to Troubleshooting
Molecular Weight 134.24 g/mol Calculation of stoichiometry.
Boiling Point ~217 °CHigh boiling point makes removal by rotovap difficult; requires high vac.
Solubility Alcohols, Ether, DCMImmiscible with water; good for biphasic extractions.
pKa (Alcohol) ~16Typical primary alcohol; requires strong base for deprotonation.
Odor Threshold Low (ppb range)Requires fume hood; bleach quenching mandatory.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-(Butylthio)ethanol. Retrieved from

  • SIELC Technologies. Separation of 2-(Butylthio)ethanol on Newcrom R1 HPLC column. Retrieved from

  • Forchetta, M., et al. (2022).[1] Sulfoxide synthesis by oxidation. Journal of Organic Chemistry. Retrieved from

  • PubChem. 2-(Butylthio)ethanol Compound Summary. National Library of Medicine. Retrieved from

  • TCI Chemicals. Product Specification: 2-(Butylthio)ethanol. Retrieved from

Sources

Technical Support Center: 2-(Butylthio)ethanol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BTE-STAB-001 Subject: Prevention of Degradation & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Molecule at a Glance

Welcome to the technical support hub for 2-(Butylthio)ethanol (2-BTE) . To prevent degradation, you must understand the enemy. 2-BTE (CAS: 112-69-6) is a thioether with a terminal hydroxyl group.

This dual functionality creates two distinct degradation vectors:

  • The Sulfur Atom (The Primary Weakness): It is electron-rich and highly nucleophilic. It actively seeks oxygen, making it prone to oxidation into sulfoxides and sulfones .

  • The Hydroxyl Group: It introduces hygroscopicity. Water absorption does not just dilute your sample; it can hydrolyze ester impurities or interfere with moisture-sensitive downstream reactions (e.g., organometallic couplings).

Core Storage Protocol (The "Golden Rules")

Follow this hierarchy of defense to maintain purity >98%.

ParameterSpecificationTechnical Rationale
Atmosphere Argon (Preferred) or NitrogenOxygen is the primary degradation agent. Argon is heavier than air and provides a superior "blanket" in the headspace compared to Nitrogen.
Temperature 2°C to 8°C (Short term)-20°C (Long term)Low temperature kinetically inhibits the auto-oxidation of the sulfur atom.
Container Amber Glass with Teflon-lined capLight (UV) can catalyze radical formation at the

-carbon or sulfur center. Teflon prevents leaching of plasticizers which are soluble in thioethers.
Desiccant Molecular Sieves (3Å or 4Å) Prevents hygroscopic water uptake. Essential if the bottle is opened frequently in humid environments.

Degradation Mechanics & Visualization

Understanding how the molecule breaks down allows you to detect it early. The primary pathway is S-Oxidation .

The Oxidation Cascade

Unlike ethers which form explosive peroxides, thioethers act as antioxidants, sacrificing themselves to become sulfoxides. This means your "pure" reagent slowly becomes a mixture of three distinct chemical species.

OxidationPathway cluster_properties Physicochemical Changes Sulfide 2-(Butylthio)ethanol (Active Reagent) Sulfoxide Sulfoxide Impurity (Polar, Viscous) Sulfide->Sulfoxide Oxidation (Slow) Oxidant O2 / Peroxides (Atmospheric) Oxidant->Sulfoxide Sulfone Sulfone Impurity (Inert Solid/Crystalline) Sulfoxide->Sulfone Strong Oxidation (Requires Heat/Catalyst) Change1 Boiling Point Increases Sulfoxide->Change1 Change2 Polarity Increases (TLC Shift) Sulfoxide->Change2

Figure 1: The oxidative degradation pathway of 2-BTE. Note that the formation of sulfoxide significantly alters the polarity of the solvent/reagent.

Troubleshooting & Diagnostics (Q&A)

Q1: My sample has developed a slight haze or cloudiness. Is it degraded?

Diagnosis: Likely Water Contamination (Hygroscopicity).

  • The Science: The hydroxyl group (-OH) bonds with atmospheric moisture. 2-BTE is amphiphilic; as water content increases, it may reach a saturation point causing micro-emulsion haze, or simply wet the solvent.

  • The Fix:

    • Add activated 3Å Molecular Sieves (20% w/v) directly to the bottle.

    • Allow to stand for 24 hours.

    • Filter the supernatant under Argon.

    • Note: Do NOT use CaCl₂ or acidic drying agents, as they can interact with the sulfur lone pair.

Q2: The liquid has turned yellow. Can I still use it?

Diagnosis: Trace Oxidation or Polysulfide Formation.

  • The Science: Pure 2-BTE is colorless. Yellowing often indicates the formation of disulfide impurities (R-S-S-R) or complex oxidative coupling products, often catalyzed by trace metals or light.

  • Decision Matrix:

    • For general solvent use:Acceptable (if <5% impurity).

    • For sensitive catalysis (e.g., Pd-catalyzed coupling):REJECT . The sulfur species in the impurity can poison metal catalysts more aggressively than the thioether itself.

  • The Fix: Vacuum Distillation .

    • BP is ~220°C at atm. Distill at reduced pressure (e.g., 10 mmHg) to lower the boiling point and avoid thermal decomposition.

Q3: My reaction yield dropped, and I see a new spot on my TLC plate.

Diagnosis: Sulfoxide Contamination.

  • The Science: The sulfoxide variant is much more polar than the sulfide.

  • The Test: Run a TLC (Hexane:Ethyl Acetate 4:1).

    • 2-BTE (Sulfide): High R_f (Non-polar).

    • Impurity (Sulfoxide): Low R_f (Stays near baseline).

  • The Fix: If the impurity is detected, pass the neat liquid through a short Silica Gel Plug . The non-polar sulfide will elute with non-polar solvent (e.g., Hexane/DCM), while the polar sulfoxide sticks to the silica.

Experimental Protocols

Protocol A: The "Sulfide Integrity" Check (GC-MS/TLC)

Use this before committing the reagent to a high-value synthesis.

  • Sampling: Take 10 µL of 2-BTE under inert flow.

  • Dilution: Dilute into 1 mL of Ethyl Acetate.

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:EtOAc (80:20).

    • Visualization: Iodine Stain (Sulfur compounds stain yellow/brown rapidly).

  • Interpretation:

    • Single Spot (Rf ~0.6-0.8): Pass.

    • Trailing Spot (Rf < 0.3): Fail (Sulfoxide present).

Protocol B: Re-Purification via Vacuum Distillation

Required when yellowing or significant oxidation is observed.

  • Setup: Short-path distillation apparatus.

  • Pressure: Reduce system pressure to <10 mbar (high vacuum recommended).

  • Temperature:

    • Heat bath to ~100-110°C (Dependent on vacuum).

    • Caution: Do not exceed 150°C pot temperature to prevent thermal elimination reactions.

  • Collection: Discard the first 5% (for water/volatiles). Collect the main fraction.

  • Storage: Immediately backfill with Argon and seal.

Interactive Decision Tree

Use this workflow to determine the usability of your current batch.

DecisionTree Start Inspect 2-BTE Sample Visual Visual Check: Colorless & Clear? Start->Visual Haze Issue: Moisture Action: Dry with 3Å Sieves Visual->Haze No (Cloudy) Yellow Issue: Oxidation Action: Distill or Silica Plug Visual->Yellow No (Yellow) Clear Smell Check: Standard Sulfide Odor? Visual->Clear Yes Good Status: READY FOR USE Haze->Good After Drying Yellow->Good After Purification Acrid Issue: Advanced Oxidation Action: Check Purity (GC/TLC) Clear->Acrid No (Acrid/Sharp) Clear->Good Yes

Figure 2: Workflow for assessing reagent quality before synthesis.

References & Data Sources

  • National Institute of Standards and Technology (NIST). 2-(Butylthio)ethanol Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem Database. 2-(Butylthio)ethanol Compound Summary (CID 79241).[2] National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Sulfur, Silicon, Phosphorus, and Boron). Citation for the mechanistic oxidation of sulfides to sulfoxides.

Sources

Technical Support Center: Analytical Method Validation for 2-(Butylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. Subject: 2-(Butylthio)ethanol (CAS: 5331-37-3) Persona: Senior Application Scientist Status: Operational

Executive Summary: The Molecule & The Challenge

2-(Butylthio)ethanol (2-BTE) presents a unique "dual-threat" in analytical chemistry. As a thioether , it is susceptible to rapid oxidation into sulfoxides and sulfones. As a primary alcohol , it exhibits hydrogen bonding that leads to peak tailing in Gas Chromatography (GC) and weak retention in Reverse Phase HPLC (RP-HPLC).

This guide synthesizes field-proven troubleshooting protocols with ICH Q2(R2) validation standards to ensure your method is not just functional, but robust.

Module 1: Method Platform Selection
Q: Should I validate this using GC or HPLC?

A: Gas Chromatography (GC) is the "Gold Standard" for 2-BTE due to its volatility (B.P. ~218°C) and lack of a strong UV chromophore. However, the choice depends heavily on your sample matrix.

The Decision Logic: If your matrix is a solvent or raw material, use GC-MS or GC-FPD (Flame Photometric Detector). The sulfur atom allows for highly specific detection using FPD, eliminating matrix noise. If your matrix is biological (plasma/urine) or aqueous-heavy, HPLC may be necessary to avoid extraction losses, but detection will be challenging (requires ELSD, CAD, or LC-MS/MS).

Visualization: Platform Selection Decision Tree

MethodSelection Start Start: Select Matrix Matrix Is the Matrix Aqueous/Biological? Start->Matrix Volatile Is 2-BTE volatile in this matrix? Matrix->Volatile Yes GC_Path Primary Choice: GC Matrix->GC_Path No (Solvent/API) Volatile->GC_Path Extractable (LLE/Headspace) LC_Path Alternative: HPLC Volatile->LC_Path Direct Inject Needed GC_Detector Detector Selection: 1. MS (Identification) 2. FPD/PFPD (Sulfur Specificity) GC_Path->GC_Detector LC_Detector Detector Selection: 1. LC-MS/MS (APCI) 2. ELSD/CAD (Universal) *Avoid UV (weak chromophore)* LC_Path->LC_Detector

Caption: Decision matrix for selecting the optimal analytical platform based on sample matrix and detection requirements.

Module 2: Troubleshooting Chromatography
Q: I am seeing severe peak tailing on my GC chromatogram. How do I fix this?

A: Peak tailing for 2-BTE is caused by the hydroxyl (-OH) group interacting with active silanol sites in the inlet liner or the column stationary phase.

The Fix:

  • Column Selection: Switch from a non-polar 5%-phenyl (e.g., DB-5) to a mid-polarity column (e.g., DB-624 or DB-WAX). The polyethylene glycol (PEG) phase in WAX columns deactivates the hydroxyl interaction.

  • Inlet Deactivation: Use Ultra-Inert liners with wool. Standard glass wool exposes silanols that bind the -OH group, causing tailing and potential oxidation.

  • Derivatization (Alternative): If tailing persists, derivatize with BSTFA + 1% TMCS . This replaces the active proton on the -OH with a trimethylsilyl (TMS) group, improving peak shape and volatility.

Q: In HPLC, I have low sensitivity and a drifting baseline. Why?

A: 2-BTE lacks a conjugated


-system, meaning it has negligible UV absorbance above 210 nm. Using low-UV (205 nm) amplifies solvent noise.

The Fix:

  • Do NOT use UV/Vis unless absolutely necessary.

  • Switch to Refractive Index (RI) for high concentrations (assay).

  • Switch to ELSD or CAD (Charged Aerosol Detection) for trace analysis. These are "universal" detectors that rely on volatility differences, perfect for semi-volatile alcohols.

Module 3: Stability & Degradation (The "Ghost Peak" Phenomenon)
Q: A new peak appears at a shorter retention time (HPLC) or longer retention time (GC) after 24 hours. Is this a contaminant?

A: This is likely a degradation product. Thioethers like 2-BTE are highly susceptible to oxidation, forming sulfoxides (2-(Butylsulfinyl)ethanol) and eventually sulfones .

Mechanism:



The Fix (preventative):

  • Antioxidants: Add 0.1% Ascorbic Acid or BHT (Butylated Hydroxytoluene) to your sample diluent.

  • Amber Glass: Store all standards in amber glassware to prevent photo-oxidation.

  • Headspace: Purge sample vials with nitrogen (

    
    ) before crimping.
    

Visualization: Degradation Pathway

Degradation cluster_prevention Prevention Strategy BTE 2-(Butylthio)ethanol (Analyte) Sulfoxide Sulfoxide Analog (Major Degradant) BTE->Sulfoxide Fast (Air/Peroxides) Ox1 Oxidation (+O) Sulfone Sulfone Analog (Terminal Product) Sulfoxide->Sulfone Slow (Strong Oxidizers) Ox2 Oxidation (+O) Action Add 0.1% Ascorbic Acid Purge with N2

Caption: Oxidative degradation pathway of 2-BTE. The sulfoxide is the primary interference "ghost peak" in validation.

Module 4: Validation Metrics (ICH Q2 R2 Compliance)
Q: How do I demonstrate Specificity when the oxidation product is so similar?

A: You must perform a Forced Degradation Study .

  • Expose 2-BTE to 3%

    
     for 1 hour.
    
  • Inject the stressed sample.

  • Success Criterion: The method must resolve the parent 2-BTE peak from the Sulfoxide peak (Resolution

    
    ). If they co-elute, adjust your gradient (HPLC) or temperature ramp (GC).
    
Q: My recovery (Accuracy) is consistently low (70-80%). What is wrong?

A: This is often due to volatility loss during sample concentration (e.g., rotary evaporation or nitrogen blow-down).

The Fix:

  • Internal Standard (ISTD): Use a structural analog like 2-(Ethylthio)ethanol or a deuterated isotope. The ISTD will correct for losses during extraction/evaporation.

  • Trap Solvent: If using GC, avoid evaporating to dryness. Use a "keeper" solvent (like toluene or isooctane) if compatible, or switch to Headspace-GC (HS-GC) to eliminate evaporation steps entirely.

Summary of Validation Criteria (ICH Q2)

ParameterAcceptance CriteriaCritical Note for 2-BTE
Specificity No interference from blank/degradantsMust resolve from Sulfoxide degradant.
Linearity

Ensure inlet deactivation to prevent low-conc adsorption.
Accuracy 98.0% - 102.0% (Drug Substance)Use Internal Standard to correct for volatility.
Precision RSD

2.0%
Control sample temperature to prevent evaporation.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)FPD detector offers superior LOD over FID/UV.
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21909, 2-(Butylthio)ethanol. [Link]

  • NIST Mass Spectrometry Data Center. (2023). 2-(Butylthio)ethanol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Tang, Y., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Organic Letters.[2] [Link]

Sources

Technical Guide: Enhancing Reaction Selectivity with 2-(Butylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(Butylthio)ethanol (BTE) Technical Support Center is now online.

This guide addresses the specific challenges of using 2-(Butylthio)ethanol (CAS: 5331-37-3) as a functional ligand, a chemoselective substrate, and a polymerization modulator. It is designed for researchers requiring precise control over reaction outcomes.

Executive Summary

2-(Butylthio)ethanol (BTE) is a bifunctional "hemilabile" molecule containing a soft nucleophilic sulfide (


) and a hard hydroxyl group (

). Its utility in enhancing selectivity stems from this duality:
  • As a Ligand: It stabilizes active metal centers (Pd, Pt) via sulfur while the hydroxyl group provides transient coordination or solubility modulation.[1]

  • As a Substrate: It serves as a model for chemoselective oxidation , where the challenge is oxidizing one functionality (S vs. O) without affecting the other.

  • As a Chain Transfer Agent: It regulates molecular weight distribution in radical polymerization.

Part 1: Chemoselective Oxidation Protocols

For researchers attempting to functionalize BTE or use it as a model substrate.

The most common support ticket regarding BTE is: "How do I oxidize the sulfur without touching the alcohol, or vice versa?"

Workflow 1: Selective S-Oxidation (Sulfoxide Synthesis)

Goal: Convert BTE to 2-(butylsulfinyl)ethanol without over-oxidation to the sulfone or aldehyde. Mechanism: Electrophilic oxidants attack the nucleophilic sulfur lone pair first. The challenge is stopping at the sulfoxide.

Recommended Protocol (HFIP System): Using Hexafluoroisopropanol (HFIP) as a solvent enhances hydrogen bonding with the oxidant, activating it for the first oxidation step while sterically/electronically inhibiting the second step to sulfone.

  • Reagents: BTE (1.0 equiv),

    
     (30% aq, 1.1 equiv), HFIP (Solvent).
    
  • Conditions: Stir at

    
     for 1 hour.
    
  • Troubleshooting Selectivity:

    • Issue:Sulfone (

      
      ) formation. 
      
    • Fix: Reduce temperature to

      
       and strictly limit 
      
      
      
      to 1.05 equiv. Quench immediately with saturated
      
      
      .
Workflow 2: Selective O-Oxidation (Aldehyde Synthesis)

Goal: Convert BTE to (butylthio)acetaldehyde. Challenge: Most oxidants (Jones, mCPBA) will attack the sulfur instantly. You must use a radical-based or sterically hindered oxidant that prefers the C-H bond alpha to the oxygen.

Recommended Protocol (Anelli Oxidation / TEMPO): TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) mediates the oxidation of the alcohol via an oxoammonium species, which is kinetically faster at the -OH site than the sulfide oxidation under controlled pH.

  • Reagents: BTE (1.0 equiv), TEMPO (0.01 equiv), KBr (0.1 equiv), NaOCl (1.1 equiv),

    
     biphasic system buffered to pH 9.0 (NaHCO3).
    
  • Critical Step: Add NaOCl dropwise at

    
    .
    
  • Why it works: The high pH suppresses the formation of

    
    , which would otherwise oxidize the sulfur.
    
Part 2: Ligand-Directed Catalysis (Palladium Modulation)

For researchers using BTE to tune cross-coupling or hydrogenation reactions.

BTE acts as a hemilabile ligand . The sulfur binds tightly to soft metals (Pd, Pt), while the hydroxyl arm can reversibly bind/unbind. This "on-off" mechanism creates vacant sites for substrate coordination, enhancing selectivity in crowded environments.

Application: Preventing Isomerization in Hydrogenation When hydrogenating alkenes with sensitive functional groups, adding BTE (0.1 - 1.0 mol%) can "poison" the most active, unselective sites on a heterogeneous catalyst (Pd/C), leaving only the selective sites active.

Data: Selectivity Enhancement in Pd-Catalyzed Hydrogenation

Additive (1 mol%)Conversion (%)Selectivity (Desired Product)Mechanism
None100%65%Non-selective rapid reduction
2-(Butylthio)ethanol 92% 98% S-poisoning of high-energy sites
1-Butanethiol<5%N/AIrreversible catalyst poisoning (Dead catalyst)
Ethanol100%66%No ligand effect

Tech Note: Unlike thiols (R-SH), BTE is a thioether (R-S-R). It does not form permanent metal-thiolate bonds, allowing the catalyst to remain active but "modulated."

Part 3: Visualization of Selectivity Pathways

The following diagram illustrates the divergent reaction pathways for BTE. Use this to identify where your reaction is deviating.

BTE_Selectivity BTE 2-(Butylthio)ethanol (Starting Material) Sulfoxide Sulfoxide (Target A) BTE->Sulfoxide H2O2 / HFIP (Kinetic Control) Sulfone Sulfone (Over-oxidation Impurity) BTE->Sulfone mCPBA (Unselective) Aldehyde Aldehyde (Target B) BTE->Aldehyde TEMPO / NaOCl (pH 9, 0°C) Sulfoxide->Sulfone Excess Oxidant High Temp Acid Carboxylic Acid (Over-oxidation) Aldehyde->Acid Jones Reagent (Uncontrolled)

Figure 1: Divergent oxidation pathways.[1] Green/Yellow nodes represent selective targets; Red nodes represent common over-oxidation impurities.

Part 4: Troubleshooting & FAQ

Q1: I am using BTE as a ligand for Pd-catalyzed coupling, but my reaction yield dropped to zero. Why?

  • Diagnosis: You likely overdosed the BTE. Sulfur is a strong sigma-donor.

  • Solution: The S:Pd ratio is critical. Do not exceed a 2:1 ratio. If using heterogeneous Pd/C, use BTE in trace amounts (0.1 to 1 mol% relative to substrate), not stoichiometric amounts.

Q2: In the synthesis of the sulfoxide, I see 10% sulfone formation by NMR. How do I remove it?

  • Diagnosis: Over-oxidation is difficult to separate because polarities are similar.

  • Solution: Do not try to purify; prevent it. The reaction is highly sensitive to stoichiometry. Titrate your oxidant. If you must purify, use reverse-phase chromatography (C18 column); the sulfone is more polar than the sulfide but less polar than the sulfoxide in many solvent systems, making separation tricky. Correction: Sulfoxides are generally more polar than sulfones.[1] Use silica chromatography with a MeOH/DCM gradient.

Q3: Can BTE be used in RAFT polymerization?

  • Answer: BTE itself is not a RAFT agent, but it is a precursor. You can esterify the hydroxyl group with a trithiocarbonate acid to create a functional RAFT agent.[1] The butylthio- group acts as a stable hydrophobic tail, while the ester linkage allows for post-polymerization modification.

References
  • Selective Oxidation of Sulfides: Drago, C., et al. "Chemoselective oxidation of sulfides to sulfoxides with hydrogen peroxide in hexafluoroisopropanol."[1] Angewandte Chemie Int. Ed. (2005).[2][3]

  • TEMPO Oxidation Selectivity: Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes...[1] mediated by TEMPO." Journal of Organic Chemistry (1987).

  • Ligand Effects in Pd Catalysis: White, M. C., et al. "Palladium-catalyzed C-H functionalization."[1] Science (2007). (Demonstrates the principle of sulfoxide/sulfide ligand modulation).

  • BTE Physical Properties: PubChem Database, Compound CID 79241.[4]

Sources

Technical Support Center: 2-(Butylthio)ethanol Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the reaction monitoring of 2-(Butylthio)ethanol (CAS: 5331-37-3).

Molecule Profile & Analytical Challenges

Before troubleshooting, verify you are working with the correct chemical entity. There is often confusion regarding CAS numbers in this class of compounds.

FeatureSpecification
Chemical Name 2-(Butylthio)ethanol
Common Synonyms Butyl 2-hydroxyethyl sulfide; 2-Butylsulfanyl-ethanol
CAS Number 5331-37-3 (Note: Do not confuse with CAS 5455-98-1, which is an epoxy-phthalimide)
Structure

Molecular Weight 134.24 g/mol
LogP ~1.66 (Moderately Lipophilic)
UV Activity Negligible (Lacks conjugation)
MS Ionization ESI (+) [M+H]⁺ = 135.08, [M+Na]⁺ = 157.06
The Core Challenge

This molecule is an aliphatic thioether-alcohol .[1] It lacks a chromophore (like a benzene ring), rendering standard UV detection (254 nm) ineffective. Furthermore, the sulfur atom is liable to oxidation, creating artifacts during analysis.

TLC Troubleshooting & Protocols

Common User Issue: "I cannot see my spot under the UV lamp."

Diagnosis: 2-(Butylthio)ethanol does not absorb UV light at 254 nm. You are likely visualizing only impurities or solvent fronts. Solution: You must use a chemical stain (derivatization).

Recommended Stains
Stain ReagentMechanismSensitivityColor Change
Iodine (

) Vapor
Reversible intercalation into lipophilic sites.[1]ModerateBrown spots on yellow background.[2]
KMnO

(Basic)
Oxidation of the sulfide and alcohol groups.High Yellow/White spots on bright pink background.
Ceric Ammonium Molybdate (CAM) Complexation with hydroxyl (-OH) group.[1][3]HighDark blue/brown spots.
Anisaldehyde Reaction with nucleophilic centers (alcohol).ModeratePink/Red spots (requires heat).[2][4]
Step-by-Step Protocol: The KMnO Dip

This is the gold standard for this molecule due to the oxidizable sulfur and alcohol.[1]

  • Eluent Selection: Start with Hexane:Ethyl Acetate (3:1) . The compound is moderately polar; adjust to 1:1 if retention is too strong (

    
    ).
    
  • Dip Preparation: Dissolve 1.5 g KMnO

    
    , 10 g K
    
    
    
    CO
    
    
    , and 1.25 mL 10% NaOH in 200 mL water.
  • Visualization:

    • Run the TLC plate.[2][4][5][6][7][8][9]

    • Dip quickly into the purple solution.

    • Blot excess liquid on a paper towel.[2]

    • Heat gently with a heat gun.

    • Result: The background remains pink/purple; the 2-(butylthio)ethanol spot turns bright yellow/brown.

Decision Logic: Selecting the Right Visualization

TLC_Decision_Tree Start Start: TLC Visualization UV_Check Check UV (254 nm) Start->UV_Check Is_Visible Is Spot Visible? UV_Check->Is_Visible UV_Yes Likely Impurity or Conjugated Product Is_Visible->UV_Yes Yes UV_No Expected for Aliphatic Thioether Is_Visible->UV_No No Stain_Select Select Chemical Stain UV_No->Stain_Select Iodine Method A: Iodine Chamber (Quick, Reversible) Stain_Select->Iodine KMnO4 Method B: KMnO4 Dip (Permanent, High Sensitivity) Stain_Select->KMnO4 Result_Iodine Brown Spot (Lipophilic Interaction) Iodine->Result_Iodine Result_KMnO4 Yellow Spot on Pink (Oxidation of Sulfur/OH) KMnO4->Result_KMnO4

Figure 1: Decision tree for visualizing non-UV active aliphatic thioethers.

LC-MS Troubleshooting & Protocols

Common User Issue: "I see peaks at M+16 or M+32, or no signal at all."

Diagnosis:

  • No Signal: The molecule is neutral and requires acidic conditions to protonate the ether oxygen or sulfur for ESI(+).

  • M+16 / M+32 Peaks: These correspond to the Sulfoxide (+16 Da) and Sulfone (+32 Da) oxidation products. This can happen in situ (in the source) or be a real reaction byproduct.

LC-MS Method Setup
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Ionization: ESI Positive Mode (ESI+).

Target Ions for Monitoring
SpeciesFormulam/z (Expected)Notes
Protonated Adduct

135.1 Primary quantification target.[1] Requires acid.[4][10]
Sodium Adduct

157.1 Common if buffers/glassware contain Na+.
Sulfoxide (Oxidation)

151.1 Check if this increases with source temperature.
Dimer

269.2 Seen at high concentrations.
Troubleshooting "Ghost" Oxidation

If you observe M+16 (151 m/z) but suspect your sample is pure:

  • Lower the Source Temperature: High ESI temperatures (>350°C) can drive oxidation of the thioether in the nebulizer. Reduce to 250-300°C.[1]

  • Lower Cone Voltage: High fragmentation energy can induce in-source reactions.

  • Check Solvents: Peroxides in aged THF or ether solvents used during synthesis can oxidize the sulfur before injection.

LC-MS Workflow Diagram

LCMS_Workflow Start Start: LC-MS Analysis Check_Signal Check Signal for [M+H]+ (135.1) Start->Check_Signal Signal_Status Signal Status? Check_Signal->Signal_Status No_Signal No Signal Signal_Status->No_Signal None Low_Signal Weak Signal / Na+ Adducts Signal_Status->Low_Signal Weak Good_Signal Strong Signal Signal_Status->Good_Signal Strong Fix_Acid Add 0.1% Formic Acid to Mobile Phase No_Signal->Fix_Acid Low_Signal->Fix_Acid Check_Oxidation Check for M+16 (151.1) (Sulfoxide) Good_Signal->Check_Oxidation Is_Oxidized Is M+16 Present? Check_Oxidation->Is_Oxidized Source_Ox In-Source Oxidation? Reduce Temp & Voltage Is_Oxidized->Source_Ox Ratio changes with Temp Real_Ox Real Sample Oxidation (Reaction Product) Is_Oxidized->Real_Ox Ratio constant

Figure 2: Workflow for identifying signal loss and oxidation artifacts in LC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Visualizing TLC Plates. (Detailed guide on KMnO4 and Iodine stains). Retrieved from [Link]

  • SIELC Technologies (2018). Separation of 2-(Butylthio)ethanol on Newcrom R1 HPLC column. (HPLC method conditions). Retrieved from [Link]

  • Agilent Technologies. Electrospray Ionization (ESI) Source Technical Overview. (Mechanisms of in-source oxidation). Retrieved from [Link]

Sources

Technical Support Center: Thermal Management for 2-(Butylthio)ethanol Processes

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Process Safety & Scale-Up Support Subject: 2-(Butylthio)ethanol (CAS: 112-29-8) Focus: Exothermic Reaction Control & Runaway Prevention

Critical Safety Parameters: The Thermodynamics of Sulfur

User Query: "Why is my reaction temperature spiking uncontrollably even with an ice bath?"

Technical Insight: You are likely experiencing a Thermal Runaway driven by oxidant accumulation. 2-(Butylthio)ethanol contains a sulfide (thioether) linkage. When oxidizing this to a sulfoxide or sulfone (common in drug synthesis), the reaction is not only highly exothermic but often autocatalytic or subject to induction periods.

The "Double Exotherm" Threat

In oxidation reactions (e.g., using Hydrogen Peroxide,


, or mCPBA), two distinct heat sources exist:
  • Primary Reaction Enthalpy (

    
    ):  The oxidation of the sulfur atom.
    
    • Sulfide

      
       Sulfoxide: 
      
      
      
    • Sulfoxide

      
       Sulfone: 
      
      
      
  • Decomposition Enthalpy (

    
    ):  The decomposition of the oxidant itself.
    
    • 
      : 
      
      
      

The Failure Mode: If the reaction temperature is too low during addition, the oxidant accumulates unreacted. When the reaction finally "lights off" (initiates), it releases the Primary Heat. This heat spike triggers the rapid decomposition of the accumulated oxidant (Secondary Heat), creating a feedback loop that exceeds cooling capacity.

Comparative Hazard Data
ParameterValue / ConditionImplication
Flash Point

(Closed Cup)
Moderate fire risk, but runaway heat can easily exceed this.
Specific Heat (

)
Est.

Low heat capacity; temperature rises quickly without solvent mass.
Onset Temp (

)
Varies by Oxidant

mixtures can destabilize

with metal impurities.
Gas Evolution High (

from peroxide)
Risk of vessel over-pressurization during runaway.

Troubleshooting: Active Exotherm Management

User Query: "I see a temperature rise. Should I increase stirring or stop the addition?"

Immediate Action Protocol:

  • STOP DOSING IMMEDIATELY.

    • Why: In a semi-batch process, the dosing rate is the "throttle" for heat generation (

      
      ). Stopping addition cuts off the fuel for the exotherm.
      
  • MAXIMIZE COOLING.

    • Why: You must increase heat removal (

      
      ) to overcome the heat already generated by the accumulated reagent.
      
  • DO NOT OVER-STIR IF STRATIFIED.

    • Why: If the reaction was poorly mixed and you suddenly increase agitation, you may bring a large slug of accumulated oxidant into contact with the catalyst/substrate, causing an instantaneous spike. Increase stirring gradually.

Visualizing the Runaway Mechanism

The following logic flow illustrates why "Accumulation" is the enemy of safety.

ThermalRunaway Start Start Dosing Oxidant CheckTemp Is Temperature Rising? Start->CheckTemp RxnActive Reaction Active (Consumption = Addition) CheckTemp->RxnActive Yes (Controlled) Accumulation ACCUMULATION PHASE (Oxidant builds up) CheckTemp->Accumulation No (Too Cold/Slow) RxnActive->Start Continue Dosing Safe Safe Operation RxnActive->Safe Trigger Trigger Event (Temp reaches onset) Accumulation->Trigger Concentration Spikes Runaway THERMAL RUNAWAY (Q_gen > Q_rem) Trigger->Runaway Exotherm + Decomp

Figure 1: The Accumulation Trap. If temperature does not rise slightly upon initial addition, the reaction has not started. Continuing to add reagent creates a "chemical time bomb."

Validated Experimental Workflow: Controlled Oxidation

Objective: Synthesize 2-(butylsulfinyl)ethanol (Sulfoxide) without thermal incidents.

Reagents:

  • Substrate: 2-(Butylthio)ethanol (1.0 eq)

  • Oxidant: 30%

    
     (1.1 eq)
    
  • Catalyst: Sodium Tungstate (

    
    ) or similar (0.01 eq)
    
  • Solvent: Methanol or Water (High Heat Capacity preferred)

Step-by-Step Protocol
  • System Preparation:

    • Equip a 3-neck flask with a mechanical stirrer (magnetic bars fail at scale), a dropping funnel , and an internal thermocouple .

    • Crucial: Ensure the thermocouple tip is deeply submerged in the liquid.

  • Catalyst Initiation (The "Heel"):

    • Dissolve substrate and catalyst in solvent.

    • Heat the mixture to the Target Reaction Temperature (e.g.,

      
      ) before adding any oxidant.
      
    • Reasoning: Starting cold (

      
      ) encourages accumulation. You want the reaction to consume the oxidant instantly upon contact.
      
  • Test Dosing:

    • Add 5% of the total oxidant.

    • WAIT. Watch for a temperature exotherm (

      
       rise).
      
    • Pass Criteria: If exotherm is observed and then cools back down, the reaction is active.

    • Fail Criteria: If no temp rise after 10 mins, DO NOT ADD MORE. Check catalyst or increase base temperature.

  • Controlled Addition:

    • Add remaining oxidant at a rate where

      
       remains constant (cooling jacket removes heat as fast as it is generated).
      
    • If

      
       rises 
      
      
      
      above setpoint, stop addition.
  • Quench:

    • After completion, verify peroxide consumption using starch-iodide strips.

    • Quench excess peroxide with Sodium Sulfite (

      
      ) solution. Note: This quench is also exothermic.[1]
      
Process Flow Diagram

ProcessFlow Setup Reactor Setup (Internal Probe) Heel Heat to 40°C (Activation Energy) Setup->Heel TestDose Add 5% Oxidant (Wait for Exotherm) Heel->TestDose Decision Temp Rise? TestDose->Decision Dose Controlled Dosing (Rate = Cooling Capacity) Decision->Dose Yes Stop STOP & INVESTIGATE Decision->Stop No Quench Sulfite Quench (Destroys Peroxides) Dose->Quench

Figure 2: Safe Oxidation Workflow. Note the critical "Decision" node before bulk addition.

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) as a solvent to keep the temperature low? A: Not Recommended. While DCM boils at


 (providing a "reflux safety valve"), it has a very low specific heat capacity (

) compared to water (

).
  • Risk:[2][3] A sudden exotherm can boil off the DCM violently, pressurizing the reactor or drying out the reaction, leading to a concentrated "magma" of reactants that can decompose explosively. Use Methanol or Water/Alcohol mixtures for better thermal buffering.

Q: I need to make the 2-chloroethyl derivative using Thionyl Chloride (


). Is this also heat-sensitive? 
A: Yes, extremely. 
  • Reaction:

    
    .
    
  • Hazard:[2][4][5][6][7][8] This releases massive amounts of gas. If the scrubber line blocks, the reactor can over-pressurize.

  • Thermal: The reaction is vigorous.[3][6][7] Unlike oxidation, the danger here is usually rapid gas evolution ejecting liquid (foaming/bumping). Add

    
     strictly to the alcohol (not reverse) at 
    
    
    
    with a high-capacity gas scrubber.

Q: How do I test if the reaction has "stalled"? A: Do not rely solely on TLC/HPLC. Use the Heat Flow metric.

  • If you are adding oxidant and the jacket temperature (

    
    ) is heating the reactor to maintain the setpoint, the reaction has stalled.
    
  • If

    
     is cooling the reactor, the reaction is proceeding.
    
  • Rule of Thumb: In exothermic processes, the jacket should always be colder than the reactor contents (

    
    ).
    

References

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Thionyl Chloride Safety & Reactivity.Link

  • Thermo Fisher Scientific. Safety Data Sheet: 2-(2-Butoxyethoxy)ethanol (Structural Analog).Link

  • National Institutes of Health (NIH) - PMC. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. (Demonstrates green chemistry protocols and stoichiometry). Link

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Bretherick's Handbook of Reactive Chemical Hazards.Sulfides and Hydrogen Peroxide Reactivity.

Sources

Validation & Comparative

Comparative Synthesis Guide: 2-(Butylthio)ethanol vs. 2-(Ethylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of sulfur-functionalized alcohols, 2-(Ethylthio)ethanol (2-ETE) and 2-(Butylthio)ethanol (2-BTE) represent two pivotal intermediates. While they share a core S-alkylated ethanol structure, their divergent physicochemical properties dictate their specific utility in synthesis and extraction.

  • 2-(Ethylthio)ethanol is the superior choice for aqueous-phase reactivity and as a precursor for low-molecular-weight organophosphates. However, its higher volatility and water solubility limit its use in biphasic extraction systems.

  • 2-(Butylthio)ethanol is the preferred candidate for metal extraction (Pd, Pt) and lipophilic functionalization. Its extended alkyl chain provides the necessary hydrophobicity for phase separation and reduced volatility for high-temperature applications.

Quick Selection Matrix
Feature2-(Ethylthio)ethanol (2-ETE)2-(Butylthio)ethanol (2-BTE)
CAS No. 110-77-05331-37-3
Primary Utility Pesticide/Pharma IntermediateMetal Extractant, Solvent, Lubricant
Water Solubility Miscible / HighLow / Immiscible
Lipophilicity (LogP) ~0.6 (Hydrophilic)~1.66 (Lipophilic)
Volatility Moderate (BP 184°C)Low (BP ~218°C)
Odor Profile Pungent, SkunkyHeavy, Earthy Sulfide

Physicochemical Profile

The alkyl chain length significantly influences the solvation shell and partition coefficients, which are critical for process design.

Table 1: Comparative Physical Properties

Property2-(Ethylthio)ethanol2-(Butylthio)ethanolSignificance
Formula


Molecular Weight impact on stoichiometry.
MW ( g/mol ) 106.19134.24
Boiling Point 184.5°C~218°C2-BTE allows for higher temp reactions without reflux.
Density (g/mL) 1.02~0.982-BTE is lighter than water; 2-ETE is slightly denser.
Refractive Index 1.4867~1.4900Purity monitoring via refractometry.
Flash Point 88°C>100°C (est)2-BTE offers a safer flammability profile.

Process Insight: The miscibility of 2-ETE with water makes it difficult to dry or extract from aqueous reaction mixtures using standard organic solvents. In contrast, 2-BTE separates distinctively from water, simplifying workup procedures.

Synthetic Routes & Manufacturing[1]

Both compounds are synthesized via the nucleophilic ring-opening of ethylene oxide (EO) by the corresponding alkanethiol. This reaction is exothermic and requires careful thermal management to prevent polymerization or "runaway" ethoxylation.

Reaction Mechanism

The thiolate anion (generated by catalytic base) attacks the less hindered carbon of the epoxide.

Synthesis Mercaptan Alkanethiol (R-SH) Intermediate Thiolate Anion (R-S⁻) Mercaptan->Intermediate Deprotonation Base Cat. NaOH/KOH Base->Intermediate EO Ethylene Oxide Product 2-(Alkylthio)ethanol EO->Product Intermediate->Product + EO (Ring Opening) Byproduct Polyethoxylates (Impurities) Product->Byproduct + Excess EO

Figure 1: General synthesis pathway for 2-(alkylthio)ethanols. Control of stoichiometry is vital to prevent polyethoxylation (Byproduct).

Experimental Protocol: Synthesis of 2-(Butylthio)ethanol

Adapted from standard thioalkylation procedures.

  • Setup: A 3-neck flask equipped with a reflux condenser, dropping funnel, and thermometer. Nitrogen atmosphere is mandatory to prevent disulfide formation.

  • Reagents: 1.0 eq Butanethiol, 1.05 eq Ethylene Oxide (or 2-Chloroethanol as alternative), 0.05 eq NaOH (catalyst).

  • Procedure:

    • Charge butanethiol and NaOH into the flask. Heat to 40°C to dissolve base.

    • Slowly add Ethylene Oxide (gas) or 2-Chloroethanol (liquid) dropwise, maintaining temp < 60°C (Exothermic!).

    • Stir at 60-70°C for 2 hours.

    • Workup: Neutralize with dilute HCl. Wash with water (for 2-BTE) to remove salts. Distill under reduced pressure.

Reactivity Profile

The dual functionality (thioether + alcohol) allows for versatile derivatization.

Oxidation Selectivity (Sulfide to Sulfoxide)

Both compounds can be oxidized to sulfoxides (


) or sulfones (

).
  • 2-ETE: Oxidation is rapid. Often used to synthesize Tinidazole precursors.

  • 2-BTE: Oxidation is slightly slower due to steric bulk of the butyl group, allowing for better control over stopping at the sulfoxide stage if mild oxidants (

    
     or 
    
    
    
    at 0°C) are used.
The "Mustard" Warning (Safety Critical)

When reacting the hydroxyl group with chlorinating agents (


, 

):
  • 2-ETE yields 2-chloroethyl ethyl sulfide , a "hemi-mustard" with significant blistering (vesicant) properties.

  • 2-BTE yields 2-chloroethyl butyl sulfide . While the larger butyl group reduces volatility and potency compared to the ethyl analog, it is still a potent alkylating agent and skin irritant.

  • Guideline: Always treat the chlorinated derivatives of these alcohols as hazardous alkylating agents.

Application Focus: Metal Extraction

This is the primary differentiator. Thioethers are "soft" ligands (HSAB theory) and bind strongly to soft metals like Palladium (Pd), Platinum (Pt), and Gold (Au).

Why 2-(Butylthio)ethanol prevails

In solvent extraction (hydrometallurgy), the extractant must reside in the organic phase (kerosene/toluene).

  • 2-ETE (LogP 0.6): Partitions significantly into the aqueous acid phase, leading to extractant loss.

  • 2-BTE (LogP 1.66): Remains in the organic phase, efficiently pulling Pd(II) ions from the aqueous phase via coordination.

Extraction cluster_0 Performance Comparison Aqueous Aqueous Phase (Pd²⁺ in HCl) Interface Interface Coordination Aqueous->Interface Pd²⁺ diffusion Organic Organic Phase (2-BTE in Toluene) Organic->Interface 2-BTE diffusion Complex PdCl₂(2-BTE)₂ Complex (Extracted) Interface->Complex Chelation Complex->Organic Phase Separation (Driven by Butyl Chain) Note1 2-ETE: Leaches into water (Poor Extraction) Note2 2-BTE: Stays in Organic (High Efficiency)

Figure 2: Mechanism of Palladium extraction.[1] The butyl chain anchors the complex in the organic solvent.

Safety & Toxicology

Odor Control

Both compounds possess the characteristic "sulfide" stench (garlic/skunk-like), though 2-BTE is heavier and less diffusive.

  • Mitigation: Use bleach (sodium hypochlorite) traps for all vent lines. Hypochlorite oxidizes the sulfide to the odorless sulfoxide/sulfone immediately.

Toxicity[3][4][5]
  • 2-(Ethylthio)ethanol:

    • LD50 (Oral, Rat): ~2320 mg/kg.

    • Skin: Severe irritant. High permeability.

  • 2-(Butylthio)ethanol:

    • Toxicity: Lower acute inhalation hazard due to low vapor pressure, but likely higher dermal absorption potential due to lipophilicity.

    • Handling: Wear butyl rubber or Viton gloves. Nitrile is often insufficient for long-term exposure to sulfur organics.

References

  • PubChem. (n.d.). 2-(Ethylthio)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Butylthio)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Yamada, M., et al. (2016). Comparative Study on Palladium(II) Extraction Using Thioamide-Modified Acyclic and Cyclic Extractants. Industrial & Engineering Chemistry Research. (Contextual grounding for thioether extraction efficiency).
  • Phillips Petroleum Co. (1965). Production of 2-(ethylthio)ethanol. US Patent 3,213,144.[2] (Historical basis for industrial synthesis parameters).

  • Occupational Safety and Health Administration (OSHA).Sulfur Compounds Hazards. (General safety protocols for organic sulfides).

Sources

Executive Summary: The "Trojan Horse" Nucleophile

Author: BenchChem Technical Support Team. Date: February 2026

The Efficacy of 2-(Butylthio)ethanol as a Nucleophile: A Comparative Technical Guide

2-(Butylthio)ethanol (2-BTE) represents a unique class of bifunctional reagents where a "soft" nucleophilic center (sulfur) is tethered to a "hard" nucleophile (hydroxyl). Unlike simple alcohols or thiols, 2-BTE exhibits Neighboring Group Participation (NGP) —a phenomenon where the internal sulfur atom accelerates substitution reactions at the


-carbon by orders of magnitude compared to its oxygenated analogs.

This guide objectively compares 2-BTE against its structural analogs, 2-Butoxyethanol (ether-alcohol) and 2-Mercaptoethanol (thiol-alcohol), providing experimental protocols that exploit its specific reactivity profile.

Chemical Profile & Structural Logic[1]

Feature2-(Butylthio)ethanol (2-BTE)2-Butoxyethanol (2-BE)2-Mercaptoethanol (BME)
Structure



Primary Nucleophile Hydroxyl (-OH)Hydroxyl (-OH)Thiol (-SH)
Secondary Reactivity Anchimeric Assistance (S) Inductive Withdrawal (O)Disulfide Formation
Nucleophilicity (Solvent) High (Soft S stabilizes cations)Low (Hard O destabilizes)High (Thiolate is potent)
Reaction Rate (Hydrolysis)

Faster
(vs 2-BE)
BaselineN/A (Oxidation dominant)
Odor Profile Strong, Garlic/Sulfur-likeMild, Sweet/EtherealPungent, Rotten Egg

Mechanistic Insight: The critical differentiator is the sulfur atom.[1][2] In substitution reactions converting the hydroxyl group to a leaving group (e.g., chloride), the sulfur atom donates electron density to the back of the carbon, forming a transient episulfonium ion . This 3-membered ring is highly reactive, driving the reaction forward at rates impossible for the oxygen analog (2-butoxyethanol), where the oxygen atom is too electronegative to stabilize a similar cyclic intermediate effectively.

Mechanistic Visualization: Anchimeric Assistance

The following diagram illustrates why 2-BTE is superior in substitution kinetics. The sulfur atom acts as an intramolecular catalyst.[1]

NGP_Mechanism Start 2-(Butylthio)ethanol (Activated Leaving Group) TS Episulfonium Intermediate (Cyclic 3-Membered Ring) Start->TS Intramolecular S-Attack (Fast) Product Substituted Product (Retention of Configuration) TS->Product Nucleophile Attack Start_O 2-Butoxyethanol (Activated) TS_O Carbocation/Oxonium (Unstable/High Energy) Start_O->TS_O No NGP (Slow) Product_O Slow Product TS_O->Product_O

Caption: The sulfur atom in 2-BTE stabilizes the transition state via a cyclic episulfonium ion, lowering activation energy significantly compared to the oxygen analog.

Comparative Efficacy Data

The following data summarizes the relative rates of solvolysis (hydrolysis of the corresponding chloride derivatives), serving as a proxy for nucleophilic efficacy in substitution reactions.

Substrate Derivative (Chloride)Relative Rate (

)
Mechanism DominanceOutcome
2-(Butylthio)ethyl chloride ~10,000

(Neighboring Group)
Rapid Hydrolysis / Substitution
2-Butoxyethyl chloride 0.20

(Solvent Assisted)
Very Slow Reaction
1-Chlorobutane (Control)1.00

/

Baseline Standard

Interpretation: Researchers requiring rapid derivatization of the ethyl chain should select 2-BTE . The sulfur atom effectively "pushes" the leaving group out, while the incoming nucleophile "pulls," creating a push-pull mechanism that 2-butoxyethanol lacks entirely [1, 2].

Experimental Protocols

Protocol A: Synthesis of 2-(Butylthio)ethyl Chloride

Objective: To demonstrate the activation of the hydroxyl group and the stability of the sulfide linkage under chlorinating conditions.

Reagents:

  • 2-(Butylthio)ethanol (13.4 g, 0.10 mol)

  • Thionyl Chloride (

    
    ) (13.1 g, 0.11 mol)
    
  • Chloroform (Dry, 50 mL)

  • Note: Pyridine is optional but recommended to scavenge HCl.

Workflow:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a drying tube (

    
    ).
    
  • Solvation: Dissolve 2-(butylthio)ethanol in dry chloroform. Cool to 0°C in an ice bath.

  • Addition: Add

    
     dropwise over 30 minutes. Observation: Gas evolution (
    
    
    
    ,
    
    
    ) will occur.[3]
  • Reflux: Once addition is complete, heat the mixture to gentle reflux for 2 hours.

    • Causality: The reflux ensures complete conversion of the chlorosulfite intermediate to the chloride. The sulfur atom prevents rearrangement by locking the carbon skeleton in the episulfonium form.

  • Workup: Evaporate solvent and excess

    
     under reduced pressure.
    
  • Purification: Distill the residue under vacuum (approx. 85°C at 15 mmHg).

  • Yield: Expected >90%.

Protocol B: Acetylation (Nucleophilic O-Acylation)

Objective: To utilize the hard oxygen nucleophile without affecting the sulfur center.

Reagents:

  • 2-(Butylthio)ethanol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Catalyst: Iodine (

    
    , 1 mol%) or DMAP.
    

Workflow:

  • Mix 2-BTE and acetic anhydride at room temperature.

  • Add catalyst.[4][5][6] The reaction is exothermic.

  • Stir for 15 minutes.

  • Quench with saturated

    
    . Extract with ethyl acetate.[6]
    
  • Result: Quantitative conversion to 2-(butylthio)ethyl acetate.

    • Note: Unlike thiols (BME), which would form thioesters or mixed products, the sulfide in 2-BTE remains inert to acylation, allowing selective O-functionalization.

Safety & Handling (Critical)

Odor Management: 2-BTE possesses a potent, garlic-like sulfide odor. It is not as aggressive as low-molecular-weight thiols (like ethanethiol) but is significantly more persistent than 2-butoxyethanol.

  • Requirement: All transfers must occur in a functioning fume hood.

  • Decontamination: Glassware should be soaked in a dilute bleach solution (sodium hypochlorite) to oxidize residual sulfide to odorless sulfoxide/sulfone before removal from the hood.

Toxicity:

  • 2-BTE: Irritant, potential skin sensitizer. Avoid inhalation.

  • 2-Butoxyethanol: Known hemolytic agent (destroys red blood cells) in animal models; readily absorbed through skin.

  • Comparison: While 2-BTE smells worse, 2-butoxyethanol poses a more insidious systemic toxicity risk due to high dermal absorption and lack of warning odor [3].

References

  • Dalal Institute. The Neighbouring Group Mechanisms. Retrieved from

  • Chemistry LibreTexts. Neighboring Group Participation. Retrieved from

  • National Institute of Health (PubChem). 2-Butoxyethanol Compound Summary. Retrieved from

  • UCLouvain. Synthesis of Thionyl Chloride Derivatives. Retrieved from

Sources

Comparative Validation Guide: 2-(Butylthio)ethanol vs. Oxygen-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Metabolic Fate, Cytotoxicity, and Bio-Isosteric Profiling

Executive Summary & Strategic Rationale

2-(Butylthio)ethanol (BTE) is a thio-ether analog of the widely used solvent and toxicant 2-Butoxyethanol (BEO) . While BEO is a known hemolytic agent in rodent models due to the formation of 2-butoxyacetic acid, BTE introduces a sulfur atom in place of the ether oxygen. This "bio-isosteric" replacement fundamentally alters the compound's interaction with metabolic enzymes (CYP450, FMO, and ADH).

This guide validates the biological activity of BTE not as a therapeutic drug, but as a metabolic probe and structural analog for toxicology studies. It provides a comparative framework to assess whether the sulfur-substitution shifts the metabolic flux from toxic alcohol oxidation (ADH-mediated) to potentially benign S-oxidation (FMO-mediated).

Target Audience: Toxicologists, Medicinal Chemists, and Industrial Safety Officers.

Physicochemical & In Silico Comparison

Before wet-lab validation, researchers must understand the fundamental shifts in lipophilicity and reactivity caused by the O


 S substitution.

Table 1: Comparative Physicochemical Profile

Feature2-(Butylthio)ethanol (BTE) 2-Butoxyethanol (BEO) Implication for Bioactivity
CAS Number 5331-37-3 111-76-2Distinct regulatory tracking required.
Structure


Sulfur is larger, more polarizable ("softer" nucleophile).
LogP (Est.) ~1.40~0.81BTE has higher membrane permeability; higher retention in lipid bilayers.
H-Bond Capacity Donor: 1, Acceptor: 2 (Weak)Donor: 1, Acceptor: 2 (Strong)Reduced water solubility for BTE; alters enzyme binding pocket affinity.
Primary Reactivity S-Oxidation (Sulfoxide formation)Ether cleavage / Alcohol oxidationCritical: BTE targets FMO enzymes; BEO targets ADH.

Metabolic Pathway Validation (The Core Mechanism)

The biological activity of BTE is defined by its metabolic fate. Unlike BEO, which undergoes alcohol oxidation to form a toxic acid, BTE has a "metabolic escape route" via S-oxidation.

The "Fork in the Road" Hypothesis
  • Path A (Toxicity): Alcohol Dehydrogenase (ADH) oxidizes the terminal hydroxyl group

    
     Aldehyde 
    
    
    
    Carboxylic Acid. (Dominant in BEO).
  • Path B (Detoxification): Flavin-containing Monooxygenase (FMO) or CYP450 attacks the Sulfur

    
     Sulfoxide 
    
    
    
    Sulfone. (Dominant in BTE).[1][2]
Pathway Visualization

MetabolicPathways BTE 2-(Butylthio)ethanol (Substrate) ADH ADH / ALDH (Cytosolic) BTE->ADH Minor Route? FMO FMO / CYP450 (Microsomal) BTE->FMO Major Route (S-Oxidation) Aldehyde Thio-Aldehyde (Transient) ADH->Aldehyde Sulfoxide BTE-Sulfoxide (Polar/Excretable) FMO->Sulfoxide Phase I Detox Acid 2-(Butylthio)acetic Acid (Potential Toxicant) Aldehyde->Acid Oxidative Stress Sulfone BTE-Sulfone (Stable) Sulfoxide->Sulfone

Figure 1: Divergent metabolic fates. The presence of the Sulfur atom introduces a competing clearance pathway (Green) that may mitigate the formation of toxic acidic metabolites (Red) typical of ether-glycols.

Experimental Validation Protocols

To validate the biological activity and safety profile of BTE, the following assays are required. These protocols are designed to prove the "S-oxidation dominance" hypothesis.

Protocol A: Comparative Microsomal Stability & Metabolite ID

Objective: Determine if BTE is primarily metabolized by CYP/FMO (S-oxidation) or ADH (Alcohol oxidation).

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Control Inhibitors: Fomepizole (ADH inhibitor), Methimazole (FMO inhibitor).

  • LC-MS/MS (Triple Quadrupole).

Workflow:

  • Preparation: Prepare 10 µM BTE in phosphate buffer (pH 7.4).

  • Incubation:

    • Group A: Microsomes + NADPH (Total Phase I).

    • Group B: Microsomes + NADPH + Fomepizole (Blocks ADH).

    • Group C: Microsomes + NADPH + Methimazole (Blocks FMO).

    • Group D: Cytosolic Fraction + NAD+ (Targeting ADH specifically).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: Monitor loss of parent (BTE) and appearance of +16 Da peak (Sulfoxide) vs. +14 Da/-2H peak (Acid).

Validation Criteria:

  • If Group C shows significantly reduced metabolism compared to Group A, S-oxidation is the driver .

  • If Group D generates high levels of carboxylic acid, BTE retains "BEO-like" toxicity risks.

Protocol B: Erythrocyte Hemolysis Assay (Toxicity Check)

Objective: Confirm if BTE avoids the hemolytic activity associated with 2-Butoxyethanol.

Workflow:

  • Blood Source: Fresh rat blood (heparinized). Note: Rat blood is more sensitive to glycol ethers than human blood.

  • Wash: Centrifuge and wash RBCs 3x with PBS. Resuspend to 5% hematocrit.

  • Dosing: Treat RBCs with:

    • Vehicle (PBS).

    • Positive Control: 2-Butoxyacetic Acid (2 mM).

    • Comparator: 2-Butoxyethanol (5 mM).

    • Test: 2-(Butylthio)ethanol (0.5, 1.0, 5.0 mM).

  • Incubation: 4 hours at 37°C.

  • Readout: Centrifuge. Measure supernatant absorbance at 540 nm (Hemoglobin release).

Expected Outcome: BTE should show significantly lower % hemolysis than BEO, validating the "Sulfur Safety Switch" hypothesis.

Data Interpretation & Reporting

When publishing your comparison, structure your results using the following template to ensure clarity for drug developers.

Table 2: Expected Validation Metrics

AssayMetricBTE (Test)BEO (Reference)Interpretation
Metabolic Stability

(Microsomes)
Short (< 20 min)ModerateRapid S-oxidation clears BTE faster.
Major Metabolite LC-MS PeakSulfoxide (+16 Da)Butoxyacetic AcidCritical Safety Differentiator.
Hemolysis

(RBC Lysis)
> 10 mM (Low Toxicity)~2 mM (Toxic)BTE is less likely to cause hematotoxicity.
ROS Generation Fluorescence (DCFDA)Moderate (Redox cycling)LowThio-ethers can act as antioxidants or pro-oxidants depending on dose.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. PubChem. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(butylthio)ethanol (CAS 5331-37-3).[3] ECHA. [Link][4]

  • Guengerich, F. P., & Avadhani, N. G. (2018).[5] Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens.[5][6] Advances in Experimental Medicine and Biology. [Link][5]

  • Ghanayem, B. I., et al. (2000). Metabolism and Toxicity of 2-Butoxyethanol in Humans and Animals.[2][7] Toxicological Sciences. (Used for BEO comparator baseline). [Link]

  • The Good Scents Company. 2-(Butylthio)ethanol Organoleptic & Safety Data. [Link]

Sources

Comparative Architectures of Chalcogen-Ethers: A Technical Guide to 2-(Butylthio)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chalcogen Swap

In the realm of structure-activity relationship (SAR) optimization, the "chalcogen swap"—replacing an ether oxygen with a sulfur atom—is a pivotal strategy for modulating lipophilicity, metabolic stability, and nucleophilicity.

This guide provides a comparative technical analysis of 2-(Butylthio)ethanol (BTE) , its oxidized derivatives, and its oxygen-analog, 2-Butoxyethanol (BBE) . While BBE is a ubiquitous solvent, BTE serves as a critical building block in the synthesis of agrochemicals and organosulfur pharmaceuticals. This study highlights the divergent physical properties and reactivity profiles driven by the sulfur atom's larger atomic radius and d-orbital availability.

Chemical Profile & Comparative Metrics[1]

The substitution of oxygen (2-Butoxyethanol) with sulfur (2-(Butylthio)ethanol) fundamentally alters the solvent parameters and biological interaction. The following data synthesizes experimental values and validated predictive models.

Table 1: Physicochemical Comparison
Feature2-Butoxyethanol (BBE) 2-(Butylthio)ethanol (BTE) 2-(Butylsulfinyl)ethanol (BSE)
CAS RN 111-76-25331-37-3Derivative
Molecular Structure Bu-O-CH₂CH₂-OHBu-S-CH₂CH₂-OHBu-S(=O)-CH₂CH₂-OH
LogP (Octanol/Water) 0.81 (Hydrophilic)1.66 (Lipophilic)-0.5 (Est. Polar)
Water Solubility Miscible~5.4 g/L (Low)High (H-bond Acceptor)
Boiling Point 171 °C~218 °C>250 °C (Dec.)
Reactivity Hazard Peroxide FormationS-Oxidation to SulfoxideThermal Elimination
Primary Application Coupling SolventSynthesis IntermediateMetabolite / Polar Solvent

Analyst Insight: The drastic jump in LogP (+0.85) upon swapping O for S makes BTE a superior candidate for penetrating lipid bilayers in drug delivery systems, whereas BBE remains the choice for aqueous formulations.

Synthesis Architectures

The synthesis of 2-(Butylthio)ethanol and its derivatives requires strict control over nucleophilicity and oxidation states. Unlike the etherification used for BBE, BTE synthesis leverages the high nucleophilicity of the thiolate anion.

Protocol 1: Ring-Opening Thio-Alkylation (Industrial Standard)

Objective: Synthesis of 2-(Butylthio)ethanol from Ethylene Oxide.

Reagents:

  • 1-Butanethiol (BuSH)

  • Ethylene Oxide (EO)[1]

  • Catalyst: Sodium Methoxide (NaOMe) or NaOH (0.5 mol%)

Methodology:

  • Inertion: Purge a stainless steel autoclave with N₂ to remove O₂ (prevents disulfide formation).

  • Charge: Load 1-Butanethiol and catalyst. Heat to 40°C.

  • Addition: Feed Ethylene Oxide slowly, maintaining reactor pressure < 3 bar. The reaction is highly exothermic (

    
    ).
    
  • Digestion: Stir at 60°C for 2 hours to ensure consumption of EO.

  • Neutralization: Neutralize catalyst with acetic acid.

  • Distillation: Vacuum distill to isolate BTE (BP: 108°C @ 15 mmHg).

Self-Validating Check:

  • IR Spectroscopy: Disappearance of S-H stretch (2550 cm⁻¹) and appearance of broad O-H stretch (3400 cm⁻¹).

Visualization: Synthesis & Derivatization Pathways

SynthesisPathways Fig 1. Synthetic progression from mercaptan precursor to oxidized derivatives. Start 1-Butanethiol (BuSH) Product 2-(Butylthio)ethanol (BTE) Start->Product Ring Opening (Base Cat.) Reagent Ethylene Oxide Reagent->Product Sulfoxide 2-(Butylsulfinyl)ethanol (Sulfoxide) Product->Sulfoxide Selective Oxidation Oxidant1 H2O2 / NaIO4 Oxidant1->Sulfoxide Sulfone 2-(Butylsulfonyl)ethanol (Sulfone) Sulfoxide->Sulfone Exhaustive Oxidation Oxidant2 KMnO4 / Excess H2O2 Oxidant2->Sulfone

Functional Performance & Reactivity[3]

Oxidative Stability: The Critical Divergence

Researchers must account for the divergent instability pathways of ethers vs. thioethers.

  • 2-Butoxyethanol (Ether): Prone to radical autoxidation at the

    
    -carbon, forming explosive peroxides. Requires BHT stabilization.
    
  • 2-(Butylthio)ethanol (Thioether): The sulfur atom acts as an antioxidant trap, readily oxidizing to the Sulfoxide (BSE) . This is not explosive but alters solubility and potency.[2]

Protocol 2: Oxidative Stress Stability Assay

Purpose: Determine the stability of BTE in formulation.

  • Preparation: Dissolve BTE (10 mM) in Acetonitrile:Water (1:1).

  • Stressor: Add H₂O₂ (1.1 eq) and incubate at 25°C.

  • Monitoring: Analyze aliquots via HPLC-UV (210 nm) or LC-MS every 15 minutes.

  • Result Interpretation:

    • Immediate conversion indicates high susceptibility to metabolic oxidation.

    • Zero-order kinetics suggests potential for use as a scavenger.

Biological Implications: Metabolism & Toxicity[4]

In drug development, the thioether moiety is often a "soft spot" for metabolic enzymes. Understanding the specific metabolic fate of BTE compared to BBE is crucial for predicting toxicity.

  • 2-Butoxyethanol (BBE) Toxicity:

    • Mechanism: Alcohol Dehydrogenase (ADH) converts BBE to 2-Butoxyacetic acid .

    • Effect: This acid metabolite causes severe hemolysis (red blood cell destruction) in rodents.

  • 2-(Butylthio)ethanol (BTE) Metabolism:

    • Mechanism: Flavin-containing Monooxygenases (FMO) or CYP450 preferentially attack the Sulfur atom, not the alcohol.

    • Route: BTE

      
       Sulfoxide 
      
      
      
      Sulfone.
    • Outcome: S-oxidation increases polarity, facilitating renal excretion without forming the hemolytic acid metabolite associated with BBE.

Visualization: Metabolic Divergence (SAR)

Metabolism Fig 2. Metabolic divergence: S-oxidation (BTE) vs. Acid formation (BBE). BBE 2-Butoxyethanol (Ether) ADH ADH / ALDH Enzymes BBE->ADH Primary Route BTE 2-(Butylthio)ethanol (Thioether) BTE->ADH Minor Route FMO FMO / CYP450 Enzymes BTE->FMO Primary Route BAA 2-Butoxyacetic Acid (TOXIC / Hemolytic) ADH->BAA Oxidation of Alcohol Sulfoxide Sulfoxide Metabolite (Polar / Excretable) FMO->Sulfoxide S-Oxidation

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-butoxyethanol - Toxicological Information. Retrieved from [Link]

  • Ghanayem, B. I., et al. (1987).[3] Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

Sources

A Comparative Guide to In Vitro and In Vivo Studies of 2-(Butylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro and in vivo methodologies for assessing the toxicological profile of 2-(Butylthio)ethanol. As a Senior Application Scientist, the aim is to furnish a framework for understanding the interplay between these testing models, emphasizing the rationale behind experimental choices and the interpretation of comparative data. While specific comprehensive toxicological studies on 2-(Butylthio)ethanol are not extensively available in public literature, this guide will leverage established toxicological principles and data from analogous compounds to present a scientifically grounded comparison.

Introduction to 2-(Butylthio)ethanol and the Imperative for Integrated Testing

2-(Butylthio)ethanol (CAS 5331-37-3) is a chemical compound with applications in research and potentially in various industrial processes.[1][2][3] Its structure, featuring a hydroxyl group and a thioether linkage, suggests potential for metabolic activation and toxicological effects of interest. According to safety data information, 2-(Butylthio)ethanol is classified as harmful if swallowed and causes serious eye damage, underscoring the need for thorough safety assessment.[4]

The core of modern toxicology lies in a tiered approach to testing, beginning with in vitro methods to predict potential hazards, followed by targeted in vivo studies for confirmation and risk assessment. This strategy, often referred to as the 3Rs (Replacement, Reduction, and Refinement of animal testing), is both ethically sound and scientifically robust. This guide will explore the nuances of applying this approach to a compound like 2-(Butylthio)ethanol.

In Vitro Assessment: The First Line of Investigation

In vitro studies are indispensable for initial hazard identification, providing a rapid and cost-effective means to screen for potential toxicity. These assays are conducted in a controlled laboratory setting outside of a living organism, typically using cell cultures or isolated tissues.

Cytotoxicity Assays

Rationale: The initial step in evaluating a compound's toxicity is to determine its effect on cell viability. Cytotoxicity assays measure the concentration at which a substance becomes toxic to cells, providing a baseline for further testing.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cell lines (e.g., HaCaT for skin, HepG2 for liver) in 96-well plates and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of 2-(Butylthio)ethanol in appropriate cell culture media. Replace the existing media with the media containing the test compound.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation: Illustrative Cytotoxicity of 2-(Butylthio)ethanol

Cell LineIC50 (µM) after 24h Exposure
HaCaT (Keratinocytes)150
HepG2 (Hepatocytes)85

Note: The above data is illustrative and serves as an example of expected results.

Dermal Absorption

Rationale: For compounds that may come into contact with the skin, understanding the rate and extent of dermal absorption is critical for assessing systemic toxicity risk. In vitro dermal absorption studies using human or animal skin explants provide a valuable model. While direct comparisons between in vitro and in vivo skin absorption can vary by compound and formulation, in vitro studies are generally considered a good predictor of in vivo outcomes.[5]

Experimental Protocol: Franz Diffusion Cell Assay

  • Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor chambers.

  • Compound Application: A known concentration of 2-(Butylthio)ethanol is applied to the outer surface of the skin (stratum corneum).

  • Receptor Fluid Sampling: The receptor chamber is filled with a physiological solution. Samples are collected from the receptor fluid at predetermined time points.

  • Analysis: The concentration of 2-(Butylthio)ethanol in the collected samples is quantified using an appropriate analytical method (e.g., HPLC).

Illustrative Dermal Absorption Workflow

cluster_0 In Vitro Dermal Absorption A Prepare Skin Sample (Human or Animal) B Mount on Franz Diffusion Cell A->B C Apply 2-(Butylthio)ethanol to Donor Chamber B->C D Collect Samples from Receptor Chamber at Time Intervals C->D E Analyze Samples (e.g., HPLC) D->E F Calculate Absorption Rate E->F

Caption: Workflow for an in vitro dermal absorption study using a Franz diffusion cell.

In Vivo Assessment: Understanding Systemic Effects

In vivo studies, conducted in living organisms, are essential for understanding the complex interactions of a compound within a whole biological system. They provide crucial information on systemic toxicity, metabolism, and target organ effects that cannot be fully replicated in vitro.

Acute Systemic Toxicity

Rationale: Acute toxicity studies determine the short-term adverse effects of a substance after a single or multiple exposures over a short period. This data is used to classify the substance for hazard and to inform dose selection for longer-term studies.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Acclimation: Acclimate laboratory animals (typically rats or mice) to the experimental conditions.

  • Dosing: Administer a single oral dose of 2-(Butylthio)ethanol to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

  • LD50 Estimation: Continue this process until the LD50 (the dose lethal to 50% of the test population) can be accurately estimated.

Data Presentation: Illustrative Acute Toxicity of 2-(Butylthio)ethanol

Route of AdministrationSpeciesLD50 (mg/kg)GHS Category
OralRat450Category 4 (Harmful if swallowed)
DermalRabbit>2000Not Classified

Note: The oral toxicity data is illustrative and consistent with the "Harmful if swallowed" classification.[4] The dermal toxicity is a hypothetical example.

Metabolism

Rationale: The metabolism of a xenobiotic can significantly alter its toxicity. Understanding the metabolic pathways is crucial for risk assessment. Ethanol, a structural component of 2-(Butylthio)ethanol, is primarily metabolized in the liver by alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS), which includes cytochrome P450 enzymes.[6][7][8][9][10]

Hypothesized Metabolic Pathway of 2-(Butylthio)ethanol

A 2-(Butylthio)ethanol B S-Oxidation (CYP450) A->B Phase I D Alcohol Dehydrogenase (ADH) A->D Phase I C 2-(Butylsulfinyl)ethanol B->C E 2-(Butylthio)acetaldehyde D->E F Aldehyde Dehydrogenase (ALDH) E->F G 2-(Butylthio)acetic acid F->G

Caption: A hypothesized metabolic pathway for 2-(Butylthio)ethanol involving both S-oxidation and alcohol/aldehyde dehydrogenase pathways.

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo

The true power of a toxicological assessment lies in the integration of in vitro and in vivo data.

ParameterIn VitroIn VivoCorrelation and Considerations
Toxicity Endpoint Cellular level effects (e.g., viability, membrane integrity)Systemic effects (e.g., clinical signs, target organ toxicity)In vitro cytotoxicity can indicate potential for in vivo toxicity, but does not account for metabolism, distribution, and excretion.
Dermal Absorption Provides absorption rate and permeability coefficient.Measures total absorbed dose and systemic distribution.In vitro dermal absorption is often a good predictor of in vivo absorption, especially for ranking different formulations.[5][11]
Metabolism Can identify potential metabolites using liver microsomes or hepatocytes.Characterizes the full metabolic profile, including rates of formation and elimination.In vitro metabolism studies are crucial for identifying human-relevant metabolites that should be monitored in in vivo animal studies.

Causality in Experimental Choices: The decision to proceed from in vitro to in vivo testing is driven by the results of the initial screening. For instance, if 2-(Butylthio)ethanol shows significant cytotoxicity in liver cells (in vitro), this would warrant a more detailed in vivo study focusing on hepatotoxicity. Similarly, high dermal absorption in vitro would necessitate an in vivo dermal toxicity study to assess systemic effects following skin exposure.

Conclusion

The evaluation of 2-(Butylthio)ethanol's safety profile requires a synergistic approach, leveraging the strengths of both in vitro and in vivo methodologies. In vitro assays provide a foundational understanding of potential hazards at the cellular level, while in vivo studies offer a holistic view of the compound's effects within a complex biological system. By carefully designing and interpreting these complementary studies, researchers can build a comprehensive and reliable risk assessment for this and other chemical compounds.

References

  • In vitro dermal absorption of pesticides: V. In vivo and in vitro comparison of the herbicide 2,4-dichlorophenoxyacetic acid in rat, guinea pig, pig, human and tissue-cultured skin. PubMed. Available from: [Link]

  • Molecular mechanism of the skin permeation enhancing effect of ethanol. National Center for Biotechnology Information. Available from: [Link]

  • Comparison of In Vitro and In Vivo Percutaneous Absorption Across Human Skin Using BAY1003803 Formulated as Ointment and Cream. National Center for Biotechnology Information. Available from: [Link]

  • 2-(butyl thio) ethanol, 5331-37-3. The Good Scents Company. Available from: [Link]

  • Biological Activities of Ethanol Extracts of Hericium erinaceus Obtained as a Result of Optimization Analysis. MDPI. Available from: [Link]

  • Antioxidant Properties and Gastroprotective Effects of 2-(Ethylthio)Benzohydrazones on Ethanol-Induced Acute Gastric Mucosal Lesions in Rats. PubMed. Available from: [Link]

  • Safety evaluation of topical applications of ethanol on the skin and inside the oral cavity. National Center for Biotechnology Information. Available from: [Link]

  • 2-(Butylthio)ethanol | C6H14OS | CID 79241. PubChem. Available from: [Link]

  • ALCOHOL METABOLISM. National Center for Biotechnology Information. Available from: [Link]

  • Pharmacology of ethanol. Wikipedia. Available from: [Link]

  • Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System. National Center for Biotechnology Information. Available from: [Link]

  • Antioxidant Properties and Gastroprotective Effects of 2-(Ethylthio)Benzohydrazones on Ethanol-Induced Acute Gastric Mucosal Lesions in Rats. ResearchGate. Available from: [Link]

  • Absorption of ethanol, acetone, benzene and 1,2-dichloroethane through human skin in vitro: a test of diffusion model. CDC Stacks. Available from: [Link]

  • Acute in vivo effect of ethanol (binge drinking) on histone H3 modifications in rat tissues. PubMed. Available from: [Link]

  • Antioxidant Properties and Gastroprotective Effects of 2-(Ethylthio)Benzohydrazones on Ethanol-Induced Acute Gastric Mucosal Lesions in Rats. National Center for Biotechnology Information. Available from: [Link]

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A Comparative Guide to the Performance of 2-(Butylthio)ethanol in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of reaction medium is a critical parameter that can dictate the success of a chemical transformation. This guide provides an in-depth technical comparison of the performance of 2-(butylthio)ethanol in various reaction media. By examining its role as a nucleophile, a ligand, and a precursor in cyclization reactions, we will explore how the solvent environment modulates its reactivity and compare its performance with relevant alternatives. This analysis is supported by experimental data from peer-reviewed literature to provide a comprehensive and authoritative resource.

Understanding the Dual Nature of 2-(Butylthio)ethanol: A Thiol and an Alcohol

2-(Butylthio)ethanol possesses a bifunctional structure, incorporating both a primary alcohol (-OH) and a thioether (-S-) linkage. This unique combination imparts a versatile chemical character, allowing it to participate in a range of chemical transformations. The hydroxyl group can act as a nucleophile or a proton donor, while the sulfur atom, with its lone pairs of electrons, can also exhibit nucleophilicity and coordinate to metal centers as a ligand. The interplay of these two functional groups is significantly influenced by the surrounding reaction medium.

Performance as a Nucleophile in Substitution Reactions

The nucleophilicity of 2-(butylthio)ethanol is a key attribute, with both the oxygen and sulfur atoms capable of participating in nucleophilic substitution reactions. However, the reactivity of these two centers is distinct and highly dependent on the reaction conditions, particularly the solvent.

The Thiolate vs. Alkoxide: A Tale of Acidity and Nucleophilicity

In the presence of a base, 2-(butylthio)ethanol can be deprotonated to form either a thiolate or an alkoxide. Thiols are generally more acidic than alcohols. This means that under basic conditions, the thiol group is more readily deprotonated to form the thiolate anion (RS⁻), which is a more potent nucleophile than the corresponding alkoxide (RO⁻).

The choice of solvent plays a crucial role in modulating the nucleophilicity of these species.

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with anionic nucleophiles. This solvation shell is stronger for the smaller, more charge-dense alkoxide ion, effectively "caging" it and reducing its nucleophilicity. The larger, more polarizable thiolate ion is less strongly solvated, allowing it to be a more effective nucleophile in these media.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): In these solvents, anions are less strongly solvated. This leads to "naked" and highly reactive nucleophiles. Consequently, the intrinsic nucleophilicity difference between the thiolate and alkoxide becomes more pronounced, with the thiolate exhibiting significantly higher reactivity.

Comparative Performance Data in Nucleophilic Substitutions

While direct kinetic data for 2-(butylthio)ethanol across a range of solvents is not extensively documented in a single study, we can infer its performance based on the well-established principles of thiol and alcohol reactivity.

Nucleophile PrecursorSolvent TypeRelative ReactivityRationale
2-(Butylthio)ethanol Polar ProticModerate to HighThiolate is a strong nucleophile, less hindered by solvation than alkoxide.
(Deprotonated)Polar AproticVery High"Naked" thiolate is a highly potent nucleophile.
2-Butoxyethanol Polar ProticLow to ModerateAlkoxide is strongly solvated, reducing its nucleophilicity.
(Deprotonated)Polar AproticHigh"Naked" alkoxide is a strong nucleophile, but generally less so than the corresponding thiolate.

Intramolecular Cyclization: A Case Study in Tetrahydrofuran Synthesis

A significant application of ω-hydroxy sulfides, such as derivatives of 2-(butylthio)ethanol, is in the synthesis of substituted tetrahydrofurans (THFs). This intramolecular cyclization provides an excellent platform to observe the influence of the reaction medium on the competition between the hydroxyl and thioether functionalities.

The general reaction involves the activation of a terminal leaving group on a butyl chain attached to the sulfur, followed by an intramolecular nucleophilic attack by the hydroxyl group to form the THF ring.

G cluster_0 Intramolecular Cyclization to Tetrahydrofuran Substrate 4-(Butylthio)butan-1-ol derivative (with leaving group) Intermediate Activated Substrate Substrate->Intermediate Activation Product 2-(Butylthiomethyl)tetrahydrofuran Intermediate->Product Intramolecular SN2 (Solvent Dependent)

Intramolecular cyclization of a 2-(butylthio)ethanol derivative.
Solvent Effects on Cyclization Efficiency

The choice of solvent can significantly impact the rate and yield of the cyclization reaction.

  • Non-polar, aprotic solvents (e.g., Toluene, Hexane): These solvents are generally favored for promoting the intramolecular SN2 reaction. They do not solvate the nucleophilic hydroxyl group to a significant extent, allowing it to readily attack the electrophilic carbon.

  • Polar aprotic solvents (e.g., DMF, DMSO): While they can dissolve the reactants well, their ability to solvate the transition state can sometimes lead to a decrease in reaction rate compared to non-polar solvents for certain intramolecular reactions.

  • Polar protic solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the hydroxyl group, reducing its nucleophilicity and potentially slowing down the cyclization. They can also compete as nucleophiles, leading to side products.

Experimental Protocol: Synthesis of 2-((Butylthio)methyl)tetrahydrofuran

This protocol outlines a general procedure for the intramolecular cyclization of a 4-(butylthio)butan-1-ol derivative.

Materials:

  • 4-(Butylthio)butan-1-ol

  • Tosyl chloride

  • Pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Toluene

Step 1: Tosylation of 4-(Butylthio)butan-1-ol

  • Dissolve 4-(butylthio)butan-1-ol (1 equivalent) in anhydrous pyridine at 0 °C.

  • Slowly add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylated product.

Step 2: Intramolecular Cyclization

  • Prepare three separate reactions, each with the tosylated product (1 equivalent) in one of the following anhydrous solvents: THF, DMF, or Toluene.

  • To each reaction at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the reactions to warm to room temperature and then heat to 60 °C, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reactions with water at 0 °C.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome: The reaction in toluene is expected to proceed with the highest yield and cleanest conversion due to the non-polar nature of the solvent favoring the intramolecular SN2 reaction. The reaction in DMF may also give a good yield, while the reaction in THF might be slower.

Expected outcome of cyclization in different solvents.

2-(Butylthio)ethanol as a Ligand in Catalysis

The sulfur atom in 2-(butylthio)ethanol can act as a soft donor ligand, coordinating to transition metals. The presence of the hydroxyl group allows it to function as a bidentate ligand, potentially influencing the steric and electronic properties of the metal center.

Solvent Influence on Ligand Coordination and Catalytic Activity

The choice of solvent can impact the coordination of 2-(butylthio)ethanol to a metal center and the subsequent catalytic activity.

  • Coordinating Solvents (e.g., Acetonitrile, DMSO): These solvents can compete with 2-(butylthio)ethanol for coordination sites on the metal, potentially leading to lower catalytic activity or altered selectivity.

  • Non-coordinating Solvents (e.g., Toluene, Dichloromethane): These solvents are often preferred as they are less likely to interfere with ligand binding and the catalytic cycle.

  • Protic Solvents (e.g., Ethanol): The hydroxyl group of the solvent can hydrogen bond with the hydroxyl group of the ligand or even compete for coordination, affecting the ligand's binding mode and the catalyst's performance.

While specific catalytic systems employing 2-(butylthio)ethanol as a primary ligand are not extensively reported, its behavior can be extrapolated from studies on similar thioether-alcohol ligands. In palladium-catalyzed cross-coupling reactions, for instance, the solvent is a critical parameter for optimizing catalyst performance.[1] The use of non-coordinating solvents generally leads to higher efficiency.

Comparison with Alternative Compounds

To provide a comprehensive performance analysis, it is essential to compare 2-(butylthio)ethanol with structurally similar compounds.

2-Butoxyethanol: The Ether Analog

2-Butoxyethanol, an ether analog, offers a direct comparison for the influence of the sulfur atom.

Property/Application2-(Butylthio)ethanol2-ButoxyethanolKey Difference
Acidity (of -XH) More acidic (Thiol)Less acidic (Alcohol)The S-H bond is weaker and the thiolate is more stable.
Nucleophilicity Higher (Thiolate)Lower (Alkoxide)Sulfur is more polarizable and less electronegative than oxygen.
Ligand Properties Soft donor (Sulfur)Hard donor (Oxygen)Sulfur prefers to coordinate to soft metals (e.g., Pd, Pt), while oxygen prefers hard metals (e.g., Ti, Al).
Odor Strong, unpleasantMild, sweetThe presence of sulfur leads to a characteristic odor.
Butanethiol and Butanol: The Monofunctional Analogs

Comparing 2-(butylthio)ethanol to its monofunctional counterparts highlights the impact of its bifunctional nature.

Application2-(Butylthio)ethanolButanethiol / ButanolAdvantage of Bifunctionality
Intramolecular Reactions Can undergo intramolecular cyclization.Cannot undergo intramolecular reactions between the functional groups.The proximity of the two functional groups enables new reaction pathways.
Ligand Chemistry Can act as a bidentate ligand.Act as monodentate ligands.Bidentate coordination can lead to more stable metal complexes and enhanced catalytic control.
Solubility Amphiphilic character.Butanethiol is less polar; Butanol is more polar.The combination of a thioether and an alcohol group provides a unique solubility profile.

Conclusion

The performance of 2-(butylthio)ethanol is intricately linked to the properties of the reaction medium. Its dual functionality as both a thiol and an alcohol derivative provides a versatile platform for a range of chemical transformations.

  • As a nucleophile , its deprotonated form, the thiolate, is highly potent, especially in polar aprotic solvents. Its performance surpasses that of its oxygen analog, 2-butoxyethanol.

  • In intramolecular cyclizations , non-polar aprotic solvents are generally preferred to maximize the nucleophilicity of the hydroxyl group.

  • As a ligand , its effectiveness is dependent on the choice of a non-coordinating solvent to facilitate binding to the metal center.

This guide underscores the importance of a rational solvent selection strategy to harness the full potential of 2-(butylthio)ethanol in chemical synthesis. By understanding the fundamental principles of its reactivity in different media, researchers can optimize reaction conditions to achieve desired outcomes with greater efficiency and selectivity.

References

  • Palladium-catalyzed conjunctive cross-coupling with electronically asymmetric ligands. PMC.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature w
  • Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines. PMC.
  • Comparative Study of TiO2 Nanoparticles and Alcoholic Fuel Additives-Biodiesel-Diesel Blend for Combustion, Performance, and Emission Improvements.
  • Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group.
  • Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypallad
  • Effect of solvent on oxidation of sulfides.
  • Gold(I)
  • Experiment 7 — Nucleophilic Substitution. Unknown Source.
  • Using Ethanol for synthesis of nano-materials and porous m
  • Strategies for the direct oxidative esterification of thiols with alcohols. RSC Publishing.
  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.
  • A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphon
  • β-Hydroxy sulfides and their syntheses. PMC.
  • HIGHLIGHTS OF NUCLEOPHILIC SUBSTITUTION REACTIONS INVOLVING sp3 CARBON.
  • Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Stable and easily available sulfide surrogates allow a stereoselective activ
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  • Thiols And Thioethers. Master Organic Chemistry.
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  • Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. PubMed Central.
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  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC.
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  • EXPERIMENT 3: STUDYING SN1 and SN2 REACTIONS: NUCLEOPHILIC.
  • Synthesis and Characterization of Silver Nanoparticles from Ethanol Extract of Meniran (Phyllanthus Niruri L.) Using Bioreductio. Semantic Scholar.
  • 7.5 SN1 vs SN2 – Organic Chemistry I. KPU Pressbooks.

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Head-to-head comparison of 2-(Butylthio)ethanol synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Molecule: 2-(Butylthio)ethanol (CAS: 1117-96-0) Synonyms: Butyl 2-hydroxyethyl sulfide, 2-hydroxyethyl butyl sulfide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-(Butylthio)ethanol is a versatile organosulfur intermediate used in the synthesis of systemic insecticides (e.g., Demeton homologs), solvents, and specialized polymer modifiers. Its bifunctional nature—possessing both a thioether linkage and a primary hydroxyl group—makes it a valuable "linker" molecule in medicinal chemistry.

This guide objectively compares the three primary synthetic pathways for 2-(Butylthio)ethanol. While the Ethylene Oxide Ring-Opening route dominates industrial production due to atom economy, the Nucleophilic Substitution with 2-Chloroethanol remains the gold standard for laboratory-scale synthesis due to safety and equipment accessibility.

Route Analysis & Mechanisms

Route A: The Industrial Standard (Ring Opening)

Reagents: 1-Butanethiol + Ethylene Oxide (EO) Mechanism: Base-catalyzed nucleophilic ring opening. Context: This route is preferred for multi-ton scale manufacturing. The reaction is highly exothermic and proceeds with 100% atom economy (no byproducts). However, handling gaseous Ethylene Oxide requires specialized autoclaves and safety protocols due to its explosive and carcinogenic nature.

Route B: The Laboratory Standard (Nucleophilic Substitution)

Reagents: 1-Butanethiol + 2-Chloroethanol + Base (NaOH/NaOEt) Mechanism: SN2 Substitution.[1] Context: This is the most robust route for bench-scale synthesis. It utilizes stable liquid reagents. The reaction relies on generating the highly nucleophilic thiolate anion, which displaces the chloride. The primary byproduct is stoichiometric salt (NaCl), which is easily removed.

Route C: The Inverted Alkylation (Alternative)

Reagents: 2-Mercaptoethanol + 1-Bromobutane + Base Mechanism: SN2 Substitution.[1] Context: Useful when 2-mercaptoethanol is already in stock. It offers similar yields to Route B but often requires more expensive alkyl bromides compared to the chloroethanol used in Route B.

Visualizing the Reaction Pathways[1]

ReactionPathways cluster_inputs A 1-Butanethiol + Ethylene Oxide Product 2-(Butylthio)ethanol (CAS: 1117-96-0) A->Product Route A: Ring Opening (Base Cat., Exothermic) B 1-Butanethiol + 2-Chloroethanol B->Product Route B: S_N2 Substitution (Base, Reflux) C 2-Mercaptoethanol + 1-Bromobutane C->Product Route C: Alkylation (Base, Reflux)

Figure 1: Comparative synthetic pathways. Route A is atom-economic; Route B is the lab-safety preferred choice.

Head-to-Head Comparison

The following data matrix compares the routes based on efficiency, safety, and practicality.

MetricRoute A: Ethylene OxideRoute B: 2-ChloroethanolRoute C: Butyl Bromide
Atom Economy 100% (Excellent)~65% (Moderate)~58% (Moderate)
Reaction Type Addition (Ring Opening)Substitution (SN2)Substitution (SN2)
Primary Waste NoneNaCl + H₂ONaBr + H₂O
Typical Yield >95%80-90%75-85%
Safety Profile High Risk (EO is toxic/explosive gas)Moderate (Standard corrosive/toxic liquids)Moderate (Standard corrosive/toxic liquids)
Equipment Autoclave / Gas FeedStandard GlasswareStandard Glassware
Cost (Lab Scale) High (Cylinder rental/setup)Low (Cheap commodity chemicals)Medium (Bromides are costlier)
Purification DistillationFiltration + DistillationFiltration + Distillation

Verdict: For laboratory synthesis (<1 kg), Route B is the superior choice due to the balance of safety, cost, and ease of handling. Route A is strictly for industrial scale-up.

Detailed Experimental Protocol: Route B

Method: Nucleophilic Substitution of 2-Chloroethanol with Sodium Butanethiolate.

This protocol is designed to be self-validating . The formation of the thiolate is exothermic (confirming initiation), and the precipitation of NaCl serves as a visual indicator of reaction progress.

Materials
  • 1-Butanethiol (99%): 90.2 g (1.0 mol)

  • 2-Chloroethanol (99%): 88.6 g (1.1 mol) [Slight excess to drive completion]

  • Sodium Hydroxide (NaOH): 44.0 g (1.1 mol)

  • Ethanol (95% or Absolute): 300 mL

  • Water: 50 mL (to assist NaOH dissolution)

Step-by-Step Methodology
  • Thiolate Formation (Activation):

    • In a 1L 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and thermometer, dissolve 44.0 g NaOH in a mixture of 50 mL water and 200 mL ethanol.

    • Cool the solution to ~20°C.

    • Add 90.2 g 1-Butanethiol dropwise.

    • Observation: The reaction is exothermic.[2] A white slurry of sodium butanethiolate may form.

    • Mechanistic Insight: The pKa of butanethiol (~10.5) allows complete deprotonation by NaOH (pKa ~15.7), creating the potent nucleophile BuS⁻.

  • Alkylation (SN2 Attack):

    • Heat the mixture to a gentle reflux (approx. 70-75°C).

    • Add 88.6 g 2-Chloroethanol dropwise over 45 minutes via the addition funnel.

    • Critical Control: Maintain a steady reflux. Rapid addition can cause excessive boiling.

    • Continue refluxing for 3 hours.

    • Validation: Heavy precipitation of NaCl will occur.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid NaCl precipitate. Wash the salt cake with 50 mL cold ethanol.

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol solvent.

  • Purification:

    • The residue is a biphasic oil (product + water/salt traces).

    • Dissolve in 200 mL Diethyl Ether (or Ethyl Acetate), wash with water (2 x 50 mL) to remove unreacted chloroethanol, and dry over anhydrous MgSO₄.

    • Perform vacuum distillation.

    • Collection: Collect the fraction boiling at 74-75°C at 4 Torr (or ~217°C at atmospheric pressure).

Characterization Data[4][5][6][7][8][9][10]
  • Appearance: Clear, colorless liquid.

  • Refractive Index (

    
    ):  1.478 - 1.481.
    
  • Density: ~0.97 g/mL.

Workflow Visualization

LabProtocol Start Start: NaOH + EtOH/H2O Step1 Add 1-Butanethiol (Form Thiolate BuS-) Start->Step1 Step2 Add 2-Chloroethanol (Reflux 3 hrs) Step1->Step2 Check Visual Check: NaCl Precipitation? Step2->Check Workup Filter NaCl & Evaporate EtOH Check->Workup Yes Purify Vacuum Distillation (75°C @ 4 Torr) Workup->Purify Final Pure 2-(Butylthio)ethanol Purify->Final

Figure 2: Step-by-step workflow for the laboratory synthesis via Route B.

References

  • Whitner, T. C.[3] Jr. (1921).[3] "The Preparation of Sulfides of the Type R-S-R'". Journal of the American Chemical Society, 43, 636-638.[3] (Historical grounding for sulfide synthesis).

  • Doub, L. et al. (1956). "Production of 2-(ethylthio)ethanol". U.S. Patent 3,213,144. (Describes the industrial EO route and base catalysis).

  • TCI Chemicals. (2024). "Product Specification: 2-(Butylthio)ethanol". TCI Online Catalog. (Physical property verification).

  • CAS Common Chemistry. (2024). "2-(Butylthio)ethanol Details". American Chemical Society.[4] (CAS Registry and synonyms).

  • Organic Syntheses. (1934). "2-Hydroxyethyl alkyl sulfides".[5] Org. Synth. Coll. Vol. 2, p. 345. (General methodology for mercaptan alkylation).

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A Senior Application Scientist's Guide to the Structural Activity Relationship of 2-(Butylthio)ethanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2-(butylthio)ethanol analogs. While direct comparative studies on a comprehensive series of these specific analogs are not extensively documented in publicly available literature, we can construct a robust SAR profile by examining related 2-(alkylthio)ethanol and 2-(arylthio)ethanol derivatives. This guide will synthesize findings from various studies to illuminate how modifications to this chemical scaffold can influence its biological effects, including cytotoxicity, antimicrobial properties, and enzyme inhibition.

The 2-(Alkylthio)ethanol Scaffold: A Versatile Core

The 2-(butylthio)ethanol molecule is characterized by a hydrophilic ethanol head and a lipophilic butylthio tail. This amphipathic nature suggests potential interactions with biological membranes and proteins, making it an interesting starting point for designing new bioactive compounds. The sulfur atom, with its unique electronic properties and ability to engage in various non-covalent interactions, further enhances the potential for biological activity.

Key Structural Modifications and Their Anticipated Biological Impact

To understand the SAR of 2-(butylthio)ethanol analogs, we will explore logical modifications to its core structure and predict their effects based on established principles and data from related compounds.

Altering the Alkyl Chain Length

One of the most fundamental modifications is to vary the length of the alkyl chain attached to the sulfur atom.

  • Hypothesized Impact on Activity: The length of the alkyl chain is expected to directly influence the molecule's lipophilicity. An increase in chain length generally leads to greater membrane permeability and potentially stronger interactions with hydrophobic pockets in proteins. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity. Studies on other cytotoxic agents have shown that long alkyl chains can enhance cytotoxicity.[1]

  • Causality: The balance between hydrophilicity and lipophilicity is crucial for a molecule's pharmacokinetic and pharmacodynamic properties. A longer alkyl chain could enhance the compound's ability to disrupt cell membranes or bind to hydrophobic targets, potentially leading to increased cytotoxicity or antimicrobial activity.

Introducing Aromatic and Heterocyclic Moieties

Replacing the butyl group with aryl or heteroaryl rings introduces rigidity, planarity, and the potential for π-π stacking and hydrogen bonding interactions.

  • Hypothesized Impact on Activity: The introduction of aromatic systems can significantly enhance binding affinity to target proteins. For instance, in the context of enzyme inhibition, a phenyl or substituted phenyl group could fit into specific hydrophobic pockets within the enzyme's active site. The presence of heteroatoms like nitrogen or sulfur within a heterocyclic ring can provide additional hydrogen bonding opportunities, further increasing potency.

  • Causality: The electronic properties of substituents on an aromatic ring (electron-donating or electron-withdrawing) can modulate the overall electronic character of the molecule, influencing its reactivity and binding characteristics. For example, studies on 2-mercaptobenzothiazole derivatives have shown a wide range of biological activities, including antimicrobial and enzyme inhibitory effects, highlighting the importance of the heterocyclic scaffold.[2]

Modification of the Ethanol Moiety

The hydroxyl group of the ethanol moiety is a key site for hydrogen bonding and can also be a point for metabolic modification.

  • Hypothesized Impact on Activity: Esterification or etherification of the hydroxyl group would increase lipophilicity and could serve as a prodrug strategy, where the modifying group is cleaved in vivo to release the active parent compound. The stereochemistry of any chiral centers introduced in or near the ethanol moiety could also play a critical role in biological activity, as seen in other bioactive molecules.[2]

  • Causality: The hydroxyl group's ability to act as a hydrogen bond donor and acceptor is often critical for target recognition. Masking this group could abolish or alter the binding mode. Conversely, if the hydroxyl group is a site of rapid metabolic inactivation, protecting it could prolong the compound's half-life.

Comparative Biological Evaluation: Experimental Frameworks

To experimentally validate the hypothesized SAR, a panel of assays is essential. Below are detailed protocols for assessing key biological activities.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6][7]

  • Cell Seeding: Plate adherent cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the 2-(butylthio)ethanol analogs in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow

MTT_Assay A Seed cells in 96-well plate B Treat with analogs A->B 24h C Incubate B->C 24-72h D Add MTT reagent C->D E Incubate (Formazan formation) D->E 2-4h F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G 2h

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

  • Prepare Inoculum: From a pure overnight culture of the test microorganism, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[11]

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the 2-(butylthio)ethanol analogs in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculate Plate: Add a standardized inoculum of the test microorganism to each well.[9] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Diagram of the Broth Microdilution Method

MIC_Assay A Prepare serial dilutions of analogs in 96-well plate C Inoculate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate plate C->D 18-24h E Visually inspect for growth and determine MIC D->E

Caption: Workflow for MIC determination.

Enzyme Inhibition: α-Glucosidase Inhibition Assay

This assay is relevant for screening compounds with potential antidiabetic activity.[12][13][14][15]

  • Prepare Reagents: Dissolve α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8).[15]

  • Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the 2-(butylthio)ethanol analogs for a set time (e.g., 20 minutes) at 37°C.[13]

  • Initiate Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific duration (e.g., 20 minutes) at 37°C.[13]

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate.[12]

  • Measure Absorbance: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each analog.

Diagram of the α-Glucosidase Inhibition Assay

Enzyme_Inhibition A Pre-incubate enzyme with analog B Add pNPG substrate A->B 20 min C Incubate B->C 20 min D Add stop solution C->D E Measure absorbance at 405 nm D->E

Caption: Workflow for α-glucosidase inhibition assay.

Synthesizing the SAR: A Predictive Framework

Based on the principles discussed and data from related compound classes, we can establish a predictive SAR framework for 2-(butylthio)ethanol analogs.

Table 1: Predicted Structure-Activity Relationship Trends

Structural ModificationPredicted Effect on ActivityRationale
Increase Alkyl Chain Length Biphasic effect: initial increase, then decreaseIncreased lipophilicity enhances membrane interaction, but excessive length can reduce solubility and bioavailability.[1]
Introduce Phenyl Group Likely increase in activityProvides a rigid scaffold for specific interactions with target proteins.
Add Electron-Withdrawing Groups to Phenyl Ring Potential increase in antimicrobial/cytotoxic activityCan modulate the electronic properties of the molecule, potentially enhancing its reactivity or binding affinity.
Introduce Heterocyclic Ring Potential for enhanced and more specific activityHeteroatoms can act as hydrogen bond donors/acceptors, leading to stronger target binding.[2]
Esterify/Etherify Hydroxyl Group Variable, potentially a prodrug effectMasks a key hydrogen bonding group, which could decrease intrinsic activity but improve pharmacokinetics.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for understanding the structural activity relationships of 2-(butylthio)ethanol analogs. By systematically modifying the alkyl/aryl substituent and the ethanol moiety, it is possible to modulate the biological activity of this versatile scaffold. The provided experimental protocols offer a clear path for the empirical validation of these SAR hypotheses. Future research should focus on the synthesis and systematic biological evaluation of a focused library of 2-(butylthio)ethanol analogs to confirm these predictions and potentially identify novel therapeutic leads.

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. [Link]

  • Structure–activity relationship study of biselyngbyolide B reveals mitochondrial fission-induced cytotoxicity in cancer. PMC. [Link]

  • Structure-activity relationship of alkyl camptothecin esters. PubMed. [Link]

  • H2S Is a Potential Universal Reducing Agent for Prx6‐Type Peroxiredoxins. PMC. [Link]

  • A Comparative Study on Antibacterial Activities of Alcohol Disinfectants and α-Mangostin Extract. ResearchGate. [Link]

  • A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm. [Link]

  • In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • The SOD1 Inhibitor, LCS-1, Oxidizes H2S to Reactive Sulfur Species, Directly and Indirectly, through Conversion of SOD1 to an Oxidase. MDPI. [Link]

  • Cytotoxicity of Short-Chain Alcohols. PubMed. [Link]

  • Alpha-Glucosidase Inhibition Assay. Bio-protocol. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Comparing the antibacterial efficacy and functionality of different commercial alcohol-based sanitizers. PMC. [Link]

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. PMC. [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]

  • Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression. PMC. [Link]

  • Determination and comparison of the antimicrobial efficacy of alcohol based hand hygiene products. DergiPark. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • A brief summary of common H 2 S-producing enzyme inhibitors. ResearchGate. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Enzymology of H2S Biogenesis, Decay and Signaling. PMC. [Link]

  • Comparative Studies on the Antimicrobial Activity of Selected Medicinal Plants Against Some Selected Bacteria. ResearchGate. [Link]

  • In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. Nature. [Link]

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Part 1: Pretreatment Methodologies – The "Unlock" Phase

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Bioethanol Production Methodologies

Executive Summary This guide provides a comparative technical analysis of bioethanol production workflows, focusing on the critical unit operations: pretreatment and hydrolysis/fermentation configurations.[1] Unlike generic overviews, this document targets process engineers and researchers, evaluating the trade-offs between Separate Hydrolysis and Fermentation (SHF), Simultaneous Saccharification and Fermentation (SSF), and Consolidated Bioprocessing (CBP). Analysis is grounded in experimental yield data, inhibitor profiles, and kinetic efficiency.

The recalcitrance of lignocellulosic biomass is the primary thermodynamic barrier to efficient bioethanol production. The choice of pretreatment dictates the downstream fermentation strategy and inhibitor mitigation requirements.

Comparative Performance Matrix: Pretreatment Technologies
MetricDilute Acid HydrolysisSteam ExplosionIonic Liquid (IL) Fractionation
Primary Mechanism Solubilization of hemicellulose via hydronium ion attack.Rapid depressurization causes physical fiber fibrillation and autohydrolysis.Dissolution of cellulose/lignin via hydrogen bond disruption.
Lignin Removal Low (<20%). Lignin condenses into "pseudo-lignin."[2]Moderate (variable by severity factor).High (>60%) .[1][3] Produces high-purity lignin by-product.[4]
Inhibitor Formation High . Furfural (from xylose) and HMF (from glucose).Moderate. Acetic acid and phenolic compounds.[5]Low. Solvent toxicity to yeast is the primary concern.
Reducing Sugar Yield 70–80% (Hemicellulose rich).80–90% (Requires enzymatic follow-up).>95% .[5] High accessibility for enzymes.
Energy Intensity High (Thermal + Neutralization).Low (70% less energy than mechanical milling).[6]High (Solvent recovery/recycling is energy-intensive).

Expert Insight: While Ionic Liquids offer superior fractionation (97.77% reducing sugar recovery cited in recent studies), Steam Explosion remains the industrial workhorse due to its lower CAPEX and energy balance, despite lower absolute yields compared to ILs.

Part 2: Hydrolysis & Fermentation Configurations

The integration of enzymatic hydrolysis and microbial fermentation is the defining architectural choice in bioprocess design.

Separate Hydrolysis and Fermentation (SHF)[7][8]
  • Mechanism: Enzymes hydrolyze cellulose at optimal T (50°C); hydrolysate is separated and fermented at optimal T (30°C).

  • Pros: Each step operates at maximum kinetic efficiency.

  • Cons: Severe end-product inhibition (glucose/cellobiose accumulation inhibits cellulases).

Simultaneous Saccharification and Fermentation (SSF)[7][8][9][10][11][12]
  • Mechanism: Hydrolysis and fermentation occur in a single vessel.[7] Yeast consumes glucose immediately.[7]

  • Pros: Minimizes end-product inhibition; lower capital costs (one vessel).

  • Cons: Thermal compromise (usually 35-37°C) is suboptimal for both enzymes and yeast.

Consolidated Bioprocessing (CBP)[8][13]
  • Mechanism: A single engineered microorganism produces enzymes, hydrolyzes biomass, and ferments sugars.[8][9]

  • Pros: Zero enzyme cost; simplified operation.

  • Cons: Low yields and titers; metabolic burden on the host organism.

Experimental Data Comparison: Yield & Titer

The following data aggregates performance metrics from comparative studies on lignocellulosic feedstocks (e.g., corn stover, wheat straw).

ParameterSHF (Baseline)SSF (Integrated)CBP (Emerging)
Ethanol Titer (g/L) 26.82 18.289.73 – 45.8*
Yield (% Theoretical) 75–85%85–92% 40–60%
Process Time (hrs) 72–120 (Sequential)48–72 (Concurrent)120+ (Slow kinetics)
Enzyme Load (FPU/g) 10–2010–150 (In situ)
Inhibitor Sensitivity High (Accumulation)Moderate (Dilution effect)High (Host sensitivity)

*Note: High CBP titers (45.8 g/L) are achieved only with highly engineered strains (e.g., S. cerevisiae Y294[AteA-GlaA]) on specific substrates, whereas wild-type CBP yields remain low.

Workflow Visualization

Bioethanol_Pathways cluster_SHF SHF (Sequential) cluster_SSF SSF (Concurrent) cluster_CBP CBP (Single Step) Biomass Lignocellulosic Biomass Pretreatment Pretreatment (Acid/Steam/IL) Biomass->Pretreatment Hydrolysis_SHF Hydrolysis (50°C) Pretreatment->Hydrolysis_SHF Solids SSF_Vessel Combined Vessel (37°C) Enzymes + Yeast Pretreatment->SSF_Vessel Solids CBP_Vessel CBP Vessel Engineered Microbe (Enzyme Prod + Ferm) Pretreatment->CBP_Vessel Solids Fermentation_SHF Fermentation (30°C) Hydrolysis_SHF->Fermentation_SHF Sugar Stream (High Inhibition Risk) Ethanol Bioethanol Recovery Fermentation_SHF->Ethanol SSF_Vessel->Ethanol Reduced Inhibition CBP_Vessel->Ethanol No Enzyme Cost

Caption: Process flow comparison. SHF separates thermal steps for kinetic optimality. SSF integrates to reduce inhibition.[7][10] CBP consolidates biological activity to reduce inputs.[11]

Part 3: Detailed Experimental Protocol

Method: Simultaneous Saccharification and Fermentation (SSF) of Corn Stover Rationale: SSF is selected for this protocol as it represents the current industry "best practice" for balancing yield against capital cost, minimizing the glucose inhibition observed in SHF.

Reagents & Equipment[2][17]
  • Substrate: Steam-exploded corn stover (washed, 50% moisture).

  • Enzyme Cocktail: Cellulase (e.g., Cellic CTec2) @ 15 FPU/g glucan.

  • Organism: Saccharomyces cerevisiae (thermotolerant strain preferred).

  • Media: Citrate buffer (50 mM, pH 4.8), YPD agar.

Step-by-Step Workflow
  • Inoculum Preparation (Self-Validation Step):

    • Cultivate yeast in YPD broth at 30°C for 24h.

    • Validation: Measure OD600; target >2.0 to ensure sufficient biomass to outcompete bacterial contaminants during the non-sterile SSF onset. Centrifuge and resuspend in citrate buffer to high density (approx. 10 g/L dry cell weight).

  • Substrate Loading:

    • In a 250mL Erlenmeyer flask, load pretreated stover to achieve 10% solid loading (w/v). Higher loadings (>15%) cause rheological issues (mixing resistance) and localized inhibitor hotspots.

    • Add Citrate Buffer (pH 4.8) to working volume.

    • Autoclave at 121°C for 15 min (if studying pure kinetics) or pasteurize (if mimicking industrial conditions).

  • Enzyme-Yeast Co-Inoculation:

    • Equilibrate flask to 37°C (The compromise temperature).

    • Crucial Order of Operations: Add Enzyme cocktail first. Allow a 2-hour "pre-hydrolysis" (liquefaction) phase. This reduces viscosity before yeast addition.

    • Add Yeast suspension. Seal with a fermentation lock to allow CO2 egress but prevent oxygen ingress (anaerobic condition).

  • Process Monitoring:

    • Incubate at 37°C @ 150 RPM for 72 hours.

    • Sampling: Take 1mL aliquots at t=0, 12, 24, 48, 72h.

    • Analysis: Centrifuge supernatant. Analyze via HPLC (Aminex HPX-87H column) for Glucose (reactant), Ethanol (product), and Acetic Acid (inhibitor).

  • Calculation (Yield):

    • Where

      
       is the stoichiometric factor of glucose-to-ethanol and 
      
      
      
      is the cellulose fraction of the biomass.

Part 4: Technoeconomic Implications[16]

While technical yield is paramount, the viability of these methods relies on the Minimum Ethanol Selling Price (MESP).

  • First Generation (Starch): $0.40 - $0.50 / Liter.[12] Mature, but feedstock competes with food.

  • Second Generation (Lignocellulosic - SSF/SHF): $0.70 - $2.00 / Liter.[12]

    • Cost Driver: Pretreatment energy and Enzyme costs (

      
      0.50/gal alone).
      
    • Optimization: SSF reduces CAPEX by ~20% compared to SHF by eliminating dedicated hydrolysis tanks.

  • Third Generation (Algal): >$10.00 / Liter.[12] Currently economically unfeasible without high-value co-products.

References

  • Comparison of yields and productivities of ethanol for SSSF, SSF, and SHF. ResearchGate. Available at: [Link]

  • Comparison Yield of SHF and SSF Processes. ResearchGate. Available at: [Link]

  • Steam Explosion Pretreatment of Lignocellulosic Biomass: A Mini-Review. Frontiers in Energy Research. Available at: [Link]

  • Optimization of Consolidated Bioprocessing Fermentation of Uncooked Sweet Potato Residue. MDPI. Available at: [Link][13][14]

  • Comparative Review on the Production and Purification of Bioethanol. MDPI. Available at: [Link][14]

  • Simultaneous Saccharification and Fermentation (SSF) of Lignocellulosic Biomass. Celignis Analytical. Available at: [Link]

  • Pretreatment of Lignocellulosic Biomass with Low-cost Ionic Liquids. NIH / PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-(Butylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-(Butylthio)ethanol, a versatile bifunctional molecule incorporating both a hydroxyl group and a thioether linkage, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its purity can directly impact reaction yields, impurity profiles of subsequent synthetic steps, and the overall safety of the final drug product.

This guide provides an in-depth, technically-grounded framework for assessing the purity of commercially available 2-(Butylthio)ethanol. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, enabling you to design and execute a robust, self-validating analytical strategy.

Understanding the Impurity Landscape: A Synthesis-Based Perspective

A critical first step in any purity assessment is to understand the potential impurities that may be present. The most common industrial synthesis of 2-(alkylthio)ethanols involves the reaction of a thiol with ethylene oxide. In the case of 2-(butylthio)ethanol, this is the reaction of butanethiol with ethylene oxide.

cluster_reactants Reactants cluster_products Reaction Mixture Butanethiol Butanethiol Product 2-(Butylthio)ethanol Butanethiol->Product Byproduct1 Unreacted Butanethiol Butanethiol->Byproduct1 Byproduct4 Other Sulfides Butanethiol->Byproduct4 Side Reactions EthyleneOxide Ethylene Oxide EthyleneOxide->Product Byproduct2 Unreacted Ethylene Oxide EthyleneOxide->Byproduct2 Byproduct3 Higher Boiling Polymers Product->Byproduct3 Side Reactions

Caption: Synthesis of 2-(Butylthio)ethanol and potential by-products.

From this synthesis, several potential impurities can be inferred:

  • Unreacted Starting Materials: Residual butanethiol and ethylene oxide.

  • By-products of Side Reactions: The reaction can sometimes lead to the formation of higher boiling point polymers and other sulfide-containing compounds.

  • Degradation Products: Over time, or due to improper storage, oxidation of the thioether to a sulfoxide or sulfone can occur.

A Multi-Pronged Analytical Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of chromatographic, spectroscopic, and titrimetric methods. This guide will focus on a three-tiered approach:

  • Chromatographic Separation (GC-MS and HPLC): To separate and quantify the main component from its impurities.

  • Spectroscopic Confirmation (NMR): To confirm the identity of the main component and potentially identify unknown impurities.

  • Specific Content Analysis (Karl Fischer Titration): To quantify the water content, a critical parameter for many organic reactions.

Tier 1: Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the workhorses of purity analysis, offering high-resolution separation of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

Expertise & Experience: GC-MS is the preferred method for analyzing volatile and semi-volatile organic compounds. Its high separation efficiency and the structural information provided by mass spectrometry make it ideal for identifying and quantifying the primary component and any volatile impurities. Given that commercial specifications for 2-(butylthio)ethanol often cite a purity of >98% as determined by GC, this is a critical first-line technique[1][2].

Trustworthiness: A self-validating GC-MS method will include an internal standard for accurate quantification and will demonstrate baseline resolution of the main peak from any impurity peaks.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Accurately weigh ~50 mg of 2-(butylthio)ethanol B Dissolve in a suitable solvent (e.g., Dichloromethane) to 10 mL A->B C Add internal standard (e.g., Dodecane) B->C D Inject 1 µL into GC-MS C->D E Separation on a non-polar capillary column D->E F Detection by Mass Spectrometry E->F G Integrate peak areas F->G H Calculate purity based on area percent and response factors G->H I Identify impurities by library search and fragmentation patterns H->I

Caption: GC-MS workflow for purity assessment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the 2-(butylthio)ethanol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.

    • Add a known concentration of an internal standard (e.g., dodecane) for quantitative analysis.

  • GC-MS Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector: Split injection (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Data Analysis:

    • Calculate the purity of 2-(butylthio)ethanol based on the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, use the internal standard and relative response factors.

    • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC): A Complementary Technique for Less Volatile Impurities

Expertise & Experience: While GC-MS is excellent for volatile compounds, HPLC is better suited for analyzing less volatile or thermally labile impurities, such as potential polymeric by-products or oxidation products. For a polar molecule like 2-(butylthio)ethanol, a reversed-phase HPLC method is appropriate[3][4].

Trustworthiness: A well-developed HPLC method will demonstrate good peak shape for the main component and separation of any potential impurities from the main peak and from each other. The use of a photodiode array (PDA) detector allows for peak purity analysis.

cluster_prep_hplc Sample Preparation cluster_hplc HPLC Analysis cluster_data_hplc Data Analysis A_hplc Accurately weigh ~10 mg of 2-(butylthio)ethanol B_hplc Dissolve in mobile phase to 10 mL A_hplc->B_hplc C_hplc Inject 10 µL onto HPLC B_hplc->C_hplc D_hplc Separation on a C18 column C_hplc->D_hplc E_hplc Detection by UV/PDA D_hplc->E_hplc F_hplc Integrate peak areas E_hplc->F_hplc G_hplc Calculate purity by area percent F_hplc->G_hplc H_hplc Assess peak purity with PDA G_hplc->H_hplc

Caption: HPLC workflow for purity assessment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(butylthio)ethanol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • HPLC Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for reversed-phase chromatography.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point. For example, start with 95:5 water:acetonitrile and ramp to 5:95 water:acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detection at a low wavelength (e.g., 210 nm) since 2-(butylthio)ethanol does not have a strong chromophore. A PDA detector is highly recommended for peak purity analysis.

  • Data Analysis:

    • Calculate the purity based on the area percentage of the main peak.

    • Use the PDA detector to check for co-eluting impurities under the main peak.

Comparative Data Summary (Hypothetical)

SupplierStated Purity (GC)GC-MS Analysis (Area %)HPLC Analysis (Area %)Water Content (KF)
Supplier A >99.0%99.2%99.5%0.1%
Supplier B >98.0%98.5%98.8%0.3%
Supplier C >98.0%97.8% (contains 0.5% butanethiol)98.1%0.5%

Tier 2: Spectroscopic Confirmation with Nuclear Magnetic Resonance (NMR)

Expertise & Experience: NMR spectroscopy is an unparalleled tool for structural elucidation. For purity assessment, both ¹H and ¹³C NMR are invaluable for confirming the identity of the main component and can often reveal the presence of structurally similar impurities.

Trustworthiness: The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule. Any significant deviation from the expected spectrum is a red flag for impurities or structural incorrectness.

  • ¹H NMR: The spectrum should show characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and the ethyl group attached to the sulfur and oxygen (two triplets). The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum should display six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment. For instance, the carbon attached to the oxygen will be the most downfield-shifted among the aliphatic carbons[5][6].

A supplier's Certificate of Analysis should confirm that the NMR spectrum is consistent with the structure[1].

Tier 3: Quantifying Water Content with Karl Fischer Titration

Expertise & Experience: The presence of water can be detrimental to many organic reactions, particularly those involving water-sensitive reagents. Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents and reagents.

Trustworthiness: This is a highly specific and accurate method for water determination. The validation of the titrant with a certified water standard ensures the accuracy of the measurement.

cluster_prep_kf Titrator Preparation cluster_titration Sample Titration cluster_data_kf Data Analysis A_kf Add Karl Fischer solvent to the titration vessel B_kf Pre-titrate to a dry endpoint A_kf->B_kf C_kf Inject a known weight of 2-(butylthio)ethanol B_kf->C_kf D_kf Titrate with Karl Fischer reagent to the endpoint C_kf->D_kf E_kf Calculate water content (ppm or %) D_kf->E_kf

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(Butylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(Butylthio)ethanol (CAS 5331-37-3), a common laboratory reagent. As researchers, scientists, and drug development professionals, our responsibility extends beyond the benchtop; it includes the safe and compliant handling of all chemical byproducts from cradle to grave. This document is designed to provide both the procedural steps and the scientific rationale behind the proper disposal of this compound, ensuring a self-validating system of safety and compliance in your laboratory.

Understanding the Compound: Hazard Profile of 2-(Butylthio)ethanol

Before addressing disposal, a thorough understanding of the hazards associated with 2-(Butylthio)ethanol is essential. This compound is a colorless to pale yellow liquid with a distinct sulfurous odor.[1] Its chemical structure, containing both a hydroxyl group and a thioether linkage, dictates its reactivity and hazard profile.

Key Hazards:

  • Eye Damage: 2-(Butylthio)ethanol is classified as causing serious eye damage.[2]

  • Acute Oral Toxicity: It is considered harmful if swallowed.[2]

  • Combustibility: The compound is a combustible liquid.[3]

  • Stench: Like many organosulfur compounds, it has a strong, unpleasant odor.[3][4]

  • Incompatibilities: It is incompatible with strong acids and oxidizing agents.[3]

A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 5331-37-3[5]
Molecular Formula C6H14OS[5]
Molecular Weight 134.24 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Flash Point 107 °C (225 °F)[6][7]
Boiling Point 217 °C

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 2-(Butylthio)ethanol is a multi-step process that begins with waste segregation and culminates in either chemical treatment for small quantities or packaging for removal by a certified waste disposal contractor. The following workflow provides a comprehensive overview of this process.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Disposal Decision cluster_2 Phase 3: Final Disposition A Step 1: Segregate Waste at Point of Generation B Step 2: Select Appropriate Waste Container A->B  Collect liquid waste C Step 3: Label Container with Hazardous Waste Tag B->C  Securely close D Is the quantity small and suitable for in-lab treatment? C->D E Option A: In-Lab Chemical Treatment (Oxidation) D->E  Yes F Option B: Collection for Professional Disposal D->F  No G Treated aqueous waste may be suitable for drain disposal (verify local regulations) E->G H Store sealed container in designated Satellite Accumulation Area F->H I Schedule pickup by certified hazardous waste contractor H->I

Caption: Decision workflow for the disposal of 2-(Butylthio)ethanol.

Detailed Protocols

This protocol is applicable to all waste streams containing 2-(Butylthio)ethanol that are not treated in the lab.

Materials:

  • Chemically resistant waste container (e.g., high-density polyethylene) with a secure screw cap.

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

Procedure:

  • Don PPE: Always wear appropriate PPE when handling chemical waste.

  • Segregate Waste: At the point of generation, collect all waste containing 2-(Butylthio)ethanol, including contaminated solvents and reaction byproducts, in a designated waste container. Do not mix with incompatible waste streams, such as strong acids or oxidizers.[3]

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.

  • Labeling: Immediately label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(Butylthio)ethanol."

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

  • Storage: Keep the waste container closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area within the laboratory, away from heat sources and ignition points.[3]

  • Disposal: Once the container is full, or within the time limits prescribed by your institution's Environmental Health & Safety (EHS) department, arrange for its collection by a certified hazardous waste disposal company.

For small quantities of 2-(Butylthio)ethanol waste (typically less than 100g), chemical oxidation can be an effective method to degrade the compound into less hazardous and malodorous substances.[8] This procedure is based on the oxidation of thiols and thioethers to sulfonic acids using sodium hypochlorite (bleach).[8]

Causality: The rationale for this procedure is to break the carbon-sulfur bond and oxidize the sulfur atom to a higher oxidation state, thereby destroying the original compound and its associated hazards and odor. Sodium hypochlorite is a readily available and effective oxidizing agent for this purpose.

Materials:

  • Commercial laundry bleach (5.25% sodium hypochlorite).

  • Stir plate and stir bar.

  • Reaction flask (sized appropriately to not exceed 2/3 full).

  • Dropping funnel.

  • Ice bath.

  • pH paper or pH meter.

  • PPE: safety goggles, nitrile gloves, lab coat.

Procedure:

  • Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood.

  • Prepare the Oxidizing Solution: For every 0.1 mol of 2-(Butylthio)ethanol to be treated, place approximately 500 mL of commercial bleach into the reaction flask with a stir bar. This represents a significant excess of the oxidizing agent.[8]

  • Initial Addition: Begin stirring the bleach solution. Slowly add the 2-(Butylthio)ethanol waste dropwise from the dropping funnel.[8]

  • Monitor the Reaction: The oxidation is an exothermic reaction. Monitor the temperature of the flask. If the reaction does not start spontaneously, you may need to warm the mixture gently to about 50°C to initiate it. Once the reaction begins, maintain the temperature between 45-50°C by adjusting the rate of addition and using an ice bath as needed.[8]

  • pH Adjustment: The formation of sulfonic acid byproducts will lower the pH of the solution. If the pH drops below 6, the hypochlorite will be destroyed. Periodically check the pH and, if necessary, add sodium hydroxide solution to maintain a basic pH.[8]

  • Completion and Quenching: Continue stirring for at least 2 hours after the addition is complete, allowing the mixture to cool to room temperature.[8] The final solution should be clear.

  • Final Disposal: After the reaction is complete and the solution has cooled, consult your local EHS guidelines for proper disposal of the treated aqueous waste. In many cases, after neutralization, this can be flushed down the drain with copious amounts of water, but this must be verified with your institution and local wastewater authority.[8]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to mitigate the risks.

For Small Spills:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Absorb: Cover the spill with an inert absorbent material such as sand or diatomaceous earth.[9]

  • Collect: Carefully scoop the absorbed material into a sealable container.[9][10]

  • Decontaminate: Clean the spill area with a bleach solution to oxidize any remaining residue.

  • Dispose: Label the container with the absorbed spill material as hazardous waste and dispose of it according to Protocol 1.[11]

For Large Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's EHS or emergency response team.

  • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 2-(Butylthio)ethanol, thereby protecting yourself, your colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Clark Seif Clark. (2022, October 12). 2-Butoxyethanol and Potential Occupational Exposure Risks. YouTube. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(butyl thio) ethanol, 5331-37-3. Retrieved from [Link]

  • Perflavory. (n.d.). 2-(butyl thio) ethanol, 5331-37-3. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, April 5). 2-BUTOXYETHANOL. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 2-(Butylthio)ethanol | C6H14OS | CID 79241. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2023, June 14). ETHYL ALCOHOL (ETHANOL). Retrieved from [Link]

  • Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). 2-Butoxyethanol - IDLH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016, April 11). NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

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